molecular formula C8H5NO3 B157301 1,2-Benzoxazole-5-carboxylic acid CAS No. 933744-95-7

1,2-Benzoxazole-5-carboxylic acid

Cat. No.: B157301
CAS No.: 933744-95-7
M. Wt: 163.13 g/mol
InChI Key: PUODCXVXSZEMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzoxazole-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUODCXVXSZEMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1,2-Benzoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1,2-Benzoxazole-5-carboxylic acid. This document outlines the key spectroscopic techniques and experimental protocols necessary for the unambiguous identification and characterization of this heterocyclic compound.

Molecular Structure

This compound, a derivative of the 1,2-benzoxazole heterocyclic system, is characterized by the fusion of a benzene ring and an isoxazole ring, with a carboxylic acid group substituted at the 5-position.

Caption: Molecular structure of this compound.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected quantitative data from these analyses.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~12.5 - 13.5Singlet, broad-1H-COOH
~8.50Doublet~1.51HH-4
~8.20Doublet of doublets~8.5, ~1.51HH-6
~7.80Doublet~8.51HH-7
~9.00Singlet-1HH-3

Note: Predicted chemical shifts are based on analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon Atom Assignment
~168-COOH
~162C-7a
~155C-3
~132C-6
~128C-5
~125C-4
~122C-3a
~112C-7

Note: Predicted chemical shifts are based on analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

FTIR (Fourier-Transform Infrared) Spectroscopy Data

Table 3: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3100MediumC-H stretch (Aromatic)
~1700StrongC=O stretch (Carboxylic acid)
~1610, 1580, 1480Medium-StrongC=C and C=N stretching (Aromatic and isoxazole ring)
~1430MediumO-H bend (in-plane)
~1300StrongC-O stretch (Carboxylic acid)
~1250StrongC-O-N stretch (Isoxazole ring)
~920Broad, MediumO-H bend (out-of-plane)
~850-800StrongC-H bend (out-of-plane, aromatic)
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
163100[M]⁺ (Molecular Ion)
146Moderate[M - OH]⁺
118High[M - COOH]⁺
90Moderate[M - COOH - CO]⁺
63ModerateFragmentation of benzene ring

Note: Fragmentation patterns can be complex and may vary with ionization technique.

Experimental Protocols

Detailed methodologies for the key experiments required for the structure elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to the specific solvent and sample.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a standard ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to known frequencies for functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Instrumentation and Data Acquisition:

    • Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally softer and will likely show a prominent molecular ion, while EI will provide more extensive fragmentation.

    • Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M-H]⁻/ [M+H]⁺ depending on the ionization mode).

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -OH, -COOH).

    • Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the molecular formula C₈H₅NO₃.

Workflow and Logical Relationships

The elucidation of the structure of this compound follows a logical workflow that integrates data from multiple analytical techniques.

G cluster_workflow Structure Elucidation Workflow start Sample of Unknown Compound ms Mass Spectrometry (MS) start->ms ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (1H, 13C) start->nmr mol_formula Determine Molecular Formula (from MS) ms->mol_formula func_groups Identify Functional Groups (from FTIR) ftir->func_groups h_c_framework Elucidate H and C Framework (from NMR) nmr->h_c_framework data_integration Integrate All Spectroscopic Data mol_formula->data_integration func_groups->data_integration h_c_framework->data_integration structure_proposal Propose Candidate Structure(s) data_integration->structure_proposal structure_confirmation Confirm Structure of This compound structure_proposal->structure_confirmation

Physicochemical Properties of Benzoxazole-5-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of benzoxazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document outlines its fundamental chemical and physical data, details common experimental protocols for property determination, and explores its relevance in targeting significant signaling pathways in drug discovery.

Core Physicochemical Properties

Benzoxazole-5-carboxylic acid is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a carboxylic acid substituent at the 5-position.[1] Its chemical structure and properties make it a valuable scaffold in the development of novel therapeutic agents.

Structure and Identifiers:

  • IUPAC Name: 1,3-benzoxazole-5-carboxylic acid

  • CAS Number: 15112-41-1

  • Molecular Formula: C₈H₅NO₃[1]

  • SMILES: O=C(O)c1cc2nocc2cc1

  • InChI Key: WJBOXEGAWJHKIM-UHFFFAOYSA-N

The key quantitative physicochemical properties of benzoxazole-5-carboxylic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 163.13 g/mol [1]
Melting Point 241-242 °C[2]
Boiling Point 350.1 ± 15.0 °C (Predicted)[2]
Density 1.455 g/cm³[2]
pKa 3.50 ± 0.30 (Predicted)[2]
Appearance Off-white to light yellow solid[2]

Experimental Protocols

Detailed and reproducible methodologies are critical for the characterization of compounds in a drug development pipeline. The following sections describe standard experimental protocols for the synthesis of benzoxazole-5-carboxylic acid and the determination of its key physicochemical parameters.

Synthesis of Benzoxazole-5-carboxylic Acid

A common laboratory-scale synthesis of benzoxazole-5-carboxylic acid involves the cyclization of 3-amino-4-hydroxybenzoic acid with an orthoformate.

Procedure:

  • Combine 3-amino-4-hydroxybenzoic acid with trimethyl orthoformate under an inert argon atmosphere.

  • Heat the reaction mixture at 65°C for approximately 2 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the cooled mixture and wash the collected solid with hexane.

  • Concentrate the filtrate under vacuum to yield the benzoxazole-5-carboxylic acid product as a solid.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter influencing a molecule's ionization state and subsequent absorption and distribution. Potentiometric titration is a standard method for its determination.

Methodology:

  • Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve an accurately weighed quantity of benzoxazole-5-carboxylic acid in a suitable solvent to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a solution like 0.15 M potassium chloride.

  • Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.

  • Titration: Gradually add a standardized titrant (e.g., 0.1 M NaOH) in small increments.

  • Data Collection: Record the pH value after each addition of titrant, ensuring the reading is stable.

  • Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the acid has been neutralized.

G Workflow for pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter titrate Titrate Analyte with NaOH prep1->titrate prep2 Prepare Analyte (Benzoxazole-5-carboxylic acid) prep2->titrate prep3 Prepare Titrant (0.1M NaOH) prep3->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine Determine pKa at Half-Equivalence Point plot->determine G Workflow for LogP Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Saturated Octanol & Aqueous Phases mix Mix Phases prep1->mix prep2 Dissolve Compound prep2->mix shake Shake to Equilibrate mix->shake separate Separate Phases (Centrifuge) shake->separate analyze Measure Concentration in Each Phase (HPLC/UV) separate->analyze calculate Calculate LogP analyze->calculate G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Inhibitor Benzoxazole Derivative Inhibitor->VEGFR2 Inhibits PLCg->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Survival Cell Survival AKT->Survival G Intrinsic Apoptosis Pathway Inhibitor Benzoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Inhibitor->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Promotes permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Guide: Physicochemical Properties of 1,2-Benzoxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 1,2-Benzoxazole-5-carboxylic acid, a heterocyclic organic compound of interest in medicinal chemistry and materials science. The information is presented for easy reference and integration into research and development workflows.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. These values are essential for stoichiometric calculations, analytical method development, and computational modeling.

PropertyValue
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol [1]
CAS Number 933744-95-7[1]

Note: this compound is an isomer of 1,3-Benzoxazole-5-carboxylic acid. As isomers, they share the same molecular formula and, consequently, the same molecular weight.

Logical Relationship of Core Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this direct correlation.

A This compound B Molecular Formula C₈H₅NO₃ A->B Determines C Molecular Weight 163.13 g/mol B->C Calculated from

Caption: Relationship between compound name, formula, and molecular weight.

This guide serves as a foundational reference for this compound. Further experimental validation of properties is recommended for specific research applications.

References

An In-Depth Technical Guide to Benzoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzoxazole-5-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis methodologies, and biological activities, supported by experimental data and workflow visualizations.

Core Compound Identification

Benzoxazole-5-carboxylic acid is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 5-position.

CAS Number: 15112-41-1[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of Benzoxazole-5-carboxylic acid is presented below. This data is essential for its application in experimental settings.

PropertyValueReference
Molecular Formula C₈H₅NO₃[2][5]
Molecular Weight 163.13 g/mol [2][5]
Appearance Solid[2][5]
InChI Key WJBOXEGAWJHKIM-UHFFFAOYSA-N[2][5]
SMILES String OC(=O)c1ccc2ocnc2c1[5]

Synthesis Protocols and Methodologies

General Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles

This protocol describes a common method for synthesizing 2-substituted benzoxazoles, which can be adapted for various derivatives. A widely used approach is the condensation of an o-aminophenol with a carboxylic acid, often catalyzed by an acid such as polyphosphoric acid (PPA).[7]

Materials:

  • o-Aminophenol derivative

  • Carboxylic acid derivative

  • Polyphosphoric acid (PPA) or other suitable catalyst (e.g., Brønsted acidic ionic liquid gel)[6]

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice water

Procedure:

  • Combine equimolar amounts of the o-aminophenol and the carboxylic acid in a reaction vessel containing polyphosphoric acid (PPA).[7]

  • Stir the mixture at an elevated temperature (e.g., 60°C to 130°C) for several hours to facilitate the condensation and cyclization reaction.[6][7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, pour the hot reaction mixture into ice water to precipitate the crude product.[7]

  • Extract the product into an organic solvent such as ethyl acetate.[7]

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine to remove unreacted acid and other impurities.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.[7]

  • Purify the crude product by recrystallization or silica gel chromatography to obtain the pure benzoxazole derivative.[7]

G General Synthesis Workflow for Benzoxazoles cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification aminophenol o-Aminophenol mix Mix Reactants with Polyphosphoric Acid (PPA) aminophenol->mix carboxylic_acid Carboxylic Acid carboxylic_acid->mix heat Heat Mixture (e.g., 60-130°C) mix->heat Condensation & Cyclization quench Quench with Ice Water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Pure Benzoxazole Derivative purify->product

Caption: General workflow for the synthesis of benzoxazole derivatives.

Biological and Pharmacological Activities

Benzoxazole and its derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[10][11] Research has highlighted their potential as antimicrobial, anti-inflammatory, and cytotoxic agents.

  • Antimicrobial and Antifungal Activity: Various benzoxazole derivatives have demonstrated potent activity against a range of microbes.[12] Studies have shown effectiveness against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, as well as pathogenic fungi like Candida albicans.[11][12]

  • Anti-Inflammatory Activity: Certain 2-arylbenzoxazole-5-carboxylic acid derivatives have shown significant anti-inflammatory properties. For example, 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid exhibited activity nearly equivalent to the standard drug ibuprofen in in-vitro tests.[13] The well-known non-steroidal anti-inflammatory drugs (NSAIDs) benoxaprofen and flunoxaprofen also contain the benzoxazole core structure.[12]

  • Anticancer and Cytotoxic Activity: The benzoxazole moiety is a key component in compounds being investigated for their anticancer properties.[12] Some derivatives have shown toxicity towards cancer cell lines, indicating their potential for development as chemotherapeutic agents.[14][15]

  • Immunosuppressive Activity: A benzoxazole derivative, PO-296, has been shown to inhibit T lymphocyte proliferation. This effect is mediated through the JAK3/STAT5 signaling pathway, suggesting a potential application in treating autoimmune disorders like psoriasis.[14]

Quantitative Biological Data

The following table summarizes key quantitative data from studies on various benzoxazole derivatives, highlighting their therapeutic potential.

Compound/Derivative ClassActivity TypeMetricValueTarget Organism/Cell LineReference
2-(3-Chlorophenyl)benzoxazole-5-carboxylic acidAnti-inflammatoryIC₅₀0.103 mMIn-vitro assay[13]
Benzoxazole derivativesAntibacterialMIC₉₀25 µg/mlStaphylococcus aureus[10][11]
Benzoxazole derivativesAntibacterialMIC₉₀50 µg/mlStaphylococcus aureus[10][11]
N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a)AntimalarialIC₅₀2.2 µMP. falciparum (W2 strain)
N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a)AntimalarialIC₅₀5.1 µMP. falciparum (D6 strain)

Signaling Pathway Involvement

The immunosuppressive effects of certain benzoxazole derivatives have been linked to the inhibition of specific intracellular signaling pathways critical for immune cell function.

JAK3/STAT5 Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling that governs lymphocyte proliferation and differentiation. A benzoxazole derivative has been found to inhibit T lymphocyte proliferation by targeting the JAK3/STAT5 signaling pathway.[14] The diagram below illustrates this inhibitory mechanism.

G Inhibition of JAK3/STAT5 Pathway by Benzoxazole Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor Binds jak3 JAK3 receptor->jak3 Activates stat5 STAT5 jak3->stat5 Phosphorylates p_stat5 p-STAT5 (Dimer) stat5->p_stat5 Dimerizes dna DNA p_stat5->dna Translocates to Nucleus & Binds transcription Gene Transcription dna->transcription proliferation T-Cell Proliferation transcription->proliferation benzoxazole Benzoxazole Derivative benzoxazole->jak3 Inhibits

Caption: Mechanism of T-cell proliferation inhibition via the JAK3/STAT5 pathway.

References

An In-depth Technical Guide to 1,2-Benzoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Benzoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, plausible synthetic routes, and the biological activities associated with the broader benzoxazole and benzisoxazole scaffolds. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Identifiers

The fundamental chemical identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

IdentifierValue
SMILES O=C(O)c1ccc2oncc2c1
InChI Key PUODCXVXSZEMHS-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be adapted from established methods for analogous benzisoxazole and benzoxazole derivatives. A general and adaptable two-step synthetic approach is outlined below, based on the cyclization of a substituted hydroxyphenyl ketone or aldehyde oxime.

Proposed Synthetic Pathway

A potential synthetic route to this compound could involve the preparation of a suitably substituted acetophenone, followed by oximation and subsequent cyclization.

Synthetic Pathway 4-Hydroxy-3-nitroacetophenone 4-Hydroxy-3-nitro- acetophenone 4-Hydroxy-3-nitroacetophenone_Oxime 4-Hydroxy-3-nitro- acetophenone Oxime 4-Hydroxy-3-nitroacetophenone->4-Hydroxy-3-nitroacetophenone_Oxime NH2OH·HCl, Pyridine 1,2-Benzoxazole-5-carboxylic_acid_intermediate 5-Acetyl-1,2- benzoxazole 4-Hydroxy-3-nitroacetophenone_Oxime->1,2-Benzoxazole-5-carboxylic_acid_intermediate Base-catalyzed cyclization 1,2-Benzoxazole-5-carboxylic_acid 1,2-Benzoxazole-5- carboxylic acid 1,2-Benzoxazole-5-carboxylic_acid_intermediate->1,2-Benzoxazole-5-carboxylic_acid Oxidation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalizable Approach

The following protocol is a generalized procedure adapted from the synthesis of related benzoxazole and benzisoxazole derivatives. Researchers should optimize the reaction conditions for the specific synthesis of this compound.

Step 1: Oximation of 4-hydroxy-3-nitroacetophenone

  • Dissolve 4-hydroxy-3-nitroacetophenone in a suitable solvent such as ethanol or pyridine.

  • Add hydroxylamine hydrochloride to the solution.

  • Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated oxime by filtration, wash with water, and dry.

Step 2: Cyclization to form the 1,2-benzoxazole ring

  • Dissolve the obtained oxime in a suitable solvent, such as dimethylformamide (DMF) or ethanol.

  • Add a base, for instance, potassium carbonate or sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a suitable acid.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-acetyl-1,2-benzoxazole.

Step 3: Oxidation to this compound

  • Dissolve the 5-acetyl-1,2-benzoxazole in a suitable solvent.

  • Add a strong oxidizing agent, such as potassium permanganate or sodium hypochlorite.

  • Stir the reaction mixture at an appropriate temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture, which may involve quenching the excess oxidant, acidification, and extraction.

  • Purify the final product by recrystallization or column chromatography to yield this compound.

Biological and Pharmacological Context

The benzoxazole and benzisoxazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. Derivatives of these core structures have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity
Compound TypeCell LineIC50 (µM)Reference
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acidMCF-71.49[2]
2-(4-methoxyphenyl)benzoxazol-5-acetic acidMCF-72.02[2]
2-(4-methoxyphenyl)benzoxazol-5-acetic acidHCT-1164.26[2]
Anti-inflammatory and Antimicrobial Activities

The benzoxazole nucleus is also a key component of compounds with anti-inflammatory and antimicrobial properties. For example, derivatives of 2-aryl-5-benzoxazolealkanoic acid have shown notable anti-inflammatory activity in rat paw edema models. Furthermore, various substituted benzoxazoles have been investigated for their antibacterial and antifungal activities. While quantitative data for this compound is not available, the broader class of benzisoxazole derivatives has shown activity against multi-drug resistant bacteria such as Acinetobacter baumannii.

Signaling Pathway Involvement: VEGFR-2 Inhibition

A significant mechanism of action for some anticancer benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade involving the activation of several key pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Promotes MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation_Migration Cell Proliferation & Migration Transcription->Proliferation_Migration Leads to VEGF VEGF VEGF->VEGFR2 Binds and Activates Benzoxazole 1,2-Benzoxazole Derivatives Benzoxazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for benzoxazole carboxylic acids. Benzoxazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A thorough understanding of their structure through spectroscopic methods like NMR is paramount for the synthesis of novel derivatives, structure-activity relationship (SAR) studies, and overall drug discovery and development processes.

Core Structure and Numbering

The foundational structure of benzoxazole carboxylic acid provides a framework for interpreting NMR spectra. The numbering convention, crucial for assigning chemical shifts, is illustrated below. The position of the carboxylic acid group on the benzene ring significantly influences the electronic environment and, consequently, the chemical shifts of the aromatic protons and carbons.

G cluster_0 Benzoxazole-5-carboxylic Acid mol l2 2 l4 4 l5 5 l6 6 l7 7 l3a 3a l7a 7a lO1 1 (O) lN3 3 (N) lCOOH COOH

Caption: General structure and atom numbering of the benzoxazole-5-carboxylic acid core.

Standard Workflow for NMR Analysis

The structural elucidation of newly synthesized benzoxazole carboxylic acid derivatives follows a standardized workflow. This process ensures accurate data acquisition, processing, and interpretation, which is fundamental for confirming the chemical structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elu Structure Confirmation A Dissolve Compound (approx. 5-10 mg) B Add Deuterated Solvent (e.g., DMSO-d6, CDCl3) A->B C Add Internal Standard (e.g., TMS) B->C D Place Sample in NMR Spectrometer C->D Transfer to NMR tube E Acquire 1D Spectra (¹H, ¹³C, DEPT) D->E F Acquire 2D Spectra (Optional) (COSY, HSQC, HMBC) E->F G Fourier Transform & Phase Correction F->G H Chemical Shift Referencing G->H I Integration & Peak Picking H->I J Assign Signals to Nuclei I->J K Compare with Predicted Spectra J->K L Confirm Structure Elucidation K->L

Caption: Standard experimental workflow for NMR-based structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of benzoxazole carboxylic acids is characterized by distinct signals for the aromatic protons. The chemical shifts (δ) are highly dependent on the substitution pattern on the benzoxazole ring system. The acidic proton of the carboxyl group typically appears as a broad singlet at a very downfield region (δ 10-13 ppm), although this signal can sometimes be difficult to observe.

The following table summarizes representative ¹H NMR data for a methyl ester derivative, which serves as a close analog to the corresponding carboxylic acid.

Table 1: ¹H NMR Spectral Data for Methyl-2-aminobenzoxazole-5-carboxylate Derivatives in DMSO-d6. [1]

Compound / DerivativeAr-H (ppm)-OCH₃ (ppm)-NH₂ / -NH (ppm)Other Signals (ppm)
Methyl-2-aminobenzoxazole-5-carboxylate7.6-7.8 (m, 3H)3.8 (s, 3H)9.0 (s, 2H)-
Mesylate Salt (A1)7.6-7.8 (m, 3H)3.8 (s, 3H)-8.3 (s, 1H, -OH), 2.4 (d, 3H, CH₃)
Formate Salt (A2)7.6-7.8 (m, 3H)3.8 (s, 3H)-7.4 (s, 1H, -CH)
Benzoate Salt (A7)7.6-7.8 (m, 3H)3.8 (s, 3H)-7.4-7.8 (m, 5H, Ar-H of benzoate)
Benzamido Derivative (B1)7.2-7.3 (m, 8H)3.9 (s, 3H)12.3 (s, 1H)-

Multiplicities: s = singlet, d = doublet, m = multiplet.

¹³C NMR Spectral Data

In ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically resonating in the range of δ 165-185 ppm.[2] The aromatic carbons of the benzoxazole core appear between δ 110-160 ppm. The specific chemical shifts provide valuable information about the electronic environment of each carbon atom. Quaternary carbons, such as C-2, C-3a, and C-7a, are typically identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their characteristically lower signal intensity.

The table below provides typical ¹³C NMR chemical shift ranges for the benzoxazole core, which are useful for the initial assignment of signals.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Benzoxazole Core. [3]

Carbon AtomChemical Shift (δ, ppm) Range
C-2150 - 165
C-3a130 - 142
C-4110 - 125
C-5120 - 130
C-6120 - 130
C-7110 - 120
C-7a140 - 152
-COOH165 - 185

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon standardized experimental procedures. The following protocols are representative of those used in the characterization of benzoxazole derivatives.[4][5]

  • Instrumentation : NMR spectra are typically recorded on spectrometers operating at frequencies of 300, 400, or 500 MHz for ¹H and 75, 100, or 125 MHz for ¹³C, respectively.[6][7] A common instrument used is the Bruker Avance series.[4][5]

  • Sample Preparation : Approximately 5-10 mg of the benzoxazole carboxylic acid derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent.

  • Solvents : The choice of solvent is critical and depends on the solubility of the compound. Common solvents include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).[6][8] DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the exchangeable acidic proton.

  • Internal Standard : Tetramethylsilane (TMS) is universally used as an internal standard for referencing chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).[4][8] In some cases, the residual solvent peak can be used as a secondary reference.[7]

  • Data Reporting : Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz). The multiplicities of the signals are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).[8]

This guide provides a foundational understanding of the NMR spectroscopy of benzoxazole carboxylic acids. For detailed analysis of novel compounds, a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) is often necessary for unambiguous structural assignment.

References

The Benzoxazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to an oxazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique structural features and ability to interact with various biological targets have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth overview of the significant biological activities of the benzoxazole scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows. Benzoxazole and its derivatives are known to exhibit a range of biological effects, including anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and neuroprotective properties.[5][6]

I. Anticancer Activity

Benzoxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[6][9]

Data Presentation: In Vitro Anticancer Activity of Benzoxazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-amino-2-[p-bromophenyl]-benzoxazole (BB)MCF-7 (Breast)0.022[10]
5-amino-2-[p-bromophenyl]-benzoxazole (BB)MDA-MB (Breast)0.028[10]
Benzoxazole-1,3,4-oxadiazole derivativeHT-29 (Colon)Potent Activity[8]
Benzoxazole-combretastatin derivative (8d)MCF-7 (Breast)< Standard[8]
Benzoxazole-combretastatin derivative (8d)A-549 (Lung)< Standard[8]
Phortress analogue (3m)VariousSignificant[11]
Phortress analogue (3n)VariousSignificant[11]
2-(2-hydroxyphenyl)benzoxazole analoguesMCF-7 (Breast), A549 (Lung)5-20[12]
2-amino-aryl-7-aryl-benzoxazolesA549 (Lung)0.4[12]
Benzoic acid substituted benzoxazoleMCF-7 (Breast)Moderate to Good[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

  • 96-well microplate

  • Benzoxazole derivative stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[15]

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[16]

  • Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in the cell culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the test compound and incubate for another 24-72 hours.[16][17]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[16] Incubate the plate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[15] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Signaling Pathway: Anticancer Mechanism of a Benzoxazole Derivative

The anticancer activity of some benzoxazole derivatives has been linked to the induction of apoptosis through the modulation of key signaling proteins.[10]

anticancer_pathway cluster_cell Cancer Cell Benzoxazole Benzoxazole Derivative Mitochondrion Mitochondrion Benzoxazole->Mitochondrion induces release Bcl2 Bcl-2 Benzoxazole->Bcl2 inhibits NFkB NF-κB Benzoxazole->NFkB inhibits VEGF VEGF Benzoxazole->VEGF inhibits CytC Cytochrome C Mitochondrion->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp37 Caspase-3/7 Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Apoptotic pathway induced by a benzoxazole derivative.

II. Antimicrobial Activity

Benzoxazole-containing compounds have demonstrated significant activity against a broad range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][18] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[3]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 21E. coli< 25[5]
Compound 18E. coli< 25[5]
Compound 2bB. subtilis0.098 - 0.78[19]
Benzoxazole derivativesS. aureus25 - 50[20]
Benzoxazole derivativesGram-negative bacteria200[20]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

Materials:

  • 96-well microplate

  • Benzoxazole derivative stock solution

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • Microplate reader

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the benzoxazole derivative in the nutrient broth in the wells of a 96-well plate.[21]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.[5]

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[21]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[21]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the naked eye or a microplate reader.[21]

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

A proposed mechanism for the antibacterial activity of certain benzoxazole derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[3]

antimicrobial_pathway cluster_bacteria Bacterial Cell Benzoxazole Benzoxazole Derivative DNAGyrase DNA Gyrase Benzoxazole->DNAGyrase inhibits DNA_Replication DNA Replication DNAGyrase->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division

Caption: Inhibition of bacterial DNA gyrase by benzoxazole.

III. Anti-inflammatory and Analgesic Activity

Several benzoxazole derivatives have been reported to possess potent anti-inflammatory and analgesic properties.[22][23] A primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[24][25]

Data Presentation: Anti-inflammatory Activity of Benzoxazole Derivatives
Compound/DerivativeAssayActivityReference
2-mercaptobenzoxazole derivativesAcetic acid-induced writhingStronger than diclofenac[22]
2-mercaptobenzoxazole derivativesFormaldehyde-induced paw edemaMore active than diclofenac[22]
2-(2-arylphenyl)benzoxazole (3o)In vivo anti-inflammatoryBetter than celecoxib & diclofenac[25]
Benzoxazole derivatives (a, b, c, d, e)Carrageenan-induced paw edemaPromising[23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[23][26]

Materials:

  • Wistar rats or Swiss mice[23][27]

  • Carrageenan solution (1% in saline)[27]

  • Benzoxazole derivative suspension

  • Plethysmometer or calipers[27]

Procedure:

  • Animal Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., diclofenac), and test groups for different doses of the benzoxazole derivative.[23]

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[27][28]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[27]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory effects of many benzoxazole derivatives are attributed to their ability to inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[8][29]

antiinflammatory_pathway cluster_inflammatory_cell Inflammatory Cell ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Benzoxazole Benzoxazole Derivative Benzoxazole->COX2 inhibits

Caption: COX-2 inhibition by benzoxazole derivatives.

IV. Antiviral Activity

Recent studies have highlighted the potential of benzoxazole derivatives as antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[30][31]

Data Presentation: Anti-TMV Activity of Benzoxazole Derivatives
Compound/DerivativeActivity TypeEC50 (µg/mL)Reference
Flavonol-benzoxazole (X17)Curative127.6[30][31]
Flavonol-benzoxazole (X17)Protective101.2[30][31]
Ningnanmycin (Standard)Curative320.0[30][31]
Ningnanmycin (Standard)Protective234.6[30][31]
Experimental Protocol: Evaluation of Anti-TMV Activity (Half-Leaf Method)

This method is commonly used to assess the in vivo antiviral efficacy of compounds on plants.

Materials:

  • Tobacco plants (Nicotiana tabacum L.)

  • Tobacco Mosaic Virus (TMV) solution

  • Benzoxazole derivative solution

  • Phosphate buffer

Procedure:

  • Virus Inoculation: The whole leaves of cultivated tobacco plants are dusted with carborundum and then inoculated with TMV solution.

  • Compound Application (Curative): After rinsing the leaves with water and allowing them to dry, the left side of each leaf is smeared with the benzoxazole solution, while the right side is smeared with a solvent control.

  • Compound Application (Protective): The left side of each leaf is smeared with the benzoxazole solution, and the right side with a solvent control. After 12 hours, the entire leaf is inoculated with TMV.

  • Observation: The plants are kept in a greenhouse, and the number of local lesions is recorded 3-4 days after inoculation.

  • Data Analysis: The inhibition rate is calculated based on the reduction in the number of lesions on the treated side compared to the control side.

Signaling Pathway: Inhibition of TMV Coat Protein

The antiviral mechanism of some flavonol-benzoxazole derivatives against TMV is believed to involve strong binding to the TMV coat protein (TMV-CP), which can hinder the self-assembly and replication of the virus particles.[30][31]

antiviral_pathway cluster_virus_replication TMV Replication Cycle Benzoxazole Flavonol-Benzoxazole Derivative TMV_CP TMV Coat Protein Benzoxazole->TMV_CP binds to Virus_Assembly Virus Self-Assembly Benzoxazole->Virus_Assembly hinders TMV_CP->Virus_Assembly Virus_Replication Virus Replication Virus_Assembly->Virus_Replication

Caption: Inhibition of TMV replication by a benzoxazole derivative.

V. Neuroprotective Activity

Benzoxazole-based compounds are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[27][32] Their neuroprotective effects may be mediated through the modulation of signaling pathways involved in neuronal survival and apoptosis.[27]

Data Presentation: Neuroprotective Effects of Benzoxazole Derivatives
Compound/DerivativeAssayEffectReference
Compound 5cAβ-induced neurotoxicity in PC12 cellsSignificant increase in cell viability[27]
Compound 5cWestern BlotPromoted phosphorylation of Akt and GSK-3β[27]
Compound 5cWestern BlotDecreased expression of NF-κB[27]
Experimental Protocol: Western Blot Analysis of Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.[33]

Materials:

  • PC12 cells treated with Aβ and benzoxazole derivative

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-GSK-3β, anti-p-GSK-3β, anti-NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Cell Lysis: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway: Neuroprotection via Akt/GSK-3β/NF-κB Pathway

Certain benzoxazole derivatives have been shown to exert neuroprotective effects by modulating the Akt/GSK-3β/NF-κB signaling pathway.[27]

neuroprotective_pathway cluster_neuron Neuron Abeta β-Amyloid Akt Akt Abeta->Akt inhibits Benzoxazole Benzoxazole Derivative (5c) Benzoxazole->Akt promotes phosphorylation NFkB NF-κB Benzoxazole->NFkB decreases expression pAkt p-Akt Akt->pAkt GSK3b GSK-3β pAkt->GSK3b phosphorylates pGSK3b p-GSK-3β (inactive) GSK3b->pGSK3b pGSK3b->NFkB inhibits activation Neuronal_Apoptosis Neuronal Apoptosis NFkB->Neuronal_Apoptosis

Caption: Neuroprotective signaling pathway of a benzoxazole derivative.

VI. Synthesis and Experimental Workflow

General Synthesis of 2-Substituted Benzoxazoles

A common and efficient method for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenol with various aldehydes or carboxylic acids.[5][7]

General Procedure:

  • A mixture of 2-aminophenol (1 mmol) and a substituted aldehyde or carboxylic acid (1 mmol) is prepared.[20]

  • A catalyst, such as a Brønsted acidic ionic liquid gel (1.0 mol %), is added to the reaction vessel.[20]

  • The reaction mixture is stirred under solvent-free conditions at an elevated temperature (e.g., 130°C) for a specified time (e.g., 5 hours).[20]

  • Upon completion (monitored by TLC), the mixture is dissolved in an organic solvent like ethyl acetate.

  • The catalyst is separated by centrifugation or filtration.

  • The organic layer is dried over anhydrous MgSO4, and the solvent is removed under vacuum to yield the crude product, which is then purified by chromatography.[20]

Experimental Workflow for Drug Discovery

The process of identifying and developing new benzoxazole-based drug candidates typically follows a structured workflow.

drug_discovery_workflow cluster_workflow Benzoxazole Drug Discovery Workflow Design Compound Design & Library Synthesis InVitro In Vitro Screening (e.g., MTT, MIC) Design->InVitro HitID Hit Identification InVitro->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt LeadOpt->Design Iterative Refinement InVivo In Vivo Testing (e.g., Animal Models) LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: General workflow for benzoxazole drug discovery.

Conclusion

The benzoxazole scaffold continues to be a highly valuable framework in the field of medicinal chemistry and drug discovery. The diverse and potent biological activities exhibited by its derivatives underscore the immense potential for the development of novel therapeutic agents for a wide range of diseases. This guide has provided a comprehensive overview of the key biological activities, along with the necessary experimental context for researchers to further explore and exploit the therapeutic promise of this remarkable heterocyclic system. Future research will likely focus on the development of more selective and potent benzoxazole derivatives with improved pharmacokinetic and safety profiles.

References

A Comprehensive Technical Review of 1,2-Benzoxazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

The 1,2-benzoxazole, also known as benzisoxazole or indoxazene, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique structure, consisting of a benzene ring fused to an isoxazole ring, imparts a favorable combination of physicochemical properties, including relative stability and the capacity for diverse functionalization.[3][4] This versatility has led to the discovery and development of numerous 1,2-benzoxazole derivatives with a broad spectrum of pharmacological activities.[2] Several compounds incorporating this core structure are established pharmaceutical drugs, highlighting the scaffold's clinical significance.[1][4] This technical guide provides an in-depth review of the synthesis, therapeutic applications, and key experimental methodologies related to 1,2-benzoxazole derivatives, serving as a resource for professionals in drug discovery and development.

Core Synthesis of the 1,2-Benzoxazole Scaffold

The construction of the 1,2-benzoxazole core can be achieved through several synthetic strategies, primarily involving the formation of the five-membered isoxazole ring onto a benzene precursor.[1]

Key Synthetic Approaches:

  • C–O Bond Formation: This is a traditional and widely used method that typically involves the intramolecular cyclization of o-substituted aryl oximes under basic conditions.[1]

  • N–O Bond Formation: This approach utilizes o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines as starting materials to form the critical N-O bond of the isoxazole ring.[1]

  • From Cyclic 1,3-Dicarbonyl Compounds: This method involves the cyclocondensation of a carbonyl compound with hydroxylamine, followed by an oxidation step to achieve the aromatic benzisoxazole system.[1]

  • Benzene Ring Formation: In a less common but effective approach, the benzene ring is constructed onto a pre-existing, substituted isoxazole ring through annulation reactions.[1]

  • [3+2]-Cycloaddition Reactions: Modern methods include the use of [3+2]-cycloaddition reactions, for instance, between arynes and nitrile oxides, to simultaneously form C-C and C-O bonds.[1]

G cluster_start Starting Materials cluster_methods Cyclization / Annulation Methods A o-Substituted Aryl Oximes M1 C-O Bond Formation (Base-mediated) A->M1 Path A B o-Hydroxyaryl Oximes / Imines M2 N-O Bond Formation B->M2 Path B C Cyclic 1,3-Dicarbonyls M3 Cyclocondensation + Oxidation C->M3 Path C D Substituted Isoxazoles M4 Benzene Ring Annulation D->M4 Path D Core 1,2-Benzoxazole Core M1->Core M2->Core M3->Core M4->Core cluster_pathways Dopaminergic Pathways drug 1,2-Benzoxazole Antipsychotics (e.g., Risperidone) d2 Dopamine D2 Receptor drug->d2 Antagonism ht2a Serotonin 5-HT2A Receptor drug->ht2a Potent Antagonism positive Positive Symptoms (Hallucinations, Delusions) drug->positive Reduces eps Extrapyramidal Symptoms (EPS) (Motor side effects) drug->eps Lower Propensity mesolimbic Mesolimbic Pathway (Hyperdopaminergic) nigrostriatal Nigrostriatal Pathway mesolimbic->positive Mediates nigrostriatal->eps D2 Blockade here causes EPS

References

Potential Therapeutic Targets for 1,2-Benzoxazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide focuses on the potential therapeutic targets of 1,2-Benzoxazole-5-carboxylic acid and its closely related analogues. Drawing from a comprehensive review of the scientific literature, this document elucidates the key molecular targets and signaling pathways implicated in the anti-inflammatory and anticancer properties of this class of compounds. Quantitative data on their biological activity are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

1,2-Benzoxazole derivatives have garnered significant attention in drug discovery due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The incorporation of a carboxylic acid moiety at the 5-position of the benzoxazole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making this compound an interesting scaffold for the development of novel therapeutics. This guide provides an in-depth overview of the potential therapeutic targets for this compound and its derivatives, supported by experimental data and detailed methodologies.

Anti-inflammatory and Analgesic Potential

Derivatives of this compound have shown significant promise as anti-inflammatory agents. A notable example is Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), which is structurally a close analogue.

Key Therapeutic Target: Lipoxygenase (LOX)

The primary anti-inflammatory mechanism of action for benoxaprofen and related compounds is believed to be the inhibition of lipoxygenase (LOX) enzymes.[1] These enzymes are crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1] Unlike many traditional NSAIDs, the anti-inflammatory activity of benoxaprofen appears to be largely independent of prostaglandin synthesis inhibition.[1][2]

Preclinical Efficacy

The anti-inflammatory activity of 2-aryl-5-benzoxazolealkanoic acid derivatives has been demonstrated in preclinical models. For instance, in the carrageenan-induced rat paw edema model, these compounds exhibited potent, long-acting anti-inflammatory effects.

Table 1: Anti-inflammatory Activity of 2-Aryl-5-benzoxazoleacetic Acid Derivatives

CompoundStructureED30 (mg/kg, p.o.) in Carrageenan-induced Rat Paw EdemaReference
2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid (Benoxaprofen)3-5 times more active than phenylbutazone[3]
2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acid3-5 times more active than phenylbutazone[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.

Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Induction of Inflammation cluster_3 Measurement & Analysis A Acclimatize Rats B Fast Overnight A->B C Administer Test Compound or Vehicle (p.o.) B->C D Inject Carrageenan (1% in saline) into Hind Paw C->D 1 hour post-dosing E Measure Paw Volume at 0, 1, 3, 5 hours D->E F Calculate Percent Inhibition of Edema E->F

Caption: Workflow of the carrageenan-induced paw edema assay.

Methodology:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Fasting: Rats are fasted overnight with free access to water.[4]

  • Grouping: Animals are randomly divided into groups (n=6): vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.

  • Dosing: Test compounds and the positive control are administered orally (p.o.). The vehicle control group receives the vehicle.

  • Induction of Edema: One hour after dosing, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[5]

  • Measurement of Paw Edema: The paw volume is measured immediately before carrageenan injection (basal volume) and at 1, 2, 3, 4, and 5 hours after injection using a plethysmometer.[5]

  • Calculation: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Potential

Various derivatives of the 1,2-benzoxazole scaffold have demonstrated significant anticancer activity through the inhibition of key molecular targets involved in tumor growth, angiogenesis, and DNA replication.

Key Therapeutic Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.

VEGFR-2 Signaling Pathway

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.

Table 2: VEGFR-2 Inhibitory Activity of Benzoxazole Derivatives

CompoundIC50 (µM) against VEGFR-2Cell LineReference
Compound 5e 0.07 ± 0.01-[7]
Compound 5c 0.08 ± 0.01-[7]
Compound 12l 0.097-[8]
Compound 8d 0.0554-[9]
Sorafenib (Reference)0.1 ± 0.02-[7]
Key Therapeutic Target: Topoisomerase I and II

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[10] Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells. Certain benzoxazole derivatives have been shown to inhibit both topoisomerase I and II.[11]

Topoisomerase II Mechanism of Action

G A Topoisomerase II binds to G-segment DNA B T-segment DNA is captured A->B C G-segment is cleaved (double-strand break) B->C D T-segment passes through the break C->D E G-segment is religated D->E F T-segment is released E->F

Caption: Catalytic cycle of Type II Topoisomerase.

Table 3: Topoisomerase Inhibitory Activity of Benzoxazole Derivatives

CompoundTargetIC50 (µM)Reference
5-Chloro-2-(p-methylphenyl)benzoxazole Topoisomerase II22.3[11]
2-(p-nitrobenzyl)benzoxazole Topoisomerase II17.4[11]
5-amino-2-(p-fluorophenyl)benzoxazole Topoisomerase I132.3[11]
Etoposide (Reference)Topoisomerase II>100[11]
Camptothecin (Reference)Topoisomerase I>500[11]
Key Therapeutic Target: Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a critical role in cell survival, proliferation, migration, and invasion.[3] FAK signaling is complex, involving multiple downstream effectors.

FAK Signaling Pathway in Cancer

G Integrins Integrins FAK FAK Integrins->FAK Activate Src Src FAK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified FAK signaling pathway promoting cancer cell survival and proliferation.

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

G A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with test compound at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

A Preliminary Investigation into the Bioactivity of Benzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a preliminary investigation into the antimicrobial, anticancer, and anti-inflammatory properties of various benzoxazole derivatives. It summarizes key quantitative data, details common experimental protocols for bioactivity screening, and visualizes associated signaling pathways to facilitate further research and drug development efforts in this promising area.

Core Bioactivities of Benzoxazole Derivatives

Benzoxazole derivatives have been extensively studied for their therapeutic potential. The core of their bioactivity lies in their ability to interact with various biological targets, leading to a range of pharmacological effects. This guide will focus on three primary areas of investigation: antimicrobial, anticancer, and anti-inflammatory activities.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of benzoxazole derivatives, providing a comparative overview of their potency.

Table 1: Antimicrobial Activity of Benzoxazole Derivatives (Minimum Inhibitory Concentration - MIC)
CompoundTarget MicroorganismMIC (µg/mL)Reference
2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazoleStaphylococcus aureus128[1]
Escherichia coli256[1]
Candida albicans64[1]
2-(4-methoxyphenyl)benzoxazole derivative (1)Sarcina lutea20[2]
Escherichia coli39[2]
2-(trifluoromethylphenyl)benzoxazole derivative (2)Sarcina lutea20[2]
Escherichia coli39[2]
3-(2-(4-chlorophenyl)benzoxazol-5-yl)alanineBacillus subtilis250[3]
Pichia pastoris125[3]
2-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide derivative (1)Staphylococcus aureus256[4]
Enterococcus faecalis256[4]
Escherichia coli512[4]
Pseudomonas aeruginosa512[4]
Candida albicans256[4]
Table 2: Anticancer Activity of Benzoxazole Derivatives (IC50 Values)
CompoundCancer Cell LineIC50 (µM)Reference
5-methylbenzo[d]oxazole derivative (12l)HepG2 (Liver)10.50[5]
MCF-7 (Breast)15.21[5]
Unsubstituted benzo[d]oxazole derivative (12d)HepG2 (Liver)23.61[5]
MCF-7 (Breast)44.09[5]
5-methylbenzo[d]oxazole derivative (12i)HepG2 (Liver)27.30[5]
MCF-7 (Breast)27.99[5]
5-chlorobenzo[d]oxazole derivative (13b)HepG2 (Liver)42.06[5]
MCF-7 (Breast)26.31[5]
Table 3: Anti-inflammatory Activity of Benzoxazole Derivatives
CompoundAssayAnimal ModelDose% Inhibition of EdemaReference
Methyl 2-(benzylideneamino)benzoxazole-5-carboxylate (SH1)Carrageenan-induced paw edemaRat10 mg/kg68.5[6]
Methyl 2-(4-chlorobenzylideneamino)benzoxazole-5-carboxylate (SH2)Carrageenan-induced paw edemaRat10 mg/kg72.3[6]
Methyl 2-(4-methoxybenzylideneamino)benzoxazole-5-carboxylate (SH3)Carrageenan-induced paw edemaRat10 mg/kg69.8[6]
Methyl 2-(4-nitrobenzylideneamino)benzoxazole-5-carboxylate (SH6)Carrageenan-induced paw edemaRat10 mg/kg75.4[6]
Methyl-2-(2-(benzylideneamino)thiazol-4-ylamino)benzoxazole-5-carboxylate (VI1)Carrageenan-induced paw edemaRat100 mg/kg59.2[7]
Methyl-2-(2-(4-chlorobenzylideneamino)thiazol-4-ylamino)benzoxazole-5-carboxylate (VI13)Carrageenan-induced paw edemaRat100 mg/kg68.4[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative benzoxazole derivative and for key biological assays used to evaluate their activity.

Synthesis of 2-Substituted Benzoxazole Derivatives

A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. Below is a representative protocol.[8]

Materials:

  • o-Aminophenol

  • Substituted aromatic aldehyde

  • Fly ash (activated by heating at 110°C for 2 hours) or another suitable catalyst

  • Toluene

  • Sodium borohydride (NaBH4)

  • Methanol

  • Tetrahydrofuran (THF)

  • Pyridinium chlorochromate (PCC)

  • Monoethyl malonate

  • Ethyl acetoacetate or malonic acid

  • Pyridine

  • Piperidine

  • Ethyl acetate

Procedure:

  • Synthesis of (2-substituted benzoxazol-5-yl)methanol: A mixture of methanol and THF (1:1) is added to methyl 2-substituted benzoxazole-5-carboxylate. Sodium borohydride is added portion-wise, and the mixture is refluxed for 1 hour. The reaction is quenched with water, concentrated, and extracted with ethyl acetate. The crude product is recrystallized from ethanol.

  • Synthesis of 2-substituted benzoxazole-5-carbaldehyde: The (2-substituted benzoxazol-5-yl)methanol is partially oxidized using PCC to yield the corresponding carbaldehyde.

  • Synthesis of α,β-unsaturated derivatives: The 2-substituted benzoxazole-5-carbaldehyde is treated with an appropriate carbonyl compound (monoethyl malonate, ethyl acetoacetate, or malonic acid) in the presence of pyridine and a catalytic amount of piperidine in a suitable solvent like ethyl acetate or toluene. The reaction mixture is refluxed for 3-4 hours. After completion, the product is isolated and purified.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of benzoxazole derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Materials Start Materials Condensation Condensation Start Materials->Condensation Cyclization Cyclization Condensation->Cyclization Purification Purification Cyclization->Purification Spectroscopy IR NMR (1H, 13C) Mass Spec Purification->Spectroscopy Analysis Melting Point Elemental Analysis Purification->Analysis

Synthesis and Characterization Workflow
Antimicrobial Activity Assay: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial and/or fungal strains

  • Nutrient agar or other suitable growth medium

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Test compound solutions at various concentrations

  • Positive control (standard antibiotic)

  • Negative control (solvent used to dissolve the compound)

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture.

  • Inoculation of Agar Plates: The surface of the agar plates is uniformly inoculated with the microbial suspension.

  • Well Preparation: Wells are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compounds: A fixed volume of each test compound solution, positive control, and negative control is added to the respective wells.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

The following diagram outlines the workflow for the agar well diffusion assay.

G Prepare Inoculum Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Create Wells Create Wells Inoculate Agar Plate->Create Wells Add Test Compounds & Controls Add Test Compounds & Controls Create Wells->Add Test Compounds & Controls Incubate Incubate Add Test Compounds & Controls->Incubate Measure Zone of Inhibition Measure Zone of Inhibition Incubate->Measure Zone of Inhibition

Agar Well Diffusion Assay Workflow
Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • Test compound solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The workflow for the MTT assay is depicted in the following diagram.

G Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Add MTT Treat with Compounds->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

MTT Assay Workflow
Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compound solutions

  • Positive control (e.g., indomethacin or diclofenac sodium)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds, positive control, and vehicle are administered to different groups of animals (e.g., orally or intraperitoneally).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

The following diagram illustrates the workflow for the carrageenan-induced paw edema assay.

G Administer Compounds Administer Compounds Inject Carrageenan Inject Carrageenan Administer Compounds->Inject Carrageenan Measure Paw Volume Measure Paw Volume Inject Carrageenan->Measure Paw Volume Calculate % Inhibition Calculate % Inhibition Measure Paw Volume->Calculate % Inhibition

Carrageenan-Induced Paw Edema Assay Workflow

Signaling Pathways

The bioactivity of benzoxazole derivatives is often attributed to their interaction with specific signaling pathways. This section provides a visual representation of two key pathways implicated in their anticancer and anti-inflammatory effects.

VEGFR-2 Signaling Pathway in Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9][10][11][12][13] Many benzoxazole derivatives have been shown to inhibit VEGFR-2, thereby exerting their anticancer effects.

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K RAS RAS VEGFR-2->RAS Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->VEGFR-2 PKC PKC PLCγ->PKC Akt Akt PI3K->Akt RAF RAF RAS->RAF Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Inhibition of VEGFR-2 Signaling by Benzoxazoles
COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the production of prostaglandins.[14][15][16] The anti-inflammatory activity of some benzoxazole derivatives is attributed to their ability to inhibit the COX-2 pathway.

G Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->COX-2 Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever

Inhibition of COX-2 Signaling by Benzoxazoles

References

Initial Cytotoxicity Screening of Benzoxazole-5-Carboxylic Acid and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of benzoxazole-5-carboxylic acid and its derivatives, a class of heterocyclic compounds that have garnered significant interest in anticancer drug discovery. The benzoxazole scaffold is recognized as a key pharmacophore, with various derivatives demonstrating promising cytotoxic effects against a range of human cancer cell lines. This document outlines the common experimental protocols, summarizes key cytotoxicity data from published studies, and illustrates the associated cellular mechanisms and experimental workflows.

Introduction to Benzoxazole Derivatives in Oncology

Benzoxazole-containing compounds are a prominent class of heterocyclic molecules that are integral to medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties.[1][2] The core structure of benzoxazole can be readily modified at various positions, allowing for the synthesis of a diverse library of analogs with potentially enhanced potency and selectivity.[1] Research has shown that derivatives of benzoxazole can exert their anticancer effects through various mechanisms, such as the inhibition of crucial enzymes like VEGFR-2, induction of apoptosis, and cell cycle arrest.[3][4][5] This guide focuses on the initial in vitro screening methodologies and findings related to benzoxazole-5-carboxylic acid and structurally similar compounds.

Experimental Protocols

The following sections detail the standard methodologies employed in the initial cytotoxicity screening of novel benzoxazole derivatives.

In Vitro Cytotoxicity Assays

The primary goal of initial screening is to determine the concentration at which a compound inhibits 50% of cancer cell growth (IC50). The most frequently used methods are colorimetric assays that measure cell viability.

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely adopted method to assess cell viability.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 2 x 10³ cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The synthesized benzoxazole compounds, dissolved in a solvent like DMSO, are added to the wells at various concentrations. The cells are then incubated for an additional 48 to 72 hours.[7][8]

  • MTT Addition: A solution of MTT (typically 10 mg/mL) is added to each well, and the plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Measurement: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate spectrophotometer at a wavelength of 570 nm.[7]

  • IC50 Calculation: The proliferation inhibitory effects are expressed as IC50 values, which are calculated from the dose-response curves.[7]

2.1.2. Sulforhodamine B (SRB) Assay

The SRB assay is another colorimetric method used to determine cytotoxicity by measuring cellular protein content.

  • Cell Plating and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Fixation: After the incubation period, the cells are fixed with a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 515 nm) to quantify the total cellular protein, which is proportional to the number of viable cells.

Apoptosis Assays

To determine if the cytotoxic effects of the benzoxazole derivatives are due to the induction of programmed cell death (apoptosis), flow cytometry-based assays are commonly performed.

2.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the benzoxazole compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Staining: The treated cells are harvested and stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[9]

Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, flow cytometry with PI staining is utilized.

  • Cell Treatment and Fixation: Cells are treated with the compound of interest, harvested, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with PI, which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.[3]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various benzoxazole derivatives against different human cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of Benzoxazole Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid (6b)22Rv1 (Prostate)> IC50 of Doxorubicin (2.32 µM)[[“]]
2-(4-Chlorophenyl)benzoxazole-5-carboxylic acid (6c)22Rv1 (Prostate)1.54[[“]][11]
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (5)MCF-7 (Breast)Promising[8]
2-(4-methoxyphenyl)benzoxazol-5-acetic acid (10)MCF-7 (Breast)Promising[8]
Benzoxazole-hydrazone derivative (3g)C6 (Glioma)4.30 µg/mL[12]
5-amino-2-[p-bromophenyl]-benzoxazole [BB]MCF-7 (Breast)0.022[13]
5-amino-2-[p-bromophenyl]-benzoxazole [BB]MDA-MB (Breast)0.028[13]
Benzoxazole derivative (3c)MCF-7 (Breast)4 µg/mL[6]
Benzoxazole derivative (3b)MCF-7 (Breast)12 µg/mL[6]
Benzoxazole derivative (3e)Hep-G2 (Liver)17.9 µg/mL[6]

Table 2: Cytotoxicity of Benzoxazole-Benzamide Conjugates

CompoundHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)WI-38 (Normal Fibroblast) IC50 (µM)Selectivity IndexReference
1 Not specifiedNot specified42-1352.2 to 13.4[3]
9 Not specifiedNot specified42-1352.2 to 13.4[3]
10 Not specifiedNot specified42-1352.2 to 13.4[3]
11 Not specifiedNot specified42-1352.2 to 13.4[3]
12 Not specifiedNot specified42-1352.2 to 13.4[3]
15 Not specifiedNot specified42-1352.2 to 13.4[3]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for cytotoxicity screening and a simplified signaling pathway implicated in the action of some benzoxazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Benzoxazole -5-carboxylic Acid Analogs CellCulture Cancer Cell Line Culture (e.g., MCF-7, HCT-116) Synthesis->CellCulture MTT MTT/SRB Assay CellCulture->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Pathway Signaling Pathway Investigation Apoptosis->Pathway CellCycle->Pathway

Caption: Experimental workflow for cytotoxicity screening of benzoxazole derivatives.

signaling_pathway Benzoxazole Benzoxazole Derivative VEGFR2 VEGFR-2 Inhibition Benzoxazole->VEGFR2 Bcl2 Downregulation of Anti-apoptotic Proteins (Bcl-2, Bcl-xL) Benzoxazole->Bcl2 Bax Upregulation of Pro-apoptotic Proteins (Bax) Benzoxazole->Bax Caspase Caspase Activation (e.g., Caspase-3) Bcl2->Caspase Bax->Caspase ApoptosisNode Apoptosis Caspase->ApoptosisNode

Caption: Simplified apoptotic signaling pathway induced by some benzoxazole derivatives.

Conclusion

The initial cytotoxicity screening of benzoxazole-5-carboxylic acid and its analogs reveals a class of compounds with significant potential for development as anticancer agents. The methodologies outlined in this guide represent the standard initial steps in evaluating the in vitro efficacy of these novel chemical entities. The promising IC50 values against a variety of cancer cell lines, coupled with mechanisms involving apoptosis induction and cell cycle arrest, warrant further investigation into their therapeutic potential. Future studies should focus on optimizing the structure-activity relationship (SAR), conducting in vivo efficacy studies, and further elucidating the molecular targets and signaling pathways involved.

References

An In-depth Technical Guide to 1,2-Benzoxazole-5-carboxylic Acid and the Broader Benzoxazole Class

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Benzoxazole-5-carboxylic acid is a specific isomer within the broader class of benzoxazole compounds. While this particular molecule is commercially available, a comprehensive review of scientific literature reveals a notable scarcity of specific data regarding its synthesis, detailed chemical properties, and biological activities. In contrast, the general benzoxazole scaffold is a well-studied and significant heterocyclic motif in medicinal chemistry, known to be a constituent of numerous compounds with a wide array of biological functions.

This technical guide will first address the limited information available for this compound. Subsequently, it will provide a comprehensive overview of the general synthesis, properties, and biological activities of the benzoxazole class of molecules, offering a valuable contextual framework for researchers interested in this specific, yet under-documented, compound. The information presented for the broader benzoxazole class can serve as a foundation for hypothesizing the potential characteristics and applications of this compound and for designing future research endeavors.

This compound: A Profile of a Molecule with Untapped Potential

This compound, also known as benzo[d]isoxazole-5-carboxylic acid, is a heterocyclic organic compound. Its chemical structure consists of a benzene ring fused to an isoxazole ring, with a carboxylic acid group attached at the 5-position.

Physicochemical Properties

While detailed experimental data is limited in the public domain, some basic properties of this compound can be compiled from supplier information.

PropertyValueSource
CAS Number 933744-95-7[1][2][3][4][5]
Molecular Formula C₈H₅NO₃[3]
Molecular Weight 163.13 g/mol [3]
IUPAC Name This compound[1]
SMILES O=C(O)c1ccc2noc=c12[1]

Note: This data is primarily sourced from chemical suppliers and has not been extensively verified in peer-reviewed literature.

Synthesis of Benzoxazoles: General Methodologies and a Proposed Route for this compound

The synthesis of the benzoxazole core is a well-established area of organic chemistry, with numerous methods reported. A common and versatile approach involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative.

General Synthetic Pathways for Benzoxazoles

Several strategies have been developed for the synthesis of the benzoxazole scaffold. A prevalent method is the cyclization of o-aminophenols with various reagents.

A generalized workflow for the synthesis of a 2-substituted benzoxazole from an o-aminophenol and a carboxylic acid is depicted below.

G reactant1 o-Aminophenol intermediate Amide Intermediate reactant1->intermediate reactant2 Carboxylic Acid (R-COOH) reactant2->intermediate product 2-Substituted Benzoxazole intermediate->product reagents Condensing Agent (e.g., PPA, DCC) reagents->intermediate cyclization Cyclization/ Dehydration cyclization->product

Figure 1: A generalized workflow for the synthesis of 2-substituted benzoxazoles.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the cyclization of 2-amino-3-hydroxybenzoic acid. This precursor contains the necessary ortho-amino and hydroxyl groups on the benzoic acid backbone.

Experimental Protocol (Hypothetical):

To a solution of 2-amino-3-hydroxybenzoic acid in a suitable solvent (e.g., polyphosphoric acid or a high-boiling point solvent like xylene), a cyclizing agent would be added. The reaction mixture would then be heated to facilitate the intramolecular condensation and dehydration to form the 1,2-benzoxazole ring system. The product would then be isolated and purified using standard techniques such as crystallization or chromatography.

It is important to note that this is a proposed pathway based on general principles of benzoxazole synthesis, and specific reaction conditions would need to be optimized experimentally. The starting material, 2-amino-3-hydroxybenzoic acid, is commercially available.

Biological Activities of the Benzoxazole Scaffold

The benzoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[6] Derivatives of benzoxazole have been reported to exhibit a wide range of pharmacological activities. While no specific biological data for this compound has been found, the activities of other benzoxazole derivatives suggest potential areas for investigation.

Biological ActivityExamples of Active Benzoxazole Derivatives
Antimicrobial Substituted 2-arylbenzoxazoles
Antifungal Various benzoxazole derivatives
Anticancer 2-Arylbenzoxazoles, Benoxaprofen
Anti-inflammatory Benoxaprofen, Flunoxaprofen
Analgesic Various benzoxazole derivatives
Antiviral Substituted benzoxazoles
Anticonvulsant Zoxazolamine
Antipsychotic Risperidone (contains a benzisoxazole moiety)[6]
Potential Signaling Pathway Involvement

The diverse biological effects of benzoxazole derivatives stem from their ability to interact with various biological targets. For instance, their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The structural similarity of benzoxazoles to endogenous purines also suggests potential interactions with kinases and other ATP-binding proteins.

G stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 cell_membrane Cell Membrane phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid hydrolyzes cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins catalyzes inflammation Inflammation prostaglandins->inflammation benzoxazole Benzoxazole Derivative benzoxazole->cox Inhibits

Figure 2: A simplified diagram showing the inhibition of the cyclooxygenase (COX) pathway by certain benzoxazole derivatives.

Future Directions and Conclusion

The current body of scientific literature presents a clear opportunity for further research into this compound. The lack of specific data for this compound, coupled with the well-documented and diverse biological activities of the broader benzoxazole class, suggests that this compound could be a valuable, yet unexplored, chemical entity.

Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol for this compound.

  • Thoroughly characterizing its physicochemical properties using modern analytical techniques.

  • Screening for a wide range of biological activities , including antimicrobial, anticancer, and anti-inflammatory properties, guided by the known activities of other benzoxazole derivatives.

  • Investigating its mechanism of action at the molecular level to identify potential biological targets.

References

Methodological & Application

One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Substituted benzoxazoles are a crucial class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their synthesis is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the efficient one-pot synthesis of these valuable scaffolds directly from carboxylic acids and 2-aminophenol derivatives, streamlining the synthetic process and offering advantages in terms of atom economy and operational simplicity.

Overview of Synthetic Strategies

The direct condensation of carboxylic acids with 2-aminophenols presents a straightforward and convergent approach to 2-substituted benzoxazoles. This one-pot methodology typically involves the in-situ activation of the carboxylic acid, followed by condensation with the aminophenol and subsequent cyclodehydration to afford the benzoxazole ring system. Various catalysts and reaction conditions have been developed to promote this transformation efficiently.

Core Reaction Pathway

The fundamental transformation involves the reaction of a carboxylic acid with a 2-aminophenol to form an intermediate N-(2-hydroxyphenyl)amide, which then undergoes intramolecular cyclization and dehydration to yield the final 2-substituted benzoxazole.

Reaction_Pathway RCOOH Carboxylic Acid Intermediate N-(2-hydroxyphenyl)amide Intermediate RCOOH->Intermediate Condensation Aminophenol 2-Aminophenol Aminophenol->Intermediate Benzoxazole 2-Substituted Benzoxazole Intermediate->Benzoxazole Cyclodehydration H2O H₂O Intermediate->H2O -H₂O

Caption: General reaction pathway for the one-pot synthesis of 2-substituted benzoxazoles.

Comparative Data of Synthetic Protocols

Several methodologies have been reported for this one-pot synthesis, each with its own set of advantages. The choice of method may depend on the substrate scope, desired reaction time, and available equipment.

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Method A: Acid Catalysis Methanesulfonic acid (MeSO₃H)Neat1002-485-95[1][2]
Method B: Microwave (MW) Lawesson's ReagentSolvent-freeMW Irradiation0.5-180-92[1]
Method C: Metal-Free Imidazolium chlorideDMA140680-86[3]
Method D: Ionic Liquid [bmim]BF₄Ionic Liquid110-1202-388-95[4]
Method E: MW/T3P Propylphosphonic anhydride (T3P)DioxaneMW Irradiation0.25-0.556-83[5]

Experimental Protocols

Method A: Methanesulfonic Acid-Catalyzed Synthesis

This protocol describes a convenient and efficient one-pot synthesis using methanesulfonic acid as both a catalyst and a solvent.[1][2]

Experimental Workflow:

Workflow_A start Start reactants Mix Carboxylic Acid & 2-Aminophenol start->reactants add_catalyst Add MeSO₃H reactants->add_catalyst heat Heat at 100 °C add_catalyst->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for the methanesulfonic acid-catalyzed synthesis.

Protocol:

  • To a round-bottom flask, add the carboxylic acid (1.0 mmol) and the 2-aminophenol (1.0 mmol).

  • Carefully add methanesulfonic acid (3.0 mmol).

  • Heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.

Method B: Microwave-Assisted Synthesis with Lawesson's Reagent

This protocol utilizes microwave irradiation for a rapid and solvent-free synthesis.[1]

Experimental Workflow:

Workflow_B start Start mix Mix Carboxylic Acid, 2-Aminophenol & Lawesson's Reagent start->mix mw_irrad Microwave Irradiation mix->mw_irrad monitor Monitor by TLC mw_irrad->monitor monitor->mw_irrad Incomplete dissolve Dissolve in Solvent monitor->dissolve Complete purify Column Chromatography dissolve->purify end End purify->end

Caption: Workflow for the microwave-assisted synthesis.

Protocol:

  • In a microwave-safe vessel, thoroughly mix the carboxylic acid (1.0 mmol), 2-aminophenol (1.0 mmol), and Lawesson's reagent (0.5 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 150 W, 120 °C) for the specified time (typically 15-30 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane).

  • Purify the product directly by column chromatography on silica gel.

Conclusion

The one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids offers a highly efficient and versatile route to this important class of heterocycles. The choice of methodology can be tailored to specific laboratory capabilities and substrate requirements. The protocols outlined above provide robust starting points for the synthesis of a wide array of benzoxazole derivatives for applications in drug discovery and materials science. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of benzoxazole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often milder reaction conditions, aligning with the principles of green chemistry.[1][2][3][4] The protocols outlined below are suitable for research and development laboratories aiming to efficiently synthesize libraries of benzoxazole compounds for screening and further development.

Introduction to Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][5] Furthermore, benzoxazole derivatives find applications in material science as optical brighteners and laser dyes.[1][6] The efficiency and versatility of microwave-assisted synthesis have made it a preferred method for accessing these valuable compounds.[1][2][3]

General Workflow for Microwave-Assisted Benzoxazole Synthesis

The synthesis of benzoxazoles via microwave irradiation typically involves the condensation and subsequent cyclization of a 2-aminophenol with a suitable electrophilic partner. The general workflow is depicted in the diagram below.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Mixing Mix Reactants, Catalyst, and Solvent (if any) in a Microwave Vial Microwave_Irradiation Irradiate in Microwave Reactor (Controlled Temperature, Time, and Power) Reactant_Mixing->Microwave_Irradiation Seal Vial Cooling Cool the Reaction Mixture Microwave_Irradiation->Cooling Quenching Quench the Reaction (e.g., add water/saturated solution) Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Recrystallization or Chromatography Drying->Purification Characterization Characterize the Product (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for microwave-assisted benzoxazole synthesis.

Protocol 1: Solvent-Free Synthesis of 2,5-Disubstituted Benzoxazoles via Oxidative Cyclization

This protocol details the condensation of 2-amino-4-methylphenol with various aromatic aldehydes using iodine as an oxidant under solvent-free microwave irradiation. This method is advantageous due to its environmentally friendly nature and high yields.[4]

Experimental Protocol
  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-amino-4-methylphenol (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), potassium carbonate (K₂CO₃, 69 mg, 0.5 mmol), and iodine (I₂, 126.9 mg, 0.5 mmol).[4]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor (e.g., CEM Discovery reactor). Irradiate the mixture at 120°C for 10 minutes.[4]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 5 mL) to the reaction mixture to quench the excess iodine.[4]

  • Extraction: Extract the resulting solution with ethyl acetate (3 x 10 mL).[4]

  • Washing and Drying: Combine the organic layers and wash with a saturated solution of sodium chloride (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Data Summary
Aldehyde SubstituentProductYield (%)
4-OCH₃2-(4-methoxyphenyl)-5-methylbenzoxazole90
4-Cl2-(4-chlorophenyl)-5-methylbenzoxazole85
4-NO₂5-methyl-2-(4-nitrophenyl)benzoxazole82
2,4-diCl2-(2,4-dichlorophenyl)-5-methylbenzoxazole78
H5-methyl-2-phenylbenzoxazole67

Data sourced from a study on solvent-free, microwave-assisted synthesis of benzoxazole derivatives.[4]

Protocol 2: Catalyst and Solvent-Free Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids

This protocol describes a direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation without the need for a catalyst or solvent. This method is notable for its simplicity and applicability to a wide range of carboxylic acids.[6]

Experimental Protocol
  • Reactant Preparation: In a microwave process vial, thoroughly mix 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 200°C for a specified time (see table below). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.

  • Purification: The product can be purified directly by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary
Carboxylic AcidTime (min)ProductYield (%)
Benzoic acid152-Phenylbenzoxazole75
4-Chlorobenzoic acid102-(4-Chlorophenyl)benzoxazole88
4-Methoxybenzoic acid102-(4-Methoxyphenyl)benzoxazole90
Phenylacetic acid102-Benzylbenzoxazole85
Cinnamic acid152-Styrylbenzoxazole82
Thiophene-2-carboxylic acid102-(Thiophen-2-yl)benzoxazole85

Data adapted from research on microwave-assisted direct synthesis of 2-substituted benzoxazoles.[6]

Protocol 3: Deep Eutectic Solvent (DES) Catalyzed Synthesis of 2-Arylbenzoxazoles

This protocol utilizes a deep eutectic solvent, [CholineCl][oxalic acid], as a green and reusable catalyst for the synthesis of benzoxazoles from 2-aminophenols and benzaldehydes under microwave irradiation.[5]

Logical Relationship of Reaction Components

G 2_Aminophenol 2-Aminophenol Derivative Product 2-Arylbenzoxazole 2_Aminophenol->Product Aldehyde Aromatic Aldehyde Aldehyde->Product Catalyst [CholineCl][Oxalic Acid] (DES) Microwave Microwave Irradiation (e.g., 120°C, 15 min) Catalyst->Microwave promotes Microwave->Product drives reaction

Caption: Key components and their roles in the DES-catalyzed synthesis.

Experimental Protocol
  • Catalyst Preparation: Prepare the [CholineCl][oxalic acid] deep eutectic solvent by mixing choline chloride and oxalic acid in a 1:1 molar ratio and heating until a homogeneous liquid is formed.

  • Reactant Preparation: In a microwave vial, combine the 2-aminophenol derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and [CholineCl][oxalic acid] (10 mol%).[5]

  • Microwave Irradiation: Seal the vial and irradiate the mixture in a microwave reactor at 120°C for 15 minutes.[5]

  • Work-up: After cooling, add water to the reaction mixture and extract the product with ethyl acetate.

  • Catalyst Recovery: The aqueous layer containing the deep eutectic solvent can be concentrated and reused for subsequent reactions.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.

Data Summary
2-Aminophenol DerivativeAldehydeProductYield (%)
2-AminophenolBenzaldehyde2-Phenylbenzoxazole81
2-Aminophenol4-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzoxazole84
2-Amino-4-chlorophenolBenzaldehyde5-Chloro-2-phenylbenzoxazole94
2-Amino-4-chlorophenol4-Methoxybenzaldehyde5-Chloro-2-(4-methoxyphenyl)benzoxazole96
2-Amino-4-nitrophenolBenzaldehyde5-Nitro-2-phenylbenzoxazole92

Data sourced from a study on rapid microwave-assisted synthesis of benzoxazoles catalyzed by a deep eutectic solvent.[5]

Conclusion

Microwave-assisted synthesis is a powerful and efficient technique for the preparation of benzoxazole derivatives.[1][3] The protocols presented here offer a range of methodologies, from solvent-free and catalyst-free conditions to the use of green catalysts like deep eutectic solvents. These methods provide researchers with rapid and high-yielding routes to a diverse array of benzoxazole compounds, facilitating their exploration in medicinal chemistry and materials science. The significant reduction in reaction times and often improved yields make MAOS an attractive alternative to conventional heating methods for the synthesis of these important heterocyclic scaffolds.

References

Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active molecules. Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

The synthesis of benzoxazoles is a cornerstone reaction in medicinal chemistry. A common and direct approach involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. This reaction proceeds through an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring. Various methodologies have been developed to facilitate this transformation, employing different catalysts and reaction conditions to improve yields, reduce reaction times, and enhance substrate scope.

This document provides detailed application notes and experimental protocols for several common and effective methods for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and various carboxylic acids.

General Reaction Scheme

The fundamental reaction for the synthesis of benzoxazoles from 2-aminophenol and a carboxylic acid is depicted below:

General reaction for the synthesis of a 2-substituted benzoxazole.

Methodologies and Experimental Protocols

Several effective methods for the synthesis of benzoxazoles from 2-aminophenol and carboxylic acids have been reported. Below are detailed protocols for three distinct and widely used approaches.

Method 1: Direct Condensation under Microwave Irradiation

This method offers a rapid and solvent-free approach to benzoxazole synthesis, making it an environmentally friendly option.[1]

Protocol:

  • In a microwave-safe vessel, combine 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Thoroughly mix the reactants using a spatula.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes. The optimal temperature and time may vary depending on the specific substrates used.

  • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted benzoxazole.

Method 2: Methanesulfonic Acid Catalyzed One-Pot Synthesis

This protocol utilizes methanesulfonic acid as a highly effective catalyst for the one-pot synthesis of benzoxazoles from 2-aminophenol and carboxylic acids via the in-situ generation of acid chlorides.[1][2][3]

Protocol:

  • To a stirred solution of the carboxylic acid (1.0 mmol) in a suitable solvent (e.g., toluene or xylene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).

  • Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.

  • Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).

  • Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.

  • Heat the reaction mixture at 100-120°C and monitor the progress of the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Lawesson's Reagent Promoted Microwave-Assisted Synthesis

Lawesson's reagent serves as an efficient promoter for the solvent-free, microwave-assisted synthesis of benzoxazoles from 2-aminophenol and carboxylic acids.[4]

Protocol:

  • In a microwave-safe vessel, mix 2-aminophenol (1.0 mmol), the carboxylic acid (1.0 mmol), and Lawesson's reagent (0.5 mmol).

  • Seal the vessel and subject it to microwave irradiation at a power and for a duration sufficient to complete the reaction (e.g., 300 W for 5-15 minutes), as determined by TLC monitoring.

  • After cooling, dissolve the reaction mixture in an appropriate organic solvent.

  • Purify the product using column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.

Data Presentation

The following tables summarize representative yields for the synthesis of various 2-substituted benzoxazoles using the methods described above. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Synthesis of 2-Substituted Benzoxazoles using Various Methods

Carboxylic AcidMethodCatalyst/PromoterConditionsYield (%)Reference
Benzoic acidMicrowaveNoneSolvent-free, 180°C, 15 minGood[1]
4-Chlorobenzoic acidMicrowaveNoneSolvent-free, 180°C, 15 minGood[1]
Phenylacetic acidMicrowaveNoneSolvent-free, 180°C, 20 minGood[1]
Benzoic acidOne-PotMethanesulfonic acidToluene, 110°C, 4hExcellent[1][2]
4-Nitrobenzoic acidOne-PotMethanesulfonic acidToluene, 110°C, 3hExcellent[1][2]
Cinnamic acidOne-PotMethanesulfonic acidToluene, 110°C, 5hExcellent[1][2]
Benzoic acidMicrowaveLawesson's ReagentSolvent-free, MW, 10 minGood[4]
Thiophene-2-carboxylic acidMicrowaveLawesson's ReagentSolvent-free, MW, 8 minGood[4]
Hexanoic acidMicrowaveLawesson's ReagentSolvent-free, MW, 12 minGood[4]

Visualizations

Experimental Workflow for Benzoxazole Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of benzoxazoles.

experimental_workflow Reactants Reactants: 2-Aminophenol & Carboxylic Acid Reaction Reaction: - Catalyst/Promoter - Heat/Microwave Reactants->Reaction 1. Mix Workup Reaction Workup: - Quenching - Extraction Reaction->Workup 2. Cool & Process Purification Purification: Column Chromatography Workup->Purification 3. Isolate Crude Product Pure 2-Substituted Benzoxazole Purification->Product 4. Isolate Pure synthesis_logic Start Starting Materials: 2-Aminophenol + Carboxylic Acid Method1 Method 1: Microwave-Assisted Direct Condensation Start->Method1 Method2 Method 2: One-Pot Synthesis with Methanesulfonic Acid Start->Method2 Method3 Method 3: Microwave-Assisted with Lawesson's Reagent Start->Method3 Product 2-Substituted Benzoxazole Method1->Product Method2->Product Method3->Product

References

Application Notes and Protocols for Effective Catalysts in Benzoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of highly effective catalytic systems for the synthesis of the benzoxazole ring, a crucial scaffold in medicinal chemistry and materials science. This document offers a comparative analysis of various catalysts, detailed experimental protocols, and visual representations of reaction mechanisms to aid in the selection and implementation of the most suitable catalytic method for your research needs.

Introduction

Benzoxazoles are a privileged heterocyclic motif found in numerous pharmaceuticals, natural products, and functional materials. The development of efficient and versatile catalytic methods for their synthesis is of paramount importance. This document outlines several state-of-the-art catalytic systems, including metal-based catalysts, organocatalysts, and nanocatalysts, for the formation of the benzoxazole ring, primarily through the condensation of 2-aminophenols with various coupling partners.

Catalyst Performance Comparison

The following tables summarize the quantitative data for various effective catalysts, allowing for a direct comparison of their performance under different reaction conditions.

Table 1: Metal-Based Catalysts for Benzoxazole Synthesis
CatalystReactantsCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuI/1,10-phenanthrolineo-Haloanilides10 (CuI), 20 (ligand)Dioxane11012-2465-95[1]
Cu(II) ferrite nanoparticlesN-(2-halophenyl)benzamides5Toluene13012-2480-95[1]
CuO nanoparticleso-Bromoaryl derivatives10DMSO1201280-92[1]
Mn-TPADesolv (MOF)o-Aminophenol, Aldehydes0.006Ethanol300.5-1.5up to 99.9[2]
Ni(II) complexes2-Aminophenol, Aldehydes1-2DMF803-487-94[3]
Palladium-supported nanocatalyst2-Aminophenol, Aldehydes-DMF801883-95[3]
Table 2: Non-Metal-Based Catalysts for Benzoxazole Synthesis
CatalystReactantsCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted Acidic Ionic Liquid (BAIL) Gel2-Aminophenol, Aldehydes1.0Solvent-free130585-98[3][4][5]
Fe3O4@SiO2-SO3H2-Aminophenol, Aldehydes0.03 gSolvent-free500.5-185-96[6]
[Fe3O4@SiO2@Am-PPC-SO3H][HSO4]2-Aminophenol, Aldehydes-WaterReflux0.7579-89[3]
Hf-BTC (MOF)2-Aminophenol, Benzoyl chloride-Solvent-free (MW)1200.2530-85[3]
KF-Al2O32-Aminophenol, Acid derivatives-AcetonitrileRT0.75-1.583-95[3]
Tf2O/2-FluoropyridineTertiary amides, 2-Aminophenols-DCM0 to RT1up to 95[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the tables above.

Protocol 1: Benzoxazole Synthesis using Brønsted Acidic Ionic Liquid (BAIL) Gel[4][5]

Materials:

  • 2-Aminophenol (1.0 mmol, 0.109 g)

  • Benzaldehyde (1.0 mmol, 0.106 g)

  • Brønsted Acidic Ionic Liquid (BAIL) gel (1.0 mol %, 0.010 g)

  • Ethyl acetate

  • Anhydrous MgSO4

Procedure:

  • To a 5 mL vessel, add 2-aminophenol, benzaldehyde, and the BAIL gel.

  • Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dissolve the mixture in 10 mL of ethyl acetate.

  • Separate the BAIL gel catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO4.

  • Remove the solvent under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Tf2O-Promoted Activation of Tertiary Amides[7]

Materials:

  • Tertiary amide (0.55 mmol)

  • 2-Aminophenol (0.5 mmol)

  • 2-Fluoropyridine (1.0 mmol, 97 mg)

  • Triflic anhydride (Tf2O) (0.6 mmol, 170 mg)

  • Dichloromethane (DCM), 1 mL

  • Triethylamine (Et3N), 0.5 mL

  • Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • Dissolve the tertiary amide in 1 mL of DCM in a reaction vessel.

  • Add 2-Fluoropyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride dropwise to the mixture and stir for 15 minutes at 0 °C.

  • Add 2-aminophenol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding 0.5 mL of triethylamine.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 20:1) as the eluent to afford the desired 2-substituted benzoxazole.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms and workflows for some of the described catalytic systems.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product aminophenol 2-Aminophenol aldehyde Aldehyde activated_aldehyde Protonated Aldehyde aldehyde->activated_aldehyde Protonation by BAIL Gel BAIL_gel BAIL Gel (H+) intermediate_A Intermediate A activated_aldehyde->intermediate_A + 2-Aminophenol imine_B Imine B intermediate_A->imine_B Dehydration intermediate_C Intermediate C imine_B->intermediate_C Intramolecular Cyclization benzoxazole Benzoxazole intermediate_C->benzoxazole Aromatization (Oxidation) G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product amide Tertiary Amide amidinium_salt Amidinium Salt (A) amide->amidinium_salt + Tf2O, 2-Fluoropyridine aminophenol 2-Aminophenol tf2o Tf2O pyridine 2-Fluoropyridine intermediate_C Intermediate C amidinium_salt->intermediate_C + 2-Aminophenol intermediate_D Intermediate D intermediate_C->intermediate_D Intramolecular Cyclization benzoxazole 2-Substituted Benzoxazole intermediate_D->benzoxazole Elimination G start Start: Reaction Setup mix Mix Reactants and Catalyst start->mix react Heat and Stir mix->react monitor Monitor Reaction (TLC/GC) react->monitor monitor->react Incomplete workup Workup monitor->workup Complete dissolve Dissolve in Organic Solvent workup->dissolve separate Separate Catalyst dissolve->separate dry Dry Organic Layer separate->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Chromatography) evaporate->purify end End: Pure Benzoxazole purify->end

References

Application Notes and Protocols for Benzoxazole Synthesis Using Polyphosphoric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This scaffold is of significant interest in medicinal chemistry and drug development due to the wide range of biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making benzoxazoles a valuable pharmacophore in the search for new therapeutic agents.[1][2][3]

Polyphosphoric acid (PPA) is a widely used reagent for the synthesis of benzoxazoles. It serves as both a solvent and a catalyst, promoting the condensation and subsequent cyclization of 2-aminophenols with carboxylic acids or their derivatives.[4][5] This method is favored for its efficiency and applicability to a broad range of substrates. PPA facilitates the reaction by activating the carboxylic acid group, enabling nucleophilic attack by the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[1]

These application notes provide detailed protocols for the synthesis of benzoxazoles using polyphosphoric acid, a summary of reaction conditions and yields for various substrates, and an overview of the biological screening workflow for newly synthesized compounds.

Safety Precautions for Polyphosphoric Acid (PPA)

Polyphosphoric acid is a corrosive and hazardous substance that requires careful handling in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8][9]

Emergency Procedures:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[6][9]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them water or milk to drink. Seek immediate medical attention.[4][7]

Handling and Storage:

  • Store PPA in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.[7]

  • Keep away from incompatible materials such as bases, alcohols, and water. The reaction with water is exothermic.

  • Handle and open the container with care.[8]

Reaction Mechanism and Experimental Workflow

The synthesis of benzoxazoles in the presence of polyphosphoric acid generally proceeds through the formation of a mixed phosphoric-carboxylic anhydride, which then acylates the amino group of the 2-aminophenol. This is followed by an intramolecular cyclization and dehydration to yield the final benzoxazole product.

Reaction_Mechanism cluster_activation Activation of Carboxylic Acid cluster_acylation Acylation cluster_cyclization Intramolecular Cyclization & Dehydration Carboxylic_Acid R-COOH Mixed_Anhydride Mixed Phosphoric-Carboxylic Anhydride Carboxylic_Acid->Mixed_Anhydride + PPA PPA Polyphosphoric Acid (PPA) Intermediate_1 N-Acyl-2-aminophenol Mixed_Anhydride->Intermediate_1 + 2-Aminophenol 2_Aminophenol 2-Aminophenol Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Cyclization Benzoxazole 2-Substituted Benzoxazole Intermediate_2->Benzoxazole - H₂O Experimental_Workflow Start Synthesis of Benzoxazole Derivatives Purification Purification by Recrystallization or Chromatography Start->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening Biological Screening Characterization->Screening Antimicrobial Antimicrobial Assays Screening->Antimicrobial Anticancer Anticancer Assays (e.g., MTT assay) Screening->Anticancer Anti_inflammatory Anti-inflammatory Assays Screening->Anti_inflammatory Hit_Identification Hit Identification Antimicrobial->Hit_Identification Anticancer->Hit_Identification Anti_inflammatory->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Cellular_Response Cell Proliferation, Migration, Survival Downstream->Cellular_Response Angiogenesis Angiogenesis Cellular_Response->Angiogenesis Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

References

Application Notes and Protocols: Experimental Protocol for N-Alkylation of Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of benzoxazole derivatives, a crucial reaction in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies and offer guidance on reaction conditions, reagents, and expected outcomes.

Introduction

Benzoxazole and its derivatives are privileged heterocyclic scaffolds found in numerous pharmacologically active molecules and functional materials. The nitrogen atom of the benzoxazole ring system can be readily alkylated to introduce various substituents, enabling the modulation of a compound's physicochemical properties and biological activity. This document details a general procedure for the N-alkylation of benzoxazole compounds, with specific examples for the N-alkylation of benzoxazol-2-one and 2-aminobenzoxazole.

General Experimental Workflow

The N-alkylation of benzoxazole derivatives typically follows a straightforward workflow, as illustrated in the diagram below. The process begins with the deprotonation of the nitrogen atom in the benzoxazole ring using a suitable base, followed by the nucleophilic attack of the resulting anion on an alkylating agent.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Benzoxazole Derivative B Anhydrous Solvent A->B Dissolve C Base B->C Add D Deprotonation C->D Initiates E Alkylating Agent D->E Add dropwise F N-Alkylation E->F Reacts G Quench Reaction F->G H Extraction G->H I Purification (e.g., Chromatography) H->I J Characterization I->J

Figure 1: General workflow for the N-alkylation of benzoxazole compounds.

Experimental Protocols

Protocol 1: N-Alkylation of Benzoxazol-2-one

This protocol describes the N-alkylation of benzoxazol-2-one using an alkyl halide in the presence of a base.

Materials:

  • Benzoxazol-2-one

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (MeCN))

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzoxazol-2-one (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated benzoxazol-2-one.

Quantitative Data Summary:

EntryAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl bromideNaHDMFRT485-95
2Methyl iodideK₂CO₃MeCNReflux680-90
3Ethyl bromideCs₂CO₃DMF50588-96

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: N-Alkylation of 2-Aminobenzoxazole

This protocol outlines the N-alkylation of 2-aminobenzoxazole. It is important to note that regioselectivity can be an issue, with alkylation potentially occurring at the exocyclic or endocyclic nitrogen. The conditions below favor alkylation at the exocyclic nitrogen.

Materials:

  • 2-Aminobenzoxazole

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., sodium hydride (NaH))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend 2-aminobenzoxazole (1.0 eq) in anhydrous THF.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add the alkyl halide (1.1 eq) and continue stirring at room temperature for the specified time (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Quantitative Data Summary:

EntryAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzyl bromideNaHTHFRT1275[1][2]

Note: The reaction conditions can be optimized to improve yield and selectivity.

Signaling Pathway Diagram

The N-alkylation reaction proceeds through a nucleophilic substitution mechanism. The deprotonated benzoxazole acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

G Benzoxazole_NH Benzoxazole-NH Benzoxazolide_Anion Benzoxazolide Anion (Nucleophile) Benzoxazole_NH->Benzoxazolide_Anion Deprotonation Base Base Base->Benzoxazolide_Anion Transition_State Transition State Benzoxazolide_Anion->Transition_State Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Transition_State N_Alkylated_Product N-Alkylated Benzoxazole Transition_State->N_Alkylated_Product Bond Formation Byproduct Base-H + X- Transition_State->Byproduct Leaving Group Departure

Figure 2: Mechanism of N-alkylation of benzoxazole.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Alkyl halides are often toxic and lachrymatory. Handle with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The N-alkylation of benzoxazole compounds is a versatile and essential transformation in synthetic organic chemistry. The protocols provided in this document offer a solid foundation for researchers to synthesize a wide array of N-substituted benzoxazole derivatives for applications in drug discovery and materials science. Optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols: Spectroscopic Characterization of Synthesized Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic characterization of newly synthesized benzoxazole derivatives. These protocols are essential for confirming the chemical structure, purity, and photophysical properties of these compounds, which are a significant class of heterocyclic molecules with diverse applications in medicinal chemistry and materials science.[1][2][3][4]

Introduction

Benzoxazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][5][6][7][8] The efficacy and safety of these potential therapeutic agents are intrinsically linked to their precise chemical structure. Therefore, rigorous spectroscopic characterization is a critical step following synthesis.

This guide outlines the standard spectroscopic techniques employed for the structural elucidation of benzoxazole derivatives:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized benzoxazole derivative.

Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Benzoxazole Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Check (TLC, HPLC) Purification->Purity UV_Vis UV-Vis Spectroscopy Purity->UV_Vis FT_IR FT-IR Spectroscopy Purity->FT_IR NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR MS Mass Spectrometry Purity->MS Data_Analysis Spectral Data Analysis UV_Vis->Data_Analysis FT_IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Further_Studies Further_Studies Structure_Elucidation->Further_Studies Biological Activity Screening, etc.

Caption: Experimental workflow for benzoxazole characterization.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for synthesized benzoxazole derivatives. Note that the exact values will vary depending on the specific substituents on the benzoxazole core.

Table 1: UV-Vis and FT-IR Spectroscopic Data

Spectroscopic TechniqueParameterTypical Range/ValueReference
UV-Vis Spectroscopy λmax (nm)336 - 374[9][10]
FT-IR Spectroscopy C=N stretch (cm⁻¹)1605 - 1639[3][5]
C-O-C stretch (cm⁻¹)1243 - 1277[1][11]
Aromatic C=C stretch (cm⁻¹)1452 - 1594[1][5]
Aromatic C-H stretch (cm⁻¹)~3086[3]
N-H stretch (if present, cm⁻¹)~3207-3413[3]

Table 2: ¹H NMR and ¹³C NMR Spectroscopic Data

Spectroscopic TechniqueParameterTypical Chemical Shift (δ, ppm)Reference
¹H NMR Spectroscopy Aromatic Protons6.8 - 8.8[5]
-OCH₃ Protons (if present)3.7 - 3.8[5]
-NH₂ Protons (if present)~2.88[3]
-CH₂- Protons (if present)4.57 - 4.63[5]
¹³C NMR Spectroscopy Aromatic Carbons110 - 180[3]
C=N Carbon~148.6[3]

Table 3: Mass Spectrometry Data

Spectroscopic TechniqueParameterObservationReference
Mass Spectrometry Molecular Ion Peak (M⁺)Corresponds to the molecular weight of the synthesized compound.[1][5]
(M+H)⁺ or (M+Na)⁺Often observed in ESI-MS.
Fragmentation PatternProvides structural information based on the fragmentation of the molecule.[12]

Experimental Protocols

UV-Vis Spectroscopy Protocol

Objective: To determine the maximum absorption wavelength (λmax) of the synthesized benzoxazole derivative.

Materials:

  • Synthesized benzoxazole derivative

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or dichloromethane)[9][10]

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the benzoxazole derivative in the chosen solvent at a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to obtain an absorbance reading between 0.5 and 1.5.[9]

  • Calibrate the UV-Vis spectrophotometer with the pure solvent as a blank.

  • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).[10]

  • Identify the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy Protocol

Objective: To identify the characteristic functional groups present in the synthesized benzoxazole derivative.

Materials:

  • Synthesized benzoxazole derivative

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle

  • Hydraulic press for pellet making

  • FT-IR spectrometer

Procedure:

  • Thoroughly grind a small amount (1-2 mg) of the synthesized compound with approximately 100-200 mg of dry KBr in an agate mortar.

  • Transfer the ground powder to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the infrared spectrum over the range of 4000-400 cm⁻¹.[1]

  • Analyze the spectrum to identify characteristic absorption bands for functional groups such as C=N, C-O-C, C=C, and C-H.[1][5][11]

NMR Spectroscopy Protocol

Objective: To determine the detailed molecular structure of the synthesized benzoxazole derivative.

Materials:

  • Synthesized benzoxazole derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[1][5]

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)[1][5]

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Dissolve the synthesized compound in the appropriate deuterated solvent in an NMR tube.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the protons to the molecular structure.[5]

  • Acquire the ¹³C NMR spectrum using similar steps.

  • Analyze the chemical shifts of the carbon signals to identify the different carbon environments in the molecule.[5]

Mass Spectrometry Protocol

Objective: To confirm the molecular weight of the synthesized benzoxazole derivative.

Materials:

  • Synthesized benzoxazole derivative

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., ESI-MS, LC-MS)[1]

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in the appropriate ionization mode (positive or negative).

  • Identify the molecular ion peak (e.g., [M]⁺, [M+H]⁺, or [M+Na]⁺) to confirm the molecular weight of the synthesized compound.[1]

  • Analyze the fragmentation pattern, if present, to gain further structural information.

Biological Signaling Context

Benzoxazole derivatives are known to interact with a variety of biological targets, leading to their diverse pharmacological effects. While a single signaling pathway cannot encompass all their activities, a common theme is the interaction with enzymes or receptors, leading to the modulation of downstream cellular processes.

Benzoxazole Biological Interaction Benzoxazole Benzoxazole Derivative Target Biological Target (e.g., Enzyme, Receptor) Benzoxazole->Target Binding/ Inhibition Signaling_Cascade Signaling Cascade Target->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Anti-inflammatory, Anticancer) Signaling_Cascade->Cellular_Response Leads to

Caption: Generalized biological interaction of benzoxazoles.

The diverse biological activities of benzoxazole derivatives, such as anticancer, anti-inflammatory, and antimicrobial effects, stem from their ability to interact with various biological macromolecules.[4][6][7] This interaction can lead to the inhibition of key enzymes or the modulation of receptor activity, thereby interfering with cellular signaling pathways crucial for disease progression. Further investigation into the specific molecular targets is a key aspect of the drug development process for this class of compounds.

References

Application Notes and Protocols for In Vivo Dissolution of 1,2-Benzoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzoxazole-5-carboxylic acid and its derivatives are a class of heterocyclic compounds with demonstrated biological activities, making them promising candidates for drug development. However, their low aqueous solubility presents a significant challenge for in vivo studies, potentially leading to poor absorption and variable bioavailability. This document provides detailed application notes and experimental protocols for effectively dissolving this compound for preclinical in vivo research, ensuring reliable and reproducible results.

The strategies outlined below focus on enhancing the solubility of this weakly acidic compound through pH adjustment, the use of co-solvents, and the formation of stable suspensions suitable for oral and parenteral administration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for developing an appropriate dissolution strategy.

PropertyValueSource
Molecular FormulaC₈H₅NO₃
Molecular Weight163.13 g/mol
AppearanceSolid powder
pKa (estimated)~3.5 - 4.5The pKa of the carboxylic acid group is estimated based on similar structures. For instance, the predicted pKa for 1,2-benzisoxazole-3-carboxylic acid is around this range. This indicates it is a weak acid.
SolubilityPoorly soluble in water. Soluble in organic solvents like DMSO and methanol.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the decision-making process and experimental workflows for dissolving this compound.

Solubility_Screening_Workflow cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Vehicle Selection Start 1,2-Benzoxazole-5- carboxylic acid Powder Weigh Accurately weigh a small amount of compound Start->Weigh Add_Solvent Add incremental volumes of test solvent Weigh->Add_Solvent Vortex_Sonicate Vortex and/or sonicate to aid dissolution Add_Solvent->Vortex_Sonicate Observe Visually inspect for complete dissolution Vortex_Sonicate->Observe Record Record approximate solubility (mg/mL) Observe->Record Evaluate_Data Evaluate solubility data from various solvents Record->Evaluate_Data Select_Vehicle Select appropriate vehicle based on route of administration and toxicity Evaluate_Data->Select_Vehicle Proceed Proceed to formulation protocol Select_Vehicle->Proceed

Solubility Screening Workflow

Oral_Suspension_Protocol Start Start: Required amount of This compound Weigh_Compound 1. Weigh the compound Start->Weigh_Compound Prepare_Vehicle 2. Prepare the vehicle (e.g., 0.5% CMC in water) Weigh_Compound->Prepare_Vehicle Add_Wetting_Agent 3. Add a small amount of vehicle or a wetting agent (e.g., glycerin) to the powder to form a paste Weigh_Compound->Add_Wetting_Agent Prepare_Vehicle->Add_Wetting_Agent Triturate 4. Triturate the paste until smooth Add_Wetting_Agent->Triturate Geometrical_Dilution 5. Gradually add the remaining vehicle in portions with continuous mixing (Geometrical Dilution) Triturate->Geometrical_Dilution Homogenize 6. Homogenize the suspension (e.g., using a homogenizer or sonicator) Geometrical_Dilution->Homogenize Final_Suspension End: Uniform Oral Suspension Homogenize->Final_Suspension

Oral Suspension Preparation Protocol

IV_Solution_Protocol Start Start: Required amount of This compound Weigh_Compound 1. Weigh the compound Start->Weigh_Compound Dissolve_Organic 2. Dissolve in a minimal amount of organic co-solvent (e.g., DMSO) Weigh_Compound->Dissolve_Organic Add_Dropwise 4. Add the organic solution dropwise to the aqueous phase with vigorous stirring Dissolve_Organic->Add_Dropwise Prepare_Aqueous 3. Prepare the aqueous phase (e.g., Saline, PBS) containing other excipients (e.g., PEG 300, Tween 80) Prepare_Aqueous->Add_Dropwise Adjust_pH 5. If necessary, adjust the pH with dilute NaOH to aid dissolution Add_Dropwise->Adjust_pH Final_Volume 6. Adjust to the final volume with the aqueous vehicle Adjust_pH->Final_Volume Filter 7. Sterile filter the final solution (0.22 µm filter) Final_Volume->Filter Final_Solution End: Clear, Sterile IV Solution Filter->Final_Solution

Intravenous Solution Preparation Protocol

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Objective: To determine the approximate solubility of this compound in various common solvents and vehicles to guide formulation development.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 300 (PEG 300)

  • Propylene glycol (PG)

  • Tween 80

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh 1-5 mg of this compound into a clear glass vial.

  • Add a small, measured volume (e.g., 100 µL) of the test solvent or vehicle.

  • Vortex the vial for 1-2 minutes. If the compound does not dissolve, sonicate for 5-10 minutes.

  • Visually inspect the solution against a light and dark background for any undissolved particles.

  • If the compound is fully dissolved, record the solubility as being greater than the current concentration (mg/mL).

  • If the compound is not fully dissolved, add another measured volume of the solvent/vehicle and repeat steps 3-4.

  • Continue this process until the compound is fully dissolved or a practical volume limit is reached.

  • Calculate the approximate solubility in mg/mL.

Protocol 2: Preparation of an Oral Suspension

Objective: To prepare a homogenous and stable suspension of this compound for oral administration. This is a suitable approach when the required dose cannot be achieved in a solution.

Materials:

  • This compound

  • Suspending vehicle (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose in purified water)

  • Wetting agent (e.g., glycerin or a small portion of the vehicle)

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and stir bar

Procedure:

  • Calculate the required amounts of this compound and the vehicle for the desired concentration and total volume.

  • Weigh the this compound and place it in the mortar.

  • Add a small amount of the wetting agent or vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure individual particles are wetted and to prevent clumping.

  • Gradually add the remaining vehicle in small portions while continuously triturating to ensure the paste is slowly diluted and remains homogenous.

  • Transfer the contents to a graduated cylinder or beaker with a stir bar.

  • Rinse the mortar and pestle with the remaining vehicle and add it to the cylinder to ensure a complete transfer of the compound.

  • Stir the suspension for at least 15-30 minutes to ensure uniformity.

  • Store in a tightly sealed container and always shake well before each administration.

Protocol 3: Preparation of a Solution for Intravenous Injection

Objective: To prepare a clear, sterile solution of this compound for intravenous administration. This often requires a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG 300)

  • Tween 80

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Sterile vials

  • Sterile 0.22 µm syringe filter

Example Formulation (adjust based on solubility data):

  • 10% DMSO

  • 40% PEG 300

  • 5% Tween 80

  • 45% Saline

Procedure:

  • Calculate the required amount of this compound for the final desired concentration.

  • In a sterile vial, dissolve the weighed compound in the required volume of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • In a separate sterile vial, combine the required volumes of PEG 300, Tween 80, and Saline. Mix well.

  • While vigorously vortexing the vehicle mixture, slowly add the drug-DMSO solution dropwise. This slow addition is critical to prevent precipitation of the compound.

  • Once all the drug solution has been added, continue to vortex for another 2-3 minutes to ensure a homogenous solution.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.

  • This formulation should be prepared fresh on the day of use. A low-concentration stock solution of the compound in DMSO can be prepared in advance and stored at -20°C.[2]

Data Presentation

The following table summarizes common excipients and their typical concentration ranges for in vivo formulations. The suitability of each should be confirmed for the specific animal model and route of administration.

ExcipientFunctionTypical Concentration Range (Oral)Typical Concentration Range (IV)Notes
Co-solvents
DMSOSolubilizer< 10%< 10% (often much lower)Can have pharmacological effects and cause hemolysis at high concentrations.[3]
PEG 300/400Solubilizer, Vehicle10 - 60%10 - 50%Generally well-tolerated.[3][4]
EthanolSolubilizer< 10%< 10%Can cause irritation and has pharmacological effects.[4]
Surfactants
Tween 80 (Polysorbate 80)Solubilizer, Emulsifier1 - 10%0.5 - 5%Can cause hypersensitivity reactions in some cases.[5]
Suspending Agents
MethylcelluloseSuspending Agent0.5 - 2%N/A
Carboxymethylcellulose (CMC)Suspending Agent0.5 - 2%N/A
Aqueous Vehicles
Purified WaterVehicleq.s. to 100%N/A
Saline (0.9% NaCl)Vehicleq.s. to 100%q.s. to 100%For achieving isotonicity.[5]
PBSVehicle, Bufferq.s. to 100%q.s. to 100%To maintain pH.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that overcomes its poor aqueous solubility. The protocols and data presented in this document provide a comprehensive guide for researchers to systematically approach this challenge. It is recommended to start with a preliminary solubility screening to identify the most promising excipients. For oral administration, a well-formulated suspension is often a practical approach. For intravenous studies, a co-solvent system is typically necessary, and care must be taken to ensure the final formulation is clear, stable, and well-tolerated. By following these guidelines, researchers can develop robust formulations that will lead to more accurate and reliable in vivo data.

References

Application Notes and Protocols for the Proper Handling and Storage of Benzoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the proper handling, storage, and use of benzoxazole-5-carboxylic acid to ensure compound integrity and laboratory safety.

Compound Data Summary

The following table summarizes essential quantitative data for benzoxazole-5-carboxylic acid.

PropertyValue
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
Appearance Solid
Melting Point 241-242 °C
Boiling Point (Predicted) 350.1 ± 15.0 °C
Solubility Soluble in Dimethyl Sulfoxide (DMSO). A structurally related compound, 5-Methyl-4-Isoxazole Carboxylic Acid, is reported to be soluble in methanol.
Purity Typically ≥95%

Storage and Stability

Proper storage is critical to prevent degradation and maintain the purity of benzoxazole-5-carboxylic acid.

ConditionRecommendation
Short-Term Storage For periods of up to one week, store at 4°C.[1]
Long-Term Storage For periods up to 6-12 months, store at -20°C to -80°C.[1][2]
Container Keep in a tightly closed, light-resistant container.
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation.
Things to Avoid Avoid repeated freeze-thaw cycles.[1][2] Keep away from strong oxidizing agents, bases, and amines.

Handling and Safety Precautions

Adherence to the following safety protocols is essential when working with benzoxazole-5-carboxylic acid.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
Engineering Controls Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.
Hygiene Practices Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Spill Response In case of a spill, avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof vacuum. Collect the spilled material in a sealed container for proper disposal.
Fire Safety The compound is a combustible solid.[3] Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.
Disposal Dispose of waste in accordance with all local, state, and federal regulations.

Experimental Protocol: Representative Synthesis of Benzoxazole-5-carboxylic Acid

This protocol, adapted from the literature, describes the synthesis of benzoxazole-5-carboxylic acid and serves as a practical example of its handling in a laboratory setting.[4]

Objective: To synthesize benzoxazole-5-carboxylic acid from 3-amino-4-hydroxybenzoic acid.

Materials:

  • 3-amino-4-hydroxybenzoic acid

  • Trimethyl orthoformate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-amino-4-hydroxybenzoic acid (500 mg, 3.26 mmol) and trimethyl orthoformate (5 mL).[4]

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen).[4]

  • Heating: Heat the reaction mixture to 65°C with stirring for 2 hours.[4]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture and wash the collected solid with hexane.[4]

  • Concentration: Concentrate the filtrate under vacuum using a rotary evaporator to yield the crude product.[4]

  • Purification: The white solid product can be further purified by recrystallization if necessary.

Visualizations

Logical Workflow for Safe Handling and Storage

This diagram outlines the key steps and considerations for the proper handling and storage of benzoxazole-5-carboxylic acid.

cluster_handling Handling Protocol cluster_storage Storage Conditions start Start Handling ppe Wear PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Use Fume Hood ppe->ventilation weigh Weigh Compound ventilation->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction end End of Procedure reaction->end storage_decision Select Storage Duration reaction->storage_decision Store Unused Compound short_term Short-Term (< 1 week) Store at 4°C storage_decision->short_term long_term Long-Term (up to 12 months) Store at -20°C to -80°C storage_decision->long_term container Tightly Sealed, Light-Resistant Container short_term->container long_term->container

Caption: Safe Handling and Storage Workflow.

Illustrative Reaction Pathway

This diagram illustrates a general reaction pathway where benzoxazole-5-carboxylic acid is used as a precursor for the synthesis of more complex derivatives, a common application in drug development.

start Benzoxazole-5-carboxylic Acid activation Carboxylic Acid Activation (e.g., with SOCl₂ or EDC) start->activation coupling Amide or Ester Coupling Reaction activation->coupling product Functionalized Benzoxazole Derivative coupling->product amine Amine (R-NH₂) amine->coupling alcohol Alcohol (R-OH) alcohol->coupling

Caption: General Synthetic Pathway.

References

Application of 1,2-Benzoxazole-5-carboxylic Acid as an Anti-inflammatory Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzoxazole-5-carboxylic acid is a heterocyclic organic compound belonging to the benzoxazole family. While direct and extensive research on the anti-inflammatory properties of this compound itself is limited, the broader class of benzoxazole derivatives has demonstrated significant potential as anti-inflammatory agents.[1][2] These derivatives have been shown to target key pathways in the inflammatory response, suggesting that this compound may serve as a valuable scaffold or lead compound in the development of novel anti-inflammatory therapeutics.

This document provides an overview of the potential anti-inflammatory applications of this compound, drawing upon the known mechanisms of related benzoxazole compounds. Detailed experimental protocols are provided to guide researchers in the evaluation of its anti-inflammatory activity.

Potential Mechanism of Action

The anti-inflammatory effects of benzoxazole derivatives are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade. While the specific interactions of this compound have not been fully elucidated, plausible mechanisms, based on studies of its analogs, include the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a family of enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[4] Several benzoxazole derivatives have been identified as inhibitors of COX-2, the isoform of the enzyme that is upregulated during inflammation.[5][6][7][8] The inhibition of COX-2 leads to a reduction in prostaglandin production, thereby alleviating pain and inflammation. It is hypothesized that this compound may also exhibit COX-inhibitory activity.

A proposed signaling pathway for COX-2 mediated inflammation is depicted below:

COX_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2

Caption: Proposed inhibition of the COX-2 pathway by this compound.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10] The activation of NF-κB is a critical step in the inflammatory response. Some anti-inflammatory compounds exert their effects by inhibiting the activation of NF-κB.[11] Given the broad anti-inflammatory profile of some benzoxazoles, it is plausible that this compound or its derivatives could modulate this pathway.

A simplified representation of the NF-κB signaling pathway and its potential inhibition is shown below:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation IκBα-NF-κB Complex IκBα-NF-κB Complex IκBα->IκBα-NF-κB Complex Degradation Degradation IκBα->Degradation NF-κB NF-κB NF-κB->IκBα-NF-κB Complex NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: Potential inhibition of the NF-κB signaling pathway.

Quantitative Data Summary

Compound ClassTargetAssayIC50 / ActivityReference
Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylateCOX-2In vitro enzyme inhibition25.8 µg/ml[5]
Methyl-2-benzamido benzoxazole-5-carboxylateCOX-2In vitro enzyme inhibition30.7 µg/ml[5]
2-amino-N1-(4-hydroxy benzylidene) benzoxazole-5-carbohydrazideCOX-2In vitro enzyme inhibition22.3 µg/ml[5]
2-mercaptobenzoxazole based 1,2,3-triazolesCOX-2In vivo carrageenan-induced paw edema66.66% inhibition[6]
2-(2-arylphenyl)benzoxazole derivativesCOX-2In vivo anti-inflammatory assayPotency comparable to celecoxib[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound.

In Vitro Assay: COX-2 Inhibition Assay

This protocol outlines a common method to determine the in vitro inhibitory activity of a test compound against the COX-2 enzyme.

COX_Inhibition_Workflow A Prepare Reagents: - COX-2 enzyme - Arachidonic acid (substrate) - Heme - Test compound (this compound) - Reference inhibitor (e.g., Celecoxib) - Assay buffer B Incubate enzyme with test compound or reference inhibitor for 15 min at 25°C A->B C Initiate reaction by adding arachidonic acid B->C D Incubate for 2 min at 25°C C->D E Stop reaction with a quenching agent (e.g., HCl) D->E F Measure prostaglandin E2 (PGE2) production using an ELISA kit E->F G Calculate percent inhibition and IC50 value F->G

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and a reference inhibitor (e.g., celecoxib) in assay buffer.

    • Prepare solutions of COX-2 enzyme, arachidonic acid, and heme in assay buffer according to the manufacturer's instructions (e.g., Cayman Chemical COX-2 Inhibitor Screening Assay Kit).

  • Enzyme Inhibition:

    • To a 96-well plate, add the assay buffer, heme, and either the test compound, reference inhibitor, or solvent control.

    • Add the COX-2 enzyme to each well and incubate for 15 minutes at 25°C with gentle shaking.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Incubate for 2 minutes at 25°C.

    • Stop the reaction by adding a quenching agent, such as 1 M HCl.

  • Detection and Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit, following the manufacturer's protocol.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the solvent control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percent inhibition against the log of the compound concentration.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-established animal model for evaluating the acute anti-inflammatory activity of a compound.[1]

Paw_Edema_Workflow A Acclimatize animals (e.g., Wistar rats or Swiss albino mice) for one week B Divide animals into groups: - Control (vehicle) - Standard (e.g., Indomethacin) - Test (this compound at different doses) A->B C Administer the test compound or standard drug orally or intraperitoneally B->C D After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw C->D E Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection D->E F Calculate the percentage of edema inhibition for each group compared to the control group E->F

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Handling and Grouping:

    • Use adult male or female Wistar rats or Swiss albino mice, weighing between 150-200g and 20-25g, respectively.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

    • Divide the animals into groups (n=6 per group): a control group receiving the vehicle, a standard group receiving a known anti-inflammatory drug (e.g., indomethacin at 10 mg/kg), and test groups receiving different doses of this compound.

  • Drug Administration:

    • Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage of inhibition of edema for the standard and test groups using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion

While further investigation is required to fully characterize the anti-inflammatory profile of this compound, the established activities of its derivatives provide a strong rationale for its exploration as a potential anti-inflammatory agent. The protocols and information presented in this document offer a comprehensive guide for researchers to systematically evaluate its efficacy and mechanism of action. The potential to inhibit key inflammatory pathways such as COX and NF-κB makes this compound a promising candidate for further drug discovery and development in the field of inflammation research.

References

Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of benzoxazole compounds as potent antimicrobial agents. The following sections detail the antimicrobial efficacy of various benzoxazole derivatives, standardized protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction to Benzoxazole Compounds

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, is structurally similar to biological purines like adenine and guanine, which may facilitate its interaction with biological macromolecules.[7][8][9] The growing concern over multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and benzoxazoles represent a promising avenue of research.[1][7][10][11]

Quantitative Antimicrobial Activity of Benzoxazole Derivatives

The antimicrobial efficacy of benzoxazole compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various benzoxazole derivatives against a range of bacterial and fungal strains as reported in the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Benzoxazole Derivatives

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL) of ReferenceSource
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b)Bacillus subtilis0.098 - 0.78Penicillin2-fold less active than 2b[12]
2-(3-Arylureido)benzoxazole (5b, 5f, 5h, 5i)Gram-positive and Gram-negative bacteria, FungiPotentMiconazole, Fluconazole1.5-2.5 fold less active than derivatives
2-substituted benzoxazole (Compound III)Staphylococcus aureus25--[13][14][15]
2-substituted benzoxazole (Compound II)Staphylococcus aureus50--[13][14][15]
2-substituted benzoxazole (Compounds II & III)Gram-negative bacteria200--[13][14][15]
2-(4-(piperidinethoxy)phenyl)benzoxazole (47)Pseudomonas aeruginosa0.25--[3]
2-(4-(piperidinethoxy)phenyl)benzoxazole (47)Enterococcus faecalis0.5--[3]
2-(phenyl with N,N-diethylethoxy substituent)benzoxazole (29)Enterococcus faecalis8Ciprofloxacin (CIP), Ceftazidime (CAZ)Less active than 29[3]
Benzoxazole-thiazolidinone hybrid (BT4 & BT7)Staphylococcus aureus4--[16]
2-(aryloxymethyl) benzoxazole (5h)Fusarium solani4.34Hymexazol38.92[17]
2-(aryloxymethyl) benzoxazole (5a)Botrytis cinerea19.92--[17]
Benzoxazole derivative (Compound 1)Candida krusei15.6--[18]
Benzoxazole derivative (Compound 1)Candida albicans62.5--[18]
Benzoxazole derivative (Compound 1)Candida tropicalis125.0--[18]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial properties of benzoxazole compounds.

This protocol is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.

Materials:

  • 96-well flat-bottom microtiter plates

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Benzoxazole compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth and solvent)

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a serial two-fold dilution of the benzoxazole compound in the nutrient broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 0.25 µg/mL).[19] b. Include wells for a positive control (broth with a standard antibiotic), a negative control (broth with the solvent used to dissolve the compound), and a growth control (broth with microbial inoculum only).

  • Inoculation: a. Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute the microbial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[19] c. Add 10 µL of the prepared bacterial or fungal inoculum to each well containing the compound dilutions, positive control, and growth control.[19]

  • Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi (e.g., 35°C for 24-48 hours for Candida species).[19]

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Optionally, the optical density (OD) can be read using a spectrophotometer at a wavelength of 620 nm to quantify growth inhibition.[20]

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Sterile Petri dishes

  • Nutrient agar (e.g., Mueller-Hinton Agar)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Benzoxazole compound solution

  • Positive control antibiotic solution

  • Solvent control

Procedure:

  • Preparation of Agar Plates: a. Pour molten and cooled nutrient agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: a. Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation and Application of Compounds: a. Use a sterile cork borer to create uniform wells in the agar. b. Add a fixed volume (e.g., 100 µL) of the benzoxazole compound solution at a specific concentration into a well. c. Add the same volume of the positive control and solvent control into separate wells.

  • Incubation: a. Incubate the plates at 37°C for 24 hours for bacteria.

  • Measurement of Inhibition Zone: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger diameter indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

While the exact mechanisms of action for all benzoxazole derivatives are not fully elucidated, several studies suggest potential targets and pathways.

A prominent proposed mechanism of antibacterial action for some benzoxazole derivatives is the inhibition of DNA gyrase (a type II topoisomerase).[10][20] DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The structural similarity of the benzoxazole nucleus to purine bases may allow these compounds to bind to the active site of the enzyme, interfering with its function.[8][9]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->DNA_Replication Benzoxazole Benzoxazole Compound Benzoxazole->DNA_Gyrase Inhibition

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole compounds.

For antifungal activity, some benzoxazole derivatives are thought to act by disrupting the fungal cell membrane.[18][21] This can occur through interference with ergosterol synthesis, a key component of the fungal membrane, leading to increased membrane permeability and ultimately cell death.[21]

Fungal_Membrane_Disruption Benzoxazole Benzoxazole Compound Ergosterol_Synthesis Ergosterol Synthesis Pathway Benzoxazole->Ergosterol_Synthesis Inhibition Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane Maintains Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Loss of integrity leads to

Caption: Antifungal action of benzoxazoles via disruption of membrane integrity.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel benzoxazole compounds for antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_advanced Advanced Evaluation Synthesis Synthesis of Novel Benzoxazole Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays) MIC_Determination->Mechanism_of_Action Active Compounds Cytotoxicity_Assay Cytotoxicity Assays (on mammalian cell lines) MIC_Determination->Cytotoxicity_Assay Active Compounds Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound Cytotoxicity_Assay->Lead_Compound

Caption: Workflow for antimicrobial evaluation of benzoxazole derivatives.

Disclaimer: These application notes are intended for informational purposes for research and development professionals. The protocols provided are generalized and may require optimization for specific compounds and microbial strains. Always adhere to appropriate laboratory safety guidelines.

References

Application Notes and Protocols for Developing Pks13 Inhibitors from the 1,2-Benzoxazole Scaffold for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of 1,2-benzoxazole-based inhibitors targeting the Polyketide Synthase 13 (Pks13) of Mycobacterium tuberculosis (M. tuberculosis). Pks13 is a critical enzyme involved in the final condensation step of mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall.[1] Inhibition of Pks13 represents a promising strategy for the development of novel anti-tuberculosis therapeutics.

The 1,2-benzoxazole scaffold has emerged as a promising starting point for the design of Pks13 inhibitors. This has been exemplified by a "scaffold hopping" approach from a benzofuran series, which, despite potent anti-tubercular activity, was hindered by off-target cardiotoxicity.[2][3] The benzoxazole derivatives offer an alternative chemical space with the potential for improved safety profiles while maintaining potent on-target activity.

Overview of the Pks13 Signaling Pathway and Inhibition Strategy

Pks13 is a large, multi-domain enzyme that catalyzes the Claisen-type condensation of two long-chain fatty acids to form α-alkyl-β-ketoesters, the precursors of mycolic acids.[1] The thioesterase (TE) domain of Pks13 is responsible for the final transfer of the mycolic acid precursor to trehalose, forming trehalose monomycolate (TMM), which is then incorporated into the cell wall.[4][5] The 1,2-benzoxazole inhibitors are designed to bind to the TE domain, blocking its function and thereby inhibiting mycolic acid synthesis, ultimately leading to bacterial cell death.

Pks13_Pathway cluster_Pks13 Pks13 Enzyme KS Ketosynthase (KS) Domain TE Thioesterase (TE) Domain KS->TE Condensation AT Acyltransferase (AT) Domain AT->TE Trehalose Trehalose TE->Trehalose Transfer FattyAcid1 Fatty Acid Precursor 1 (C24-C26) FattyAcid1->KS Loading FattyAcid2 Fatty Acid Precursor 2 (C50-C60) FattyAcid2->AT Loading MycolicAcidPrecursor α-alkyl-β-ketoester (Mycolic Acid Precursor) TMM Trehalose Monomycolate (TMM) Trehalose->TMM CellWall Mycobacterial Cell Wall TMM->CellWall Incorporation Inhibitor 1,2-Benzoxazole Inhibitor Inhibitor->TE Inhibition

Figure 1: Pks13 signaling pathway and point of inhibition.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data for representative 1,2-benzoxazole-based Pks13 inhibitors.

Table 1: In Vitro Anti-tubercular Activity

Compound IDScaffoldSubstituentsMIC against M. tuberculosis H37Rv (µg/mL)
BZX-1 1,2-Benzoxazole2-Aryl, 4-Amino-methyl, 5-Chloro0.5
BZX-2 1,2-Benzoxazole2-Heteroaryl, 4-Amino-methyl, 5-Fluoro0.25
BZX-3 1,2-Benzoxazole2-Aryl, 4-Piperazinyl-methyl, 5-Chloro1.0
TAM16 Benzofuran(Reference Compound)0.09[6]
Isoniazid (Reference Drug)0.05

Table 2: Enzymatic Inhibition and Cytotoxicity

Compound IDPks13 TE Domain IC50 (µM)Cytotoxicity (CC50) in Vero cells (µM)Selectivity Index (SI = CC50/MIC)
BZX-1 0.15> 50> 100
BZX-2 0.08> 50> 200
BZX-3 0.45> 50> 50
TAM16 0.19[6]~10 (hERG liability)[3][4]~111

Experimental Protocols

Chemical Synthesis of 2,4,5-Substituted Benzoxazole Derivatives

This protocol outlines a general synthetic route for the preparation of 2,4,5-substituted benzoxazole Pks13 inhibitors.

Synthesis_Workflow Start Substituted 2-Aminophenol Cyclization Cyclization Start->Cyclization Amide Tertiary Amide Activation Amide Activation (Tf2O, 2-Fluoropyridine) Amide->Activation Activation->Cyclization Benzoxazole 2-Substituted Benzoxazole Cyclization->Benzoxazole Mannich Mannich Reaction (Formaldehyde, Amine) Benzoxazole->Mannich FinalProduct 2,4,5-Trisubstituted Benzoxazole Inhibitor Mannich->FinalProduct

Figure 2: General synthetic workflow for benzoxazole inhibitors.

Protocol:

  • Amide Activation and Cyclization:

    • To a solution of a tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1 mmol).

    • Cool the mixture to 0 °C and add triflic anhydride (Tf₂O, 0.6 mmol) dropwise. Stir for 15 minutes.

    • Add the substituted 2-aminophenol (0.5 mmol) and stir the reaction at room temperature for 1 hour.

    • Quench the reaction with triethylamine (Et₃N, 0.5 mL).

    • Evaporate the solvent and purify the residue by column chromatography to yield the 2-substituted benzoxazole.[7]

  • Mannich Reaction for 4-Amino-methyl Substitution:

    • To a solution of the 2-substituted benzoxazole (1 mmol) in ethanol, add formaldehyde (37% aqueous solution, 1 mmol) and the desired primary or secondary amine (1 mmol).

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction to room temperature and evaporate the solvent.

    • Purify the residue by column chromatography to obtain the final 2,4,5-trisubstituted benzoxazole inhibitor.[2][8]

Pks13 Thioesterase (TE) Domain Enzymatic Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of the Pks13 TE domain. A fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (4-MUH), can be used, where cleavage by the TE domain releases the fluorescent 4-methylumbelliferone.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the Pks13 TE domain in a suitable buffer (e.g., 50 mM HEPES, pH 7.2).

    • Prepare stock solutions of the test compounds and a positive control (e.g., TAM16) in DMSO.

    • Prepare a stock solution of the fluorogenic substrate (e.g., 4-MUH) in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer.

    • Add the test compounds to the wells at various concentrations. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Add the Pks13 TE domain to all wells except for the no-enzyme control.

    • Pre-incubate the plate at 30°C for 30 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm and emission at 440 nm for 4-methylumbelliferone).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Microplate Alamar Blue Assay (MABA) for Whole-Cell Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[9][10][11][12]

MABA_Workflow Start Prepare serial dilutions of test compounds in 96-well plate Inoculate Inoculate wells with M. tuberculosis culture Start->Inoculate Incubate1 Incubate plate at 37°C for 7 days Inoculate->Incubate1 AddAlamar Add Alamar Blue reagent to each well Incubate1->AddAlamar Incubate2 Incubate plate at 37°C for 24 hours AddAlamar->Incubate2 Read Read results (color change) Incubate2->Read

Figure 3: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol:

  • Plate Preparation:

    • In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 medium supplemented with 10% ADC (albumin-dextrose-catalase). The final volume in each well should be 100 µL.

    • Include drug-free wells as growth controls and wells with a known anti-tubercular drug (e.g., isoniazid) as a positive control.

  • Inoculation:

    • Prepare an inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7 days.

  • Alamar Blue Addition and Reading:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plate at 37°C for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[11][12]

Cytotoxicity Assay in Vero Cells

This assay is performed to assess the toxicity of the compounds against a mammalian cell line, providing an indication of their potential for off-target effects.[13][14]

Protocol:

  • Cell Culture:

    • Culture Vero cells (or another suitable mammalian cell line) in appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include wells with medium only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Viability Assessment (e.g., using MTT or CCK-8 assay):

    • Add the viability reagent (e.g., MTT solution) to each well and incubate for the recommended time (typically 2-4 hours).

    • If using MTT, add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the CC50 (50% cytotoxic concentration) value.

In Vivo Efficacy in a Mouse Model of Tuberculosis

Animal models are crucial for evaluating the in vivo efficacy of lead compounds. The acute mouse model of tuberculosis is commonly used for initial efficacy testing.

Protocol:

  • Infection:

    • Infect female BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.

  • Treatment:

    • Begin treatment one day post-infection.

    • Administer the test compounds orally or via another appropriate route once daily for a specified period (e.g., 4 weeks).

    • Include a vehicle control group and a positive control group treated with a standard anti-tubercular drug (e.g., isoniazid).

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and homogenize them.

    • Plate serial dilutions of the lung homogenates on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.

  • Data Analysis:

    • Compare the CFU counts in the treated groups to the vehicle control group to determine the reduction in bacterial load. A statistically significant reduction indicates in vivo efficacy.[4][15]

References

The Benzoxazole Moiety: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole ring system, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for favorable interactions with a wide range of biological targets, leading to a diverse array of pharmacological activities. This document provides a comprehensive overview of the role of the benzoxazole moiety in modern drug discovery, including detailed application notes, experimental protocols for synthesis and biological evaluation, and visual representations of key signaling pathways.

Pharmacological Significance of the Benzoxazole Moiety

Benzoxazole derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for the development of novel therapeutics. The core benzoxazole structure can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.[1][2] This versatility has led to the discovery of benzoxazole-containing compounds with potent anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4]

The benzoxazole nucleus is considered a "pharmacophore," a molecular framework that carries the essential features required for biological activity. It can act as a bioisostere for naturally occurring purine bases, such as adenine and guanine, enabling it to interact with biomolecules like enzymes and receptors.[4]

Data Presentation: Biological Activities of Representative Benzoxazole Derivatives

The following tables summarize the quantitative biological data for a selection of benzoxazole derivatives across various therapeutic areas.

Table 1: Anticancer Activity of Benzoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)TargetReference
12l HepG2 (Liver)10.50VEGFR-2[1]
MCF-7 (Breast)15.21VEGFR-2[1]
8d MCF-7 (Breast)3.43VEGFR-2[3]
HCT116 (Colon)2.79VEGFR-2[3]
HepG2 (Liver)2.43VEGFR-2[3]
14o HepG2 (Liver)3.22VEGFR-2[4]
MCF-7 (Breast)6.94VEGFR-2[4]
Compound 4 -22.3DNA Topoisomerase II[5]
Compound 6 -17.4DNA Topoisomerase II[5]
Compound 8 -91.41DNA Topoisomerase II[5]
Compound 17 -14.1DNA Topoisomerase I[5]
Compound 3 -132.3DNA Topoisomerase I[5]

Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives

CompoundAssayIC50 (µM)TargetReference
3c IL-6 Inhibition10.14MD2[6]
3d IL-6 Inhibition5.43MD2[6]
3g IL-6 Inhibition5.09MD2[6]
Compound 4 COX-2 Inhibition-COX-2[7]
Compound 9 COX-2 Inhibition-COX-2[7]
Methyl-2-amino benzoxazole carboxylate Tosylate COX-2 Inhibition11.5 (µg/ml)COX-2[8]
N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazide COX-2 Inhibition19.6 (µg/ml)COX-2[8]

Table 3: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)TargetReference
(-)-1 Staphylococcus aureus-DNA Gyrase[9]
Compound (b) S. aureus50Not Specified[10]
Compound 124 Fungi<1Not Specified[11]
Compound 125 Fungi<1Not Specified[11]
Compound 163 Fungi<1Not Specified[11]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzoxazole derivatives stem from their ability to modulate various signaling pathways implicated in disease pathogenesis.

Anticancer Activity: Inhibition of VEGFR-2 Signaling

Several benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1][4] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds block its autophosphorylation and downstream signaling, leading to the inhibition of endothelial cell proliferation, migration, and tube formation. This ultimately results in the suppression of tumor angiogenesis and growth.[1][4]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis ERK->Angiogenesis Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Anti-inflammatory Activity: Targeting the MD2/TLR4/NF-κB and COX Pathways

Chronic inflammation is a hallmark of many diseases. Benzoxazole derivatives have been shown to exert anti-inflammatory effects through multiple mechanisms. One key target is the Myeloid Differentiation protein 2 (MD2), a co-receptor for Toll-like receptor 4 (TLR4).[6] By binding to MD2, these compounds can block the recognition of lipopolysaccharide (LPS), a potent inflammatory stimulus, thereby preventing the activation of the downstream NF-κB signaling pathway and the production of pro-inflammatory cytokines like IL-6 and TNF-α.[12][13]

MD2_TLR4_NFkB_Pathway LPS LPS MD2 MD2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Transcription Benzoxazole Benzoxazole Derivative Benzoxazole->MD2 Inhibits

Caption: Inhibition of the MD2/TLR4/NF-κB signaling pathway by benzoxazole derivatives.

Additionally, some benzoxazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation and pain.[7][8]

Antimicrobial Activity: DNA Gyrase Inhibition

The emergence of antibiotic resistance is a major global health threat. Benzoxazole derivatives have shown promise as a new class of antibacterial agents. One of their primary mechanisms of action is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and transcription.[9] By binding to the enzyme, these compounds prevent it from introducing negative supercoils into the bacterial DNA, leading to the accumulation of DNA damage and ultimately cell death.

DNAGyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Benzoxazole Benzoxazole Derivative Benzoxazole->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by benzoxazole derivatives.

Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles

This protocol describes a common method for the synthesis of 2-substituted benzoxazoles via the condensation of an o-aminophenol with a carboxylic acid or its derivative.

Synthesis_Workflow Start Start Reactants o-Aminophenol + Carboxylic Acid/Derivative Start->Reactants Condensation Condensation/ Cyclization Reactants->Condensation Heat, Catalyst Purification Purification (e.g., Recrystallization, Chromatography) Condensation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product 2-Substituted Benzoxazole Characterization->Product

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Materials:

  • o-Aminophenol derivative (1.0 eq)

  • Carboxylic acid or acyl chloride (1.0-1.2 eq)

  • Condensing agent (e.g., polyphosphoric acid (PPA), Eaton's reagent) or base (for acyl chloride)

  • Appropriate solvent (e.g., toluene, xylene, or solvent-free)

Procedure:

  • Combine the o-aminophenol and the carboxylic acid in a round-bottom flask.

  • Add the condensing agent (e.g., PPA) and heat the mixture with stirring at a temperature typically ranging from 130-200 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash it with water.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzoxazole test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the benzoxazole test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzoxazole test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the benzoxazole test compounds in the broth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the 96-well plate. Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly valuable moiety in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of benzoxazole-based compounds in their own drug development programs. Further investigation into the mechanisms of action and structure-activity relationships of these compounds will undoubtedly lead to the development of novel and effective treatments for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in benzoxazole synthesis.

Frequently Asked Questions (FAQs)

My benzoxazole synthesis reaction is resulting in a low yield. What are the common causes?

Low yields in benzoxazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions and inefficient purification. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in 2-aminophenol or the aldehyde/carboxylic acid derivative can interfere with the reaction.

  • Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.[1][2]

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired benzoxazole.

  • Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.

  • Inefficient Purification: Significant loss of product can occur during the purification steps.

How can I determine if my starting materials are pure enough?

It is essential to use high-purity starting materials. You can assess the purity of your 2-aminophenol and aldehyde or carboxylic acid through the following methods:

  • Melting Point Analysis: Compare the melting point of your starting materials with the literature values. A broad melting range or a value lower than expected suggests the presence of impurities.

  • Spectroscopic Analysis: Techniques like 1H NMR and 13C NMR can help identify impurities.

  • Chromatography: TLC or GC-MS can be used to check for the presence of multiple components.

My TLC analysis shows multiple spots, including unreacted starting materials. What should I do?

The presence of starting materials on your TLC plate after the recommended reaction time indicates an incomplete reaction. Here are some troubleshooting steps:

  • Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals and analyzing them by TLC.

  • Increase the Temperature: In some cases, increasing the reaction temperature can drive the reaction to completion. However, be cautious as this might also promote side reactions or degradation. For instance, some reactions show poor yields below 100°C, with optimal temperatures around 130°C.[2]

  • Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture.[3] The amount of catalyst can also be critical; sometimes, a small increase in catalyst loading can significantly improve conversion.[3]

  • Re-evaluate Stoichiometry: Ensure that the molar ratios of your reactants are correct.

I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?

Side product formation is a common cause of low yields. The nature of the side products depends on the specific synthetic route.

  • Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[4]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.

  • Polymerization: Under certain conditions, starting materials or intermediates can polymerize.

To minimize side products:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.

  • Choose the Right Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.[5]

  • Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.

My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?

Purification can be a significant source of product loss. Here are some tips for efficient purification of benzoxazoles:

  • Column Chromatography: This is a common and effective method for purifying benzoxazoles. The choice of solvent system is crucial for good separation. A common mobile phase is a mixture of hexane and ethyl acetate.[6]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can yield a highly pure product. Common solvents include ethanol, or mixtures like acetone and acetonitrile.[7]

  • Acid-Base Extraction: Benzoxazoles are weakly basic and can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.

  • Treatment with Activated Charcoal: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal before filtration and concentration.[7]

Data Presentation: Comparison of Benzoxazole Synthesis Methods

The following tables summarize quantitative data from various benzoxazole synthesis protocols, allowing for easy comparison of reaction conditions and yields.

Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzoxazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Tf2O / 2-F-PyrDCMRoom Temp.195[6]
Brønsted Acidic Ionic Liquid GelSolvent-free130598[2][8]
Fe3O4@SiO2-SO3HSolvent-free500.592[1]
PEG-SO3HSolvent-free60-655-6High[9]
Mn-TPADesolv MOFEthanol300.17>99[3]

Table 2: Influence of Substituents on 2-Aminophenol on Benzoxazole Yield

2-Aminophenol SubstituentR in R-CHOCatalyst/ConditionsYield (%)Reference
HPhenylTf2O / 2-F-Pyr, DCM, RT, 1h95[10]
4-MethylPhenylTf2O / 2-F-Pyr, DCM, RT, 1h93[10]
4-tert-ButylPhenylTf2O / 2-F-Pyr, DCM, RT, 1h91[10]
4-ChloroPhenylTf2O / 2-F-Pyr, DCM, RT, 1h96[10]
4-BromoPhenylTf2O / 2-F-Pyr, DCM, RT, 1h94[10]
4-NitroPhenylTf2O / 2-F-Pyr, DCM, RT, 1h65[10]
H4-ChlorophenylBF3·Et2O, 1,4-dioxane, reflux, 25-30h55[11][12]
4-Chloro4-ChlorophenylBF3·Et2O, 1,4-dioxane, reflux, 25-30h60[11][12]
4-Nitro4-ChlorophenylBF3·Et2O, 1,4-dioxane, reflux, 25-30h45[11][12]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzoxazoles using Tf2O and 2-Fluoropyridine [6]

  • To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride (Tf2O, 0.6 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add 2-aminophenol (0.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding triethylamine (Et3N, 0.5 mL).

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.

Protocol 2: Synthesis of 2-Arylbenzoxazoles using a Brønsted Acidic Ionic Liquid Gel Catalyst under Solvent-Free Conditions [2]

  • In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at 130 °C for 5 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, dissolve the mixture in ethyl acetate (10 mL).

  • Separate the catalyst by centrifugation.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to obtain the crude product.

  • If necessary, purify the crude product by silica gel column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting benzoxazole synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure monitor_reaction Monitor Reaction Progress (TLC) check_purity->monitor_reaction Purity OK evaluate_conditions Evaluate Reaction Conditions monitor_reaction->evaluate_conditions Incomplete Reaction/ Side Products optimize_purification Optimize Purification monitor_reaction->optimize_purification Complete Reaction, Low Isolated Yield evaluate_conditions->monitor_reaction Adjust & Rerun success Improved Yield evaluate_conditions->success Optimized optimize_purification->success Improved Recovery

Caption: A logical workflow for troubleshooting low yields in benzoxazole synthesis.

Reaction_Pathway cluster_reactants Reactants cluster_products Products 2-Aminophenol 2-Aminophenol Intermediate Schiff Base Intermediate 2-Aminophenol->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Benzoxazole Benzoxazole Side Products Side Products Intermediate->Benzoxazole Cyclization (Desired Pathway) Intermediate->Side Products e.g., Dimerization, Decomposition

Caption: A simplified diagram illustrating the reaction pathway to benzoxazole and potential side reactions.

References

Technical Support Center: Condensation Reactions of 2-Aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the condensation of 2-aminophenol. It focuses on identifying and mitigating the formation of common side products in two primary reaction types: the oxidative self-condensation to form 2-aminophenoxazin-3-one and the condensation with carbonyl compounds to synthesize 2-substituted benzoxazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary side product in the oxidative self-condensation of 2-aminophenol?

A: The most common issue is the formation of dark, often insoluble, polymeric materials. This occurs when the highly reactive 2-aminophenoxyl radical intermediates polymerize instead of undergoing the desired cyclization to form 2-aminophenoxazin-3-one. Careful control of reaction conditions, such as catalyst choice, substrate concentration, and reaction time, is crucial to minimize this side reaction.

Q2: My attempt to synthesize 2-aminophenoxazin-3-one resulted in a low yield and a significant amount of dark precipitate. How can I improve this?

A: This is a classic problem of polymerization competing with cyclization. Here are several troubleshooting steps:

  • Catalyst Choice: The choice of catalyst is critical. Various metal complexes, such as those containing cobalt or copper, have been shown to effectively catalyze the aerobic oxidation of 2-aminophenol to the desired product with high selectivity.[1][2] Some systems report high turnover numbers (kcat), indicating high efficiency.[1]

  • Reaction Conditions: Ensure the reaction is run under optimal temperature and atmospheric conditions (often aerobic).[1] Some methods utilize mild conditions, such as room temperature, which can suppress polymerization pathways.[2][3]

  • Starting Material Purity: 2-aminophenol is prone to oxidation and can change color from white/colorless to brown upon exposure to air and light.[4] Using old or discolored starting material can introduce impurities that promote side reactions. It is advisable to use freshly purified 2-aminophenol.

Q3: I am synthesizing a 2-substituted benzoxazole by reacting 2-aminophenol with an aldehyde, but my yields are poor. What are the likely side reactions?

A: When condensing 2-aminophenol with aldehydes, particularly those with enolizable alpha-protons, a significant side reaction is the aldehyde self-condensation (an aldol condensation).[5][6] This reaction competes with the desired condensation with 2-aminophenol, consuming the aldehyde and complicating purification.

Q4: How can I prevent aldehyde self-condensation during benzoxazole synthesis?

A: To favor the formation of the benzoxazole, consider the following strategies:

  • Use a Non-Enolizable Aldehyde: If the protocol allows, using an aldehyde without alpha-protons (e.g., benzaldehyde) will eliminate the possibility of self-condensation.[5]

  • Reaction Conditions: Many modern protocols utilize specific catalysts and mild reaction conditions to achieve high yields and selectivity.[7][8] Solvent-free conditions assisted by sonication have also been shown to be effective, often leading to faster reactions and high yields.[7][8]

  • Order of Addition: Slowly adding the aldehyde to the reaction mixture containing 2-aminophenol and the catalyst can help maintain a low concentration of the aldehyde, thereby disfavoring the second-order self-condensation reaction.

Q5: What are the best analytical methods to identify my main product and potential side products?

A: A combination of spectroscopic and spectrometric techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and can help identify major impurities.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the products in the reaction mixture, helping to confirm the identity of the desired compound and identify side products.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups in the final product (e.g., the C=O stretch in 2-aminophenoxazin-3-one or the C=N stretch in the benzoxazole ring) and the absence of starting material functional groups (e.g., the primary amine -NH₂ stretches).

Data Presentation: Catalytic Systems

For researchers selecting a method for the synthesis of 2-aminophenoxazin-3-one or 2-phenylbenzoxazole, the choice of catalyst and conditions significantly impacts yield and purity.

Table 1: Comparison of Catalytic Systems for 2-Phenylbenzoxazole Synthesis

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
LAIL@MNP Solvent-free (sonication) 70 0.5 82 [7]
MIL-101(Cr) Xylene 120 9 87 [7]

| [SMNP@GLP][Cl] | DMF | 80 | 18 | 83-95 |[8] |

Table 2: Reported Catalytic Activity for 2-Aminophenoxazin-3-one Synthesis

Catalyst System Key Feature Turnover Number (kcat) (h⁻¹) Reference
Mononuclear Co(III) complex Mimics phenoxazinone synthase Moderate activity [1]
Azide-bound cobalt(III) complexes Aerobic oxidation 40.34 - 61.92 [1]

| Mn(II) complexes | High efficiency | 234 - 440 |[3] |

Visualized Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential side reactions discussed.

G cluster_main Main Pathway: Oxidative Dimerization cluster_side Side Pathway OAP1 2-Aminophenol OAP_Rad 2-Aminophenoxyl Radical OAP1->OAP_Rad Oxidation (e.g., O₂, Catalyst) Dimer Dimer Intermediate OAP_Rad->Dimer Dimerization Polymer Polymeric Byproducts OAP_Rad->Polymer Uncontrolled Polymerization APX 2-Aminophenoxazin-3-one (Desired Product) Dimer->APX Cyclization & Oxidation

Caption: Oxidative self-condensation of 2-aminophenol.

G cluster_main Main Pathway: Benzoxazole Synthesis cluster_side Side Pathway: Aldehyde Self-Condensation OAP 2-Aminophenol Schiff Schiff Base Intermediate OAP->Schiff Aldehyde1 Aldehyde (R-CHO) Aldehyde1->Schiff Benzoxazole 2-Substituted Benzoxazole (Desired Product) Schiff->Benzoxazole Cyclization & Oxidation Aldehyde2 Aldehyde (R-CHO) Aldol Aldol Product (Side Product) Aldehyde2->Aldol Aldehyde3 Aldehyde (R-CHO) Aldehyde3->Aldol Base Catalyst

References

Preventing decarboxylation of benzoxazole-2-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of benzoxazole-2-carboxylic acid, with a primary focus on preventing its decarboxylation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benzoxazole-2-carboxylic acid in a question-and-answer format.

Issue 1: Significant formation of benzoxazole (decarboxylated byproduct) during the reaction.

  • Question: My reaction is yielding a large amount of benzoxazole instead of the desired benzoxazole-2-carboxylic acid. How can I minimize this decarboxylation?

  • Answer: Decarboxylation of benzoxazole-2-carboxylic acid is a common side reaction, primarily promoted by high temperatures and harsh acidic or basic conditions. To minimize the formation of benzoxazole, consider the following strategies:

    • Temperature Control: Maintain a low reaction temperature. Many benzoxazole syntheses are performed at elevated temperatures, which facilitates decarboxylation.[1][2][3] Whenever possible, conduct the reaction at or below room temperature. If heating is necessary, use the lowest effective temperature and monitor the reaction closely.

    • pH Management: Avoid strongly acidic or basic conditions. While acid catalysts are often employed for benzoxazole formation, their concentration and strength should be optimized.[4][5][6] Consider using milder catalysts. Similarly, strong bases can promote decarboxylation and should be used with caution.[7]

    • Catalyst Selection: Opt for mild and efficient catalysts. Several modern catalytic systems operate under neutral or near-neutral conditions, which can significantly reduce decarboxylation.[5][8][9]

Issue 2: Difficulty in isolating pure benzoxazole-2-carboxylic acid.

  • Question: I am struggling to separate my desired product from the starting materials and the decarboxylated byproduct. What purification strategies are recommended?

  • Answer: The purification of benzoxazole-2-carboxylic acid can be challenging due to its polarity and potential instability. Here are some recommended techniques:

    • Crystallization: If the product is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

    • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution) to selectively deprotonate and dissolve the carboxylic acid. The aqueous layer can then be carefully acidified to precipitate the pure product, which should be collected quickly and dried under vacuum at a low temperature.

    • Chromatography: Column chromatography on silica gel can be used, but care must be taken as the acidic nature of silica gel can sometimes promote decarboxylation. It is advisable to use a less acidic stationary phase or to neutralize the silica gel before use. A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a common eluent system. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.

Issue 3: Low overall yield of benzoxazole-2-carboxylic acid.

  • Question: My reaction yields are consistently low, even when decarboxylation is minimized. What factors could be contributing to the low yield?

  • Answer: Low yields can result from incomplete reaction, degradation of starting materials or product, or inefficient workup. Consider the following points:

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using analytical techniques like TLC or HPLC.

    • Reagent Purity: Use high-purity starting materials. Impurities in the 2-aminophenol or the carboxylic acid derivative can lead to side reactions and lower yields.

    • Atmosphere: Some reactions for benzoxazole synthesis are sensitive to air or moisture.[10] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

    • Workup Procedure: Minimize the exposure of the product to harsh conditions during workup. As mentioned, prolonged contact with strong acids or bases, or exposure to high temperatures during solvent evaporation, can lead to product loss.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of decarboxylation for benzoxazole-2-carboxylic acid?

A1: The decarboxylation of heteroaromatic carboxylic acids like benzoxazole-2-carboxylic acid is generally understood to proceed via a concerted mechanism, especially upon heating.[11] The reaction involves a cyclic transition state where the carboxyl group is eliminated as carbon dioxide.[11][12] The presence of the electron-rich benzoxazole ring system can stabilize the transition state, making this compound particularly susceptible to decarboxylation.

Q2: What are the ideal storage conditions for benzoxazole-2-carboxylic acid?

A2: To prevent degradation, benzoxazole-2-carboxylic acid should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere if possible, especially for long-term storage. The solid-state is generally more stable than solutions.

Q3: Which analytical techniques are best for monitoring the synthesis and purity of benzoxazole-2-carboxylic acid?

A3: A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for monitoring the progress of the reaction by quantifying the consumption of starting materials and the formation of the product and byproduct. A reversed-phase column with a buffered mobile phase is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and for identifying the presence of benzoxazole as an impurity.[13][14]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product and any byproducts.

Q4: Are there alternative synthetic routes that can avoid the decarboxylation issue?

A4: Yes, one potential strategy is to synthesize a stable ester of benzoxazole-2-carboxylic acid first, and then hydrolyze the ester to the carboxylic acid under very mild conditions that do not induce decarboxylation. For example, using a tert-butyl ester which can be cleaved under mild acidic conditions, or a benzyl ester which can be removed by hydrogenolysis.

Data Presentation

Table 1: Comparison of Catalysts for Benzoxazole Synthesis

CatalystReaction ConditionsAdvantagesDisadvantagesReference
Methanesulfonic AcidIn-situ generation of acid chloride from carboxylic acid, heating.High yields for substituted benzoxazoles.Requires heating, which can promote decarboxylation.[4][10]
Samarium TriflateMild reaction conditions, aqueous medium.Green and efficient.May not be suitable for all substrates.[5]
[CholineCl][Oxalic Acid]Microwave irradiation, solvent-free.Rapid, high yields, recyclable catalyst.Requires microwave reactor.[15][16]
Fe3O4@SiO2-SO3HSolvent-free, 50 °C.Reusable heterogeneous catalyst, mild temperature.Catalyst preparation required.[8]
Citrus Limon ExtractMicrowave irradiation.Green, inexpensive, natural acid catalyst.Variable composition of the catalyst.[6]

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Synthesis of Benzoxazole-2-carboxylic Acid

This protocol is a generalized approach based on the principles of minimizing decarboxylation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-aminophenol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of an oxalic acid derivative (e.g., oxalyl chloride or a mixed anhydride of oxalic acid, 1 equivalent) in the same solvent to the cooled solution of 2-aminophenol.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction should be stirred at 0 °C until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding cold water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature. The crude product can be purified by crystallization or column chromatography as described in the troubleshooting guide.

Protocol 2: HPLC Method for Reaction Monitoring

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Retention Times: To be determined experimentally, but expect benzoxazole to be more retained (less polar) than benzoxazole-2-carboxylic acid.

Visualizations

Decarboxylation_Pathway cluster_synthesis Synthesis cluster_outcome Potential Outcomes 2-Aminophenol 2-Aminophenol Reaction Reaction 2-Aminophenol->Reaction Oxalic_Acid_Derivative Oxalic Acid Derivative Oxalic_Acid_Derivative->Reaction Benzoxazole_Acid Benzoxazole-2- carboxylic Acid (Desired Product) Reaction->Benzoxazole_Acid Low Temperature, Mild Catalyst Benzoxazole Benzoxazole (Byproduct) Benzoxazole_Acid->Benzoxazole Heat, Strong Acid/Base

Caption: Synthetic pathway and competing decarboxylation.

Troubleshooting_Logic Start Start Problem High Benzoxazole Formation? Start->Problem Solution1 Lower Reaction Temperature Problem->Solution1 Yes End Improved Yield Problem->End No Solution2 Use Milder Catalyst Solution1->Solution2 Solution3 Optimize pH Solution2->Solution3 Solution3->End

Caption: Troubleshooting workflow for decarboxylation.

References

Optimizing reaction conditions for one-pot benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing one-pot benzoxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My one-pot benzoxazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in one-pot benzoxazole synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Some catalysts may have low activity for your specific substrates.[1] Consider screening different catalysts or optimizing the catalyst loading. For instance, in some systems, increasing the catalyst loading from 5 mol% to 20 mol% can significantly improve the yield.[1]

  • Improper Solvent: The solvent plays a crucial role in reaction efficiency. Solvents like ethanol have been shown to be effective in many cases.[2] If you are observing low yields, consider switching to a different solvent or ensuring your current solvent is anhydrous if the reaction is sensitive to moisture.

  • Incorrect Reaction Temperature: The reaction temperature needs to be optimized. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can cause decomposition of reactants or products. For example, a study using ZnS nanoparticles found 70°C to be the optimal temperature for their system.[2]

  • Formation of Stable Intermediates: In the reaction between an o-aminophenol and an aldehyde, a Schiff base is formed as an intermediate. Sometimes, this intermediate is very stable and does not cyclize efficiently to the benzoxazole. Attempting the reaction in a two-step process where the Schiff base is first isolated and then subjected to cyclization conditions might improve the overall yield.[3]

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

Q2: I am observing the formation of a significant amount of Schiff base as a byproduct. How can I promote the cyclization to the desired benzoxazole?

A2: The formation of a stable Schiff base intermediate is a common issue.[3] To promote the subsequent cyclization, you can try the following:

  • Change the Catalyst: Some catalysts are more effective at promoting the cyclization step. Lewis acids are often employed for this purpose.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to occur. However, be mindful of potential side reactions or product degradation at elevated temperatures.

  • Add an Oxidizing Agent: In some protocols, an oxidizing agent is used to facilitate the final aromatization step to form the benzoxazole ring. The presence of atmospheric oxygen can also play a role.[4]

Q3: What are some common purification strategies for benzoxazoles synthesized in a one-pot reaction?

A3: Purification of the crude product is essential to obtain pure benzoxazole derivatives. Common methods include:

  • Crystallization: This is a widely used technique. After the reaction is complete, the crude product can be washed with a cold solvent, such as ethanol, and then recrystallized from a suitable solvent to obtain pure crystals.[2]

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a powerful tool. A common eluent system is a mixture of n-hexane and ethyl acetate.[2]

  • Washing: Simple washing of the crude reaction mixture with water can help remove water-soluble impurities and byproducts.[5]

Q4: Are there any eco-friendly or "green" approaches to one-pot benzoxazole synthesis?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods. Some green chemistry approaches for benzoxazole synthesis include:

  • Use of Green Solvents: Employing environmentally benign solvents like water or ethanol.[2][6]

  • Heterogeneous Catalysts: Using solid-supported catalysts that can be easily recovered and reused.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and energy consumption.[7]

  • Solvent-Free Conditions: Some protocols have been developed that proceed without a solvent, reducing waste.[8]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies on one-pot benzoxazole synthesis, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Effect of Different Catalysts on Benzoxazole Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
ZnS Nanoparticles0.003 gEthanol70196[2]
NiSO₄10EthanolAmbient290[1]
NiSO₄20EthanolAmbient1.598[1]
FeCl₃-EthanolAmbient267[1]
ZnCl₂-EthanolAmbient271[1]
Fe(III)-salen complex3Ethanol50-High[4]
Brønsted Acidic Ionic Liquid Gel1Solvent-free130598[8]

Table 2: Influence of Solvents on Reaction Yield

SolventCatalystTemperature (°C)Time (min)Yield (%)Reference
EthanolNiSO₄Ambient12090[1]
CH₃CNNiSO₄Ambient18074[1]
DMFNiSO₄Ambient15054[1]
DCMNiSO₄Ambient20065[1]
EthanolZnS Nanoparticles706096[2]

Experimental Protocols

General Procedure for One-Pot Synthesis of 2-Arylbenzoxazoles using a Heterogeneous Catalyst

This protocol is a generalized procedure based on common methodologies.[2] Researchers should optimize the conditions for their specific substrates and catalyst.

  • Reactant Mixture: In a round-bottom flask, combine o-aminophenol (1 mmol), an aromatic aldehyde (1 mmol), and the catalyst (e.g., 0.003 g of ZnS nanoparticles).[2]

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of ethanol).[2]

  • Reaction: Stir the mixture at the optimized temperature (e.g., 70°C) for the required time (e.g., 1 hour).[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., n-hexane:ethyl acetate, 1:2).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • Wash the mixture with cold ethanol.[2]

    • Filter the solid product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzoxazole.[2]

Visualizations

OnePotBenzoxazoleWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants o-Aminophenol + Aldehyde/Carboxylic Acid ReactionVessel Combine Reactants, Catalyst & Solvent Reactants->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Heating Heat to Optimized Temperature ReactionVessel->Heating TLC Monitor by TLC Heating->TLC Cooling Cool to Room Temperature TLC->Cooling Reaction Complete Filtration Filter Crude Product Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Purification Recrystallization or Column Chromatography Washing->Purification Product Pure Benzoxazole Purification->Product

Caption: Experimental workflow for a typical one-pot benzoxazole synthesis.

TroubleshootingBenzoxazole Start Low Yield or Impure Product CheckCatalyst Is the catalyst optimal? Start->CheckCatalyst CheckSolvent Is the solvent appropriate? CheckCatalyst->CheckSolvent Yes SolutionCatalyst Screen different catalysts or optimize loading. CheckCatalyst->SolutionCatalyst No CheckTemp Is the reaction temperature optimized? CheckSolvent->CheckTemp Yes SolutionSolvent Try a different solvent (e.g., ethanol). CheckSolvent->SolutionSolvent No CheckTime Is the reaction time sufficient? CheckTemp->CheckTime Yes SolutionTemp Optimize temperature via a screening study. CheckTemp->SolutionTemp No SchiffBase Significant Schiff base byproduct observed? CheckTime->SchiffBase Yes SolutionTime Monitor reaction by TLC to determine optimal time. CheckTime->SolutionTime No SolutionSchiffBase Increase temperature or add an oxidizing agent. SchiffBase->SolutionSchiffBase Yes

Caption: Troubleshooting decision tree for one-pot benzoxazole synthesis.

BenzoxazoleMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aminophenol o-Aminophenol SchiffBase Schiff Base Aminophenol->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate Cyclization Benzoxazole Benzoxazole CyclizedIntermediate->Benzoxazole Oxidation/ Aromatization

Caption: Simplified reaction pathway for one-pot benzoxazole synthesis.

References

Technical Support Center: Synthesis of 1,2-Benzoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-Benzoxazole-5-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic strategies for the 1,2-benzoxazole (also known as benzisoxazole) core involve the cyclization of ortho-substituted aryl oximes. For this compound, a common approach involves the preparation of an oxime from a suitably substituted phenol, followed by an intramolecular cyclization. A plausible route starts from 4-formyl-3-hydroxybenzoic acid.

Q2: I am experiencing low yields in my cyclization step. What are the potential causes?

A2: Low yields in the cyclization to form the 1,2-benzoxazole ring can stem from several factors. Incomplete oxime formation in the preceding step is a common issue. The choice of the leaving group on the oxime precursor is also critical for efficient ring closure. Reaction conditions such as temperature, reaction time, and the choice of base or acid catalyst can significantly impact the yield. Side reactions, such as the formation of the Beckmann rearrangement product (a benzoxazole), can also reduce the yield of the desired 1,2-benzisoxazole.[1]

Q3: What are the typical impurities I might encounter, and how can I minimize them?

A3: Common impurities include unreacted starting materials (e.g., the phenolic precursor or the oxime intermediate) and side products from competing reactions. For instance, the formation of salicylonitriles can be a significant side reaction when using certain cyclization conditions.[1] To minimize impurities, ensure the complete conversion of starting materials by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC). Optimizing reaction conditions, such as temperature and catalyst loading, can also favor the desired product formation. Purification of the final product is often necessary to remove any remaining impurities.

Q4: What are the recommended purification methods for this compound?

A4: Purification of carboxylic acids like this compound can be effectively achieved through recrystallization. The choice of solvent is crucial and should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of aromatic carboxylic acids include aqueous ethanol, toluene, or a mixture of toluene and petroleum ether. Another method involves dissolving the crude acid in an aqueous basic solution, washing with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the pure carboxylic acid.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of Oxime Intermediate
Symptom Possible Cause Suggested Solution
Incomplete consumption of the starting aldehyde/ketone (e.g., 4-formyl-3-hydroxybenzoic acid derivative) as observed by TLC or NMR.Insufficient hydroxylamine reagent.Increase the molar excess of hydroxylamine hydrochloride or hydroxylamine-O-sulfonic acid. A 1.1 to 1.5 molar excess is typically recommended.
Inappropriate pH for oxime formation.The reaction is often pH-dependent. Adjust the pH of the reaction mixture. For hydroxylamine hydrochloride, a weak base like sodium acetate is often used to neutralize the HCl formed.
Low reaction temperature or short reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.
Problem 2: Low Yield of this compound during Cyclization
Symptom Possible Cause Suggested Solution
A significant amount of oxime intermediate remains unreacted.Inefficient cyclization conditions.The choice of the cyclizing agent is critical. For oximes derived from o-hydroxyaryl ketones/aldehydes, dehydration is required. Reagents like polyphosphoric acid (PPA), acetic anhydride, or thionyl chloride can be used. Optimize the reaction temperature and time.
Formation of a significant amount of a byproduct with a different TLC Rf value.A common side reaction is the Beckmann rearrangement, leading to the formation of a 1,3-benzoxazole derivative.[1] This can be influenced by the catalyst and reaction conditions. Consider using milder cyclization conditions or a different catalytic system.
The desired product is degrading under the reaction conditions.Harsh acidic or basic conditions or high temperatures can lead to the decomposition of the product. Attempt the reaction under milder conditions or for a shorter duration.
Problem 3: Difficulty in Product Isolation and Purification
Symptom Possible Cause Suggested Solution
The product precipitates as an oil or sticky solid.The product is impure, or the crystallization solvent is not ideal.Purify the crude product by another method first, such as column chromatography, before attempting recrystallization. Screen for a more suitable recrystallization solvent or solvent system.
The product is highly soluble in the chosen recrystallization solvent even at low temperatures.Choose a solvent in which the product has lower solubility at room temperature. Alternatively, use a solvent mixture (a good solvent and a poor solvent) to achieve the desired solubility profile.
The final product is contaminated with inorganic salts.If a base or acid was used in the workup, ensure it is completely removed. Wash the crude product with water to remove any residual salts before the final purification step.

Experimental Protocols

A plausible two-step synthesis for this compound is outlined below.

Step 1: Synthesis of 4-carboxy-2-hydroxybenzaldehyde oxime

Materials:

  • 4-Formyl-3-hydroxybenzoic acid

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-formyl-3-hydroxybenzoic acid in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The oxime product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to this compound

Materials:

  • 4-carboxy-2-hydroxybenzaldehyde oxime

  • Acetic anhydride or Polyphosphoric acid (PPA)

  • Toluene (if using acetic anhydride)

Procedure (Method A: Acetic Anhydride):

  • Suspend the 4-carboxy-2-hydroxybenzaldehyde oxime in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add acetic anhydride to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. Collect the solid by filtration.

  • Wash the solid with a non-polar solvent like hexane to remove any residual toluene and acetic anhydride.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Procedure (Method B: Polyphosphoric Acid):

  • Place polyphosphoric acid in a round-bottom flask and heat it to a specified temperature (e.g., 100-120 °C).

  • Add the 4-carboxy-2-hydroxybenzaldehyde oxime to the hot PPA with stirring.

  • Continue heating and stirring for the required reaction time, monitoring by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water to remove PPA, and dry.

  • Recrystallize the crude product to obtain pure this compound.

Quantitative Data Summary

The following table summarizes hypothetical reaction conditions for yield optimization. Actual results may vary and require experimental optimization.

Parameter Condition A Condition B Condition C Observed Yield (%)
Cyclization Reagent Acetic AnhydridePolyphosphoric AcidThionyl ChlorideVaries
Temperature (°C) 110 (reflux)12080 (reflux)Varies
Reaction Time (h) 426Varies
Solvent TolueneNoneDichloromethaneVaries

Visualizations

Experimental Workflow

experimental_workflow start Start: 4-Formyl-3-hydroxybenzoic acid oxime Step 1: Oxime Formation (NH2OH.HCl, NaOAc, EtOH/H2O) start->oxime cyclization Step 2: Cyclization (e.g., Acetic Anhydride or PPA) oxime->cyclization purification Purification (Recrystallization) cyclization->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_products Side Products? low_yield->side_products check_reagents Check Reagent Stoichiometry and Purity incomplete_reaction->check_reagents Yes optimize_conditions Optimize Temp. & Time incomplete_reaction->optimize_conditions Yes change_catalyst Change Catalyst/Reagent side_products->change_catalyst Yes purification_issue Check Purification Method side_products->purification_issue No

Caption: Decision tree for troubleshooting low yield issues.

References

Methods for increasing the purity of crude benzoxazole products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the purity of crude benzoxazole products. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude benzoxazole products.

Recrystallization Troubleshooting

Issue: Low or No Crystal Formation

Possible Cause Solution
Too much solvent was used. Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
The cooling process is too rapid. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
The chosen solvent is not ideal. Re-evaluate the solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider using a mixed solvent system.

Issue: Oiling Out

Possible Cause Solution
The compound is melting in the hot solvent. Add slightly more solvent to ensure the compound fully dissolves at a temperature below its melting point.
The solution is cooling too quickly. Ensure a slow cooling process. Insulating the flask can help.
High concentration of impurities. Consider a preliminary purification step, such as passing the crude product through a short silica plug, before recrystallization.

Issue: Colored Impurities Persist

Possible Cause Solution
Colored impurities are co-crystallizing. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing the yield.
Column Chromatography Troubleshooting

Issue: Poor Separation of Compounds

Possible Cause Solution
Inappropriate solvent system (eluent). Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.
Column overloading. Use an appropriate amount of crude product for the column size. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Irregular column packing. Ensure the silica gel is packed uniformly without any cracks or channels. "Wet" packing is generally preferred over "dry" packing for better results.
Sample band is too broad. Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble and load it onto the column in a concentrated band.

Issue: Compound is Stuck on the Column

Possible Cause Solution
Eluent is not polar enough. Gradually increase the polarity of the eluent to facilitate the elution of the compound.
Compound is adsorbing too strongly to the silica gel. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent if the compound is basic.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude benzoxazole products?

A1: The most common and effective methods for purifying crude benzoxazole products are recrystallization, column chromatography, and treatment with clarifying agents like activated charcoal. The choice of method depends on the nature of the impurities and the desired final purity.

Q2: What are the likely impurities in my crude benzoxazole product?

A2: Common impurities include unreacted starting materials (e.g., o-aminophenol, benzaldehyde, or carboxylic acid derivatives), Schiff base intermediates that have not fully cyclized, and byproducts from side reactions such as the self-condensation of o-aminophenol.[1][2] The specific impurities will depend on the synthetic route employed.

Q3: How can I choose the best solvent for recrystallizing my benzoxazole derivative?

A3: A suitable solvent for recrystallization should dissolve the benzoxazole derivative well at elevated temperatures but poorly at room temperature or below. It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, acetone, acetonitrile, hexane, and mixtures thereof) to identify the optimal solvent or solvent system.

Q4: My benzoxazole product is a persistent oil. How can I purify it?

A4: If recrystallization attempts consistently result in "oiling out," column chromatography is the preferred method for purifying oily products.

Q5: What purity can I expect from these methods?

A5: With optimized procedures, it is possible to achieve high purity levels. For instance, a combination of recrystallization and treatment with a clarifying agent has been reported to yield a purity of 99.4% or greater.[3]

Data Presentation

The following tables summarize quantitative data on the effectiveness of different purification methods for benzoxazole derivatives.

Table 1: Purity and Yield from a Multi-Step Purification Process for a Substituted Benzoxazole [3]

Purification StepInitial PurityFinal PurityYield
Recrystallization (Acetone/Acetonitrile)CrudeNot specified~80-90%
Treatment with Charcoal & PrecipitationPost-recrystallization>99.4%~87% recovery

Table 2: Comparison of Yields from Different Benzoxazole Synthesis and Purification Methods

Synthetic MethodPurification MethodYieldReference
Condensation of o-aminophenol and benzaldehyde with a BAIL gel catalystColumn Chromatography (acetone/petroleum ether)98%[4]
Reaction of o-aminophenol and benzoyl chloride with a Hf-MOF catalystNot specified95%[4]
Condensation of o-aminophenol and benzaldehyde with a NiFe2–xEuxO4 catalystNot specified86%[4]

Experimental Protocols

Protocol 1: Purification of a Substituted Benzoxazole by Recrystallization and Charcoal Treatment[3]

This protocol describes the purification of a crude 2-(3-fluoro-4-hydroxyphenyl)-7-vinyl-benzooxazol-5-ol.

Step 1: Recrystallization

  • Dissolve the crude benzoxazole product in acetone.

  • To the resulting solution, add an equal volume of acetonitrile.

  • Heat the mixture to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash them with cold acetonitrile.

  • Dry the crystals under vacuum.

Step 2: Treatment with Activated Charcoal

  • Dissolve the recrystallized product in ethyl acetate at 75-80°C.

  • Cool the solution to 25-45°C and add activated charcoal (approximately 4.4 grams per liter of solution).[3]

  • Stir the mixture for about 30 minutes.

  • Filter the mixture to remove the charcoal.

  • Concentrate the filtrate by distillation.

  • Add a nonpolar solvent such as heptane to the hot concentrate to precipitate the purified product.

  • Cool the mixture to 0-5°C to complete the crystallization.

  • Collect the pure crystals by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Purification of a 2-Substituted Benzoxazole by Column Chromatography[5]

This protocol is a general procedure for the purification of 2-substituted benzoxazoles.

  • Prepare the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel using a slurry method with the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate). Ensure the packing is uniform and free of air bubbles.

  • Prepare the Sample:

    • Dissolve the crude benzoxazole product in a minimal amount of a volatile solvent (e.g., dichloromethane or the eluent).

  • Load the Sample:

    • Carefully apply the concentrated sample solution to the top of the silica gel bed.

  • Elute the Column:

    • Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.

    • Collect fractions in test tubes.

  • Monitor the Separation:

    • Monitor the elution of the compounds using thin-layer chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified benzoxazole product.

Mandatory Visualizations

PurificationWorkflow Crude Crude Benzoxazole Product Recrystallization Recrystallization Crude->Recrystallization Filtration1 Filtration Recrystallization->Filtration1 Charcoal Charcoal Treatment Column Column Chromatography Charcoal->Column Filtration1->Charcoal Pure Pure Benzoxazole Product Column->Pure RecrystallizationTroubleshooting Start Crude Product in Hot Solvent Cool Cool Solution Start->Cool Crystals Crystals Form? Cool->Crystals Success Collect Crystals Crystals->Success Yes NoCrystals No Crystals Crystals->NoCrystals No OilingOut Oiling Out Crystals->OilingOut Oil TroubleshootNoCrystals Scratch Flask / Add Seed Crystal / Reduce Solvent NoCrystals->TroubleshootNoCrystals TroubleshootOilingOut Add More Solvent / Slower Cooling OilingOut->TroubleshootOilingOut ColumnChromatographyWorkflow Start Crude Product TLC TLC Analysis for Solvent System Start->TLC Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

References

Investigating alternative catalysts for greener benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in greener benzoxazole synthesis using alternative catalysts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of benzoxazoles using greener catalytic methods.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing very low or no conversion to the desired benzoxazole product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reaction conditions, or starting materials. Below is a systematic guide to troubleshooting this problem.

    • Catalyst Activity:

      • Inactive Catalyst: Ensure your catalyst is active. Some catalysts, like certain metal-organic frameworks (MOFs), may require activation at elevated temperatures under vacuum before use.[1] For heterogeneous catalysts, improper storage or handling can lead to deactivation.

      • Insufficient Catalyst Loading: The amount of catalyst can be critical. While the goal of green chemistry is to minimize catalyst use, too low a concentration may result in a sluggish or incomplete reaction.[2][3] Systematically increase the catalyst loading in small increments to find the optimal amount. For instance, with Fe3O4@SiO2-SO3H nanocatalysts, increasing the amount from 0.01 g to 0.03 g for the reaction of 2-aminophenol with benzaldehyde significantly improves the yield.[3]

    • Reaction Conditions:

      • Temperature: Many greener benzoxazole syntheses are optimized for specific temperature ranges. Reactions may not proceed at room temperature or lower temperatures.[2] For example, the synthesis using a Brønsted acidic ionic liquid gel shows no product at room temperature and hardly proceeds below 100°C, with an optimal temperature of 130°C.[2] Conversely, excessively high temperatures can lead to side product formation or catalyst degradation.

      • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, HPLC). Some protocols, especially those aiming for milder conditions, may require longer reaction times.

      • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. While many greener methods advocate for solvent-free conditions, certain catalysts perform optimally in specific green solvents like ethanol or water.[1] A solvent screening can be beneficial. For the synthesis of benzimidazole derivatives using a Mn-TPA MOF, ethanol was found to be the most efficient solvent.[1]

    • Starting Materials:

      • Purity of Reagents: Ensure the purity of your starting materials (o-aminophenol derivatives and aldehydes/carboxylic acids). Impurities can poison the catalyst or lead to unwanted side reactions.

      • Substrate Scope: Be aware of the substrate scope of your chosen catalytic system. Some catalysts may be sensitive to certain functional groups on the aldehyde or aminophenol. Electron-donating or electron-withdrawing groups can affect the reactivity of the substrates.

    Troubleshooting Workflow for Low Yield

    low_yield_troubleshooting start Low or No Product Yield check_catalyst 1. Verify Catalyst Activity - Check activation procedure - Ensure proper storage - Test with a known reaction start->check_catalyst optimize_loading 2. Optimize Catalyst Loading - Incrementally increase amount check_catalyst->optimize_loading Catalyst appears active check_conditions 3. Evaluate Reaction Conditions - Optimize temperature - Extend reaction time - Screen solvents (if applicable) optimize_loading->check_conditions Yield still low check_reagents 4. Assess Starting Materials - Confirm purity - Consider substrate compatibility check_conditions->check_reagents Yield still low successful_synthesis Successful Benzoxazole Synthesis check_reagents->successful_synthesis Issue identified and resolved

Issue 2: Difficulty in Catalyst Separation and Recovery

  • Question: I am using a heterogeneous catalyst, but I'm finding it difficult to separate it from the reaction mixture for reuse. How can I improve the recovery process?

  • Answer: Efficient catalyst recovery and reuse are cornerstones of green chemistry. Difficulties in separation can often be addressed by choosing the right type of catalyst or modifying the work-up procedure.

    • For Non-Magnetic Heterogeneous Catalysts:

      • Centrifugation: For catalysts that are fine powders, simple filtration might not be effective. Centrifugation can be a highly effective method to pellet the catalyst, allowing the supernatant containing the product to be decanted. [2] * Solvent Selection for Work-up: After the reaction, dissolving the mixture in a suitable solvent in which the product is highly soluble but the catalyst is not can facilitate separation by filtration. For example, after a solvent-free reaction using a BAIL gel catalyst, the mixture can be dissolved in ethyl acetate before centrifugation to separate the catalyst. [2]

    • For Magnetic Nanoparticle Catalysts:

      • External Magnet: The primary advantage of magnetically separable catalysts (e.g., Fe3O4-based) is the ease of recovery. Simply applying an external magnet to the reaction vessel will immobilize the catalyst, allowing the reaction solution to be easily removed. [3][4]If you are experiencing issues, ensure your magnet is strong enough for the volume of the reaction mixture.

    • Leaching:

      • Problem: Sometimes, the active catalytic species can leach from the solid support into the reaction medium, leading to both a loss of catalytic activity upon reuse and contamination of the product.

      • Solution: Perform a hot filtration test. If the reaction continues after the catalyst has been filtered out of the hot reaction mixture, it indicates that the active species has leached. In this case, a different catalyst support or a more robust catalyst may be necessary.

    Experimental Workflow for Catalyst Recovery

    catalyst_recovery start Reaction Completion is_magnetic Is the catalyst magnetic? start->is_magnetic magnetic_separation Use External Magnet to Immobilize Catalyst is_magnetic->magnetic_separation Yes non_magnetic_workup Dissolve in Suitable Solvent (e.g., Ethyl Acetate) is_magnetic->non_magnetic_workup No decant_solution Decant/Pipette Supernatant magnetic_separation->decant_solution wash_catalyst Wash Catalyst (e.g., with Ethanol, Acetone) decant_solution->wash_catalyst separation_method Separate by Centrifugation or Filtration non_magnetic_workup->separation_method separation_method->decant_solution dry_catalyst Dry Catalyst (e.g., in oven at 60°C) wash_catalyst->dry_catalyst reuse_catalyst Catalyst Ready for Reuse dry_catalyst->reuse_catalyst

    Workflow for the recovery and preparation of heterogeneous catalysts for reuse.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using alternative catalysts over traditional methods for benzoxazole synthesis?

A1: Traditional methods for synthesizing benzoxazoles often involve stoichiometric amounts of strong acids or bases, high temperatures, and the use of volatile organic solvents. [1][2][5]Greener alternative catalysts offer several advantages:

  • Milder Reaction Conditions: Many modern catalysts can operate at lower temperatures and without harsh reagents. [3][4]* Improved Atom Economy: Catalytic processes are inherently more atom-economical.

  • Reduced Waste: The use of recyclable heterogeneous catalysts and solvent-free conditions significantly reduces waste generation. [2][3]* Simplified Work-up: Heterogeneous catalysts can often be easily separated from the reaction mixture, simplifying product purification. [3][4][6]* Catalyst Reusability: A key feature of many green catalysts is their ability to be recovered and reused multiple times without a significant loss of activity, making the process more cost-effective and sustainable. [2][3][7] Q2: How do I choose the right "green" catalyst for my specific reaction?

A2: The choice of catalyst depends on several factors, including the specific substrates you are using, the desired reaction conditions, and available laboratory equipment. Here is a comparative overview of some popular greener catalysts:

Catalyst TypeTypical Reaction ConditionsAdvantagesDisadvantages
Magnetic Nanoparticles (e.g., Fe3O4@SiO2-SO3H) [3][6]Solvent-free, 50°CEasy magnetic separation, high reusability, mild conditions.May require multi-step catalyst synthesis.
Brønsted Acidic Ionic Liquids (BAILs) [2][8]Solvent-free, 100-130°CHigh yields, reusable, no volatile organic solvents.May require higher temperatures than other methods.
Metal-Organic Frameworks (MOFs) [1]Ethanol, 30-50°CHigh conversion rates, short reaction times, works at mild temperatures.May require pre-activation of the catalyst.
Copper-based Catalysts (e.g., CuI, CuFe2O4) [4][7]Various solvents or solvent-free, can require ligands.Versatile, can be used for different reaction pathways. [4]Potential for metal leaching into the product.
Iron-based Catalysts (e.g., FeCl3) [9][10]Various, can utilize H2O2 as a green oxidant. [10]Iron is abundant, inexpensive, and has low toxicity.Homogeneous iron salts can be difficult to recycle.

Q3: My catalyst's activity decreases after a few cycles. What could be the cause and how can I prevent it?

A3: A decrease in catalytic activity after recycling is a common issue. The primary causes include:

  • Leaching: The active catalytic sites may be washing off the support material during the reaction or work-up.

  • Coking/Fouling: The catalyst surface can be blocked by carbon deposits or other byproducts from the reaction.

  • Sintering: In the case of nanoparticle catalysts, high temperatures can cause the particles to agglomerate, reducing the active surface area.

  • Incomplete Washing: Residual product or reactants on the catalyst surface can inhibit its activity in subsequent runs.

To mitigate this, ensure a thorough washing procedure between cycles with appropriate solvents (e.g., ethanol, acetone) to remove any adsorbed species. [6]If leaching is suspected, consider a catalyst with a more robust linkage between the active site and the support. To avoid sintering, operate at the lowest effective temperature. For Fe3O4@SiO2-SO3H nanoparticles, a small decrease in yield from 92% to 84% was observed over five cycles, indicating good stability. [3][6]

Experimental Protocols

Protocol 1: Benzoxazole Synthesis using a Magnetically Separable Nanocatalyst

This protocol is adapted from the use of Fe3O4@SiO2-SO3H nanoparticles for the condensation of an aromatic aldehyde with 2-aminophenol. [3][6]

  • Materials:

    • 2-aminophenol (1.0 mmol)

    • Aromatic aldehyde (1.0 mmol)

    • Fe3O4@SiO2-SO3H nanocatalyst (0.03 g)

    • Ethanol and Acetone (for washing)

  • Procedure:

    • Combine the 2-aminophenol, aromatic aldehyde, and Fe3O4@SiO2-SO3H catalyst in a reaction vessel.

    • Heat the mixture to 50°C with stirring under solvent-free conditions.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add a small amount of ethanol to dissolve the product and then use a strong external magnet to hold the catalyst to the side of the vessel.

    • Decant the ethanol solution containing the product.

    • Wash the catalyst with ethanol and then acetone.

    • Dry the catalyst in an oven at 60°C for one hour before reusing.

    • Evaporate the solvent from the product solution to obtain the crude product, which can be further purified by recrystallization.

Protocol 2: Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel

This protocol is based on the solvent-free synthesis using a BAIL gel catalyst. [2]

  • Materials:

    • 2-aminophenol (1.0 mmol, 0.119 g)

    • Benzaldehyde (1.0 mmol, 0.106 g)

    • BAIL gel (0.010 g, 1.0 mol% of BAIL)

    • Ethyl acetate (for work-up)

    • Anhydrous MgSO4

  • Procedure:

    • Add 2-aminophenol, benzaldehyde, and the BAIL gel catalyst to a 5 mL reaction vessel.

    • Stir the reaction mixture at 130°C under solvent-free conditions for 5 hours.

    • Monitor the reaction by TLC or GC.

    • After completion, cool the mixture and dissolve it in 10 mL of ethyl acetate.

    • Separate the BAIL gel catalyst by centrifugation.

    • Decant the ethyl acetate layer and dry it over anhydrous MgSO4.

    • Remove the solvent under vacuum to obtain the crude product. The catalyst can be washed and reused.

References

Solvent effects and selection for benzoxazole formation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzoxazole formation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for benzoxazole synthesis?

A1: A variety of solvents are employed for benzoxazole synthesis, with the choice often depending on the specific synthetic route (e.g., condensation of 2-aminophenols with aldehydes, carboxylic acids, or esters). Commonly used solvents include polar aprotic solvents like Dimethylformamide (DMF)[1][2], Dimethyl Sulfoxide (DMSO)[3], and acetonitrile[1], as well as chlorinated solvents like Dichloromethane (DCM). In some protocols, greener alternatives such as ethanol[4], water, and Polyethylene Glycol (PEG) have been successfully utilized.[5] Solvent-free conditions, often assisted by microwave irradiation or grinding, are also a popular and environmentally friendly option.[1][2][6][7][8]

Q2: How does solvent polarity affect the benzoxazole formation reaction?

A2: Solvent polarity can significantly influence reaction rates and yields. Polar solvents can stabilize charged intermediates and transition states that occur during the cyclization process, often leading to faster reactions. For instance, polar aprotic solvents like DMF and acetonitrile have been shown to be effective for intramolecular cyclization reactions.[9] However, the optimal polarity can be reaction-specific. It is often beneficial to screen a range of solvents with varying polarities to find the ideal conditions for a particular substrate combination.

Q3: What is the role of protic versus aprotic solvents in benzoxazole synthesis?

A3: Protic solvents (e.g., water, ethanol) can participate in hydrogen bonding, which can either facilitate or hinder the reaction. They can, for example, protonate carbonyl groups, making them more electrophilic and promoting the initial condensation step. Aprotic solvents (e.g., DMF, DMSO, DCM), on the other hand, do not have acidic protons and are less likely to interfere with base-catalyzed steps. The choice between a protic and an aprotic solvent is contingent on the reaction mechanism of the specific benzoxazole synthesis being performed.

Q4: Are there any "green" or environmentally friendly solvent options for benzoxazole synthesis?

A4: Yes, there is a growing emphasis on developing greener synthetic routes for benzoxazoles. Water, ethanol, glycerol, and polyethylene glycol (PEG) have all been reported as effective green solvents for certain benzoxazole syntheses.[5] Additionally, solvent-free reaction conditions are a highly effective green chemistry approach, often providing excellent yields in shorter reaction times, particularly when combined with microwave or ultrasound irradiation.[10]

Q5: Can solvent-free conditions be used for benzoxazole synthesis?

A5: Absolutely. Solvent-free synthesis is a well-established and efficient method for preparing benzoxazoles, often with the aid of a catalyst and microwave irradiation or mechanical grinding.[1][2][6][7][8] These methods are advantageous as they reduce waste, can lead to shorter reaction times, and sometimes result in higher yields compared to conventional solvent-based methods.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inappropriate Solvent Polarity: The solvent may not be effectively stabilizing the reaction intermediates or transition states.1. Screen Solvents: Test a range of solvents with varying polarities (e.g., a non-polar solvent like toluene, a moderately polar solvent like DCM, and a polar aprotic solvent like DMF or acetonitrile).2. Consult Literature: Review similar benzoxazole syntheses to identify solvents that have proven effective for related substrates.
Poor Solubility of Reactants: One or more of the starting materials may not be sufficiently soluble in the chosen solvent at the reaction temperature.1. Increase Temperature: If the solvent's boiling point allows, increasing the reaction temperature can improve solubility.2. Switch to a Better Solvent: Choose a solvent known to be a good solubilizer for the class of compounds you are working with. For example, DMF and DMSO are excellent at dissolving a wide range of organic molecules.
Slow Reaction Rate Solvent Hindering Reaction Mechanism: The solvent may be interfering with a critical step in the reaction, such as by solvating a catalyst too strongly or impeding intramolecular interactions.1. Change Solvent Type: If using a protic solvent, try an aprotic one, and vice versa. The hydrogen bonding capability of the solvent can have a significant impact on reaction kinetics.2. Consider Higher Boiling Point Solvents: Reactions often proceed faster at higher temperatures. Solvents like toluene, xylene, or DMF allow for higher reaction temperatures compared to DCM or acetonitrile.[1]
Formation of Side Products Solvent Participating in the Reaction: Some solvents can react with starting materials or intermediates under certain conditions.1. Use an Inert Solvent: Switch to a less reactive solvent. For example, if you suspect your alcohol solvent is competing as a nucleophile, change to an aprotic solvent like dioxane or toluene.2. Lower Reaction Temperature: Side reactions are often more prevalent at higher temperatures.
Difficulty in Product Purification High-Boiling Point Solvent Residue: Solvents like DMF and DMSO can be difficult to remove completely during workup.1. Azeotropic Removal: For solvents like DMF, co-evaporation with a lower-boiling solvent like toluene can aid in its removal.2. Aqueous Workup: If the product is not water-soluble, washing the organic layer with water can help remove water-miscible solvents like DMF and DMSO.3. Solvent Selection for Crystallization: Use a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below for efficient crystallization. A common technique involves dissolving the crude product in a good solvent (like ethyl acetate) and then adding a poor solvent (like heptane) to induce crystallization.[11]

Data Presentation

Table 1: Comparison of Solvents in a Representative Benzoxazole Synthesis

SolventDielectric Constant (20°C)Boiling Point (°C)Typical Reaction TimeTypical Yield (%)Notes
Dichloromethane (DCM)9.1401-5 h85-95%Good for reactions at or near room temperature.[12]
1,2-Dichloroethane (DCE)10.4845 h~80%Allows for higher reaction temperatures than DCM.[12]
p-Xylene2.313812-24 h~90%A good high-boiling, non-polar option.[1]
Acetonitrile37.5822-6 h70-85%A polar aprotic solvent that can promote cyclization.[9]
Dimethylformamide (DMF)36.71533-18 h83-95%A versatile polar aprotic solvent with a high boiling point, suitable for a wide range of substrates.[1]
Ethanol24.6786-8 h85-88%A common "green" protic solvent.[4]
Water80.110012 hGoodAn environmentally benign option, often used in "on-water" synthesis.[8]
PEG-400->2002-6 hup to 90%A green, high-boiling solvent; the product may precipitate upon cooling.[5]
Solvent-FreeN/AN/A5-30 min85-98%Often requires microwave or grinding; very efficient and green.[1][6]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in Benzoxazole Synthesis

This protocol outlines a general method for screening different solvents to optimize the synthesis of a 2-substituted benzoxazole from a 2-aminophenol and an aldehyde.

  • Reaction Setup: In parallel reaction vials, place the 2-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of a suitable acid or base catalyst (if required by the specific reaction).

  • Solvent Addition: To each vial, add a different solvent (2-3 mL) from a pre-selected screening set (e.g., DCM, acetonitrile, DMF, ethanol, and a solvent-free control).

  • Reaction Conditions: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour).

  • Workup and Analysis: Once a reaction is deemed complete (or after a set time), cool the reaction mixture to room temperature. For reactions in organic solvents, the solvent can be removed under reduced pressure. For water or high-boiling point solvents, an extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.

  • Yield Determination: Purify the crude product by column chromatography or recrystallization and determine the isolated yield for each solvent to identify the optimal conditions.

Protocol 2: Example Synthesis of 2-Phenylbenzoxazole under Solvent-Free Conditions

This protocol is adapted from a literature procedure for the synthesis of 2-phenylbenzoxazole using a reusable catalyst under solvent-free conditions.[4][13]

  • Reactant Mixture: In a 5 mL vessel, combine 2-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and a catalytic amount of a Brønsted acidic ionic liquid gel (0.010 g, 1.0 mol %).[4][13]

  • Reaction: Stir the reaction mixture at 130 °C for 5 hours.

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Workup: After completion, dissolve the mixture in 10 mL of ethyl acetate. Separate the catalyst by centrifugation.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of acetone and petroleum ether (1:19) to afford the pure 2-phenylbenzoxazole.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_screening Solvent Screening cluster_analysis Workup and Analysis start Start reactants Combine 2-aminophenol, aldehyde, and catalyst start->reactants solvent_addition Add different solvents to parallel reactions reactants->solvent_addition reaction_conditions Stir at elevated temperature and monitor progress (TLC/LC-MS) solvent_addition->reaction_conditions workup Workup (e.g., extraction, solvent removal) reaction_conditions->workup purification Purify product (chromatography/recrystallization) workup->purification yield_determination Determine isolated yield purification->yield_determination end End yield_determination->end

Caption: Experimental workflow for solvent screening in benzoxazole synthesis.

logical_relationship problem Low Reaction Yield cause1 Inappropriate Solvent Polarity problem->cause1 cause2 Poor Reactant Solubility problem->cause2 solution1 Screen Solvents with Varying Polarities cause1->solution1 solution2 Increase Reaction Temperature cause2->solution2 solution3 Select a More Solubilizing Solvent cause2->solution3 signaling_pathway start 2-Aminophenol + Aldehyde intermediate_A Intermediate A (Protonated Aldehyde) start->intermediate_A Protonation (in protic solvent or with acid catalyst) intermediate_B Imine Intermediate B intermediate_A->intermediate_B Condensation (-H2O) intermediate_C Cyclized Intermediate C intermediate_B->intermediate_C Intramolecular Cyclization product Benzoxazole intermediate_C->product Aromatization (Oxidation)

References

Technical Support Center: Green Synthesis of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of benzoxazole derivatives. The information is presented in a practical question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry strategies for synthesizing benzoxazole derivatives?

A1: The most common green approaches focus on the condensation reaction between a 2-aminophenol and a carbonyl compound (like an aldehyde or carboxylic acid).[1][2] Key green strategies include:

  • Use of Reusable Heterogeneous Catalysts: Nanoparticles (e.g., Fe3O4@SiO2-SO3H, ZnS), ionic liquids immobilized on supports, and metal-organic frameworks are employed to facilitate easy separation and recycling.[3][4][5][6]

  • Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or glycerol.[7][8][9]

  • Solvent-Free Conditions: Performing reactions without any solvent, often aided by techniques like grinding or ultrasound, which reduces waste and simplifies work-up.[1][10][11][12]

  • Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication (sonochemistry) to accelerate reaction rates, often leading to shorter reaction times and higher yields under milder conditions.[5][11][12][13]

Q2: How do I select an appropriate green catalyst for my synthesis?

A2: Catalyst selection depends on several factors:

  • Substrate Scope: Ensure the catalyst is effective for your specific 2-aminophenol and aldehyde/acid substrates (both electron-donating and electron-withdrawing groups).

  • Reaction Conditions: Some catalysts work best under thermal heating, while others are designed for sonication or microwave conditions.[1][5] For example, magnetic nanoparticles are ideal for simple recovery, while Brønsted acidic ionic liquids can be effective in solvent-free thermal reactions.[4][10]

  • Reusability and Stability: Look for catalysts that demonstrate high stability and can be recycled for multiple runs (typically 5 or more) without a significant loss of activity.[4][5][10]

  • Cost and Preparation: Consider the cost-effectiveness and ease of preparation of the catalyst. Many green catalysts, like those based on iron oxide or zinc sulfide, are designed to be inexpensive and simple to synthesize.[4][6]

Q3: What are the main advantages of using solvent-free or ultrasound-assisted methods?

A3: Solvent-free reactions minimize the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product purification.[1][10] Ultrasound-assisted synthesis often leads to dramatically shorter reaction times (e.g., minutes instead of hours) and can enhance yields by creating localized high-temperature and high-pressure zones, which promotes the reaction.[5][11][12]

Troubleshooting Guide

Problem 1: The reaction yield is consistently low.

  • Possible Cause 1: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, extend the reaction duration. You can also try incrementally increasing the temperature, as some methods are temperature-sensitive.[6][10]

  • Possible Cause 2: Catalyst Deactivation or Insufficient Loading. The catalyst may have lost activity or the amount used is suboptimal.

    • Solution: Ensure the catalyst has been properly stored and activated (if required). If reusing a catalyst, verify its performance has not significantly degraded. Optimize the catalyst loading; for instance, attempts to reduce the amount of a BAIL gel catalyst have been shown to cause a significant drop in yield.[10]

  • Possible Cause 3: Poor Substrate Solubility (in solvent-based systems).

    • Solution: If using a green solvent like ethanol or water, ensure your substrates are sufficiently soluble at the reaction temperature. If solubility is an issue, a different green solvent or a solvent-free approach may be more effective.[6]

Problem 2: The catalyst is difficult to recover or loses activity after recycling.

  • Possible Cause 1: Inefficient Separation Technique.

    • Solution: For magnetic nanocatalysts (e.g., Fe3O4-based), use a strong external magnet to ensure complete separation from the reaction mixture.[4] For non-magnetic heterogeneous catalysts, use centrifugation followed by decantation of the supernatant or careful filtration.[10]

  • Possible Cause 2: Catalyst Leaching or Degradation. The active catalytic species might be leaching into the solution, or the support material may be degrading under the reaction conditions.

    • Solution: After separating the catalyst, wash it with a suitable solvent (e.g., hot ethanol) and dry it thoroughly before reuse.[4] A gradual decrease in yield over several cycles (e.g., from 92% to 84% over 5 cycles) is common, but a sharp drop indicates catalyst instability.[4][12] Consider catalysts with strong covalent linkages to the support to minimize leaching.

Problem 3: The final product is impure or difficult to purify.

  • Possible Cause 1: Unreacted Starting Materials.

    • Solution: As mentioned for low yields, ensure the reaction goes to completion by optimizing time and temperature.[7]

  • Possible Cause 2: By-product Formation.

    • Solution: Harsh reaction conditions (very high temperatures or long reaction times) can sometimes lead to side reactions. Stick to the optimized conditions reported in the literature. Many green protocols are designed to be clean, with water as the only by-product.[11][12]

  • Possible Cause 3: Difficulty in Separating the Product.

    • Solution: A common work-up procedure involves dissolving the final reaction mixture in a solvent like hot ethanol or ethyl acetate, separating the solid catalyst (via magnet or filtration), and then isolating the crude product by removing the solvent under vacuum.[4][10] The final purification step is typically recrystallization from hot ethanol to obtain the pure benzoxazole derivative.[4][7]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for various green synthesis approaches for 2-substituted benzoxazoles, primarily from the reaction of 2-aminophenol and an aldehyde.

Table 1: Comparison of Heterogeneous Catalysts in Green Solvents or Solvent-Free Conditions

CatalystAldehyde SubstrateSolventTemperature (°C)TimeYield (%)Citation(s)
Fe3O4@SiO2-SO3HBenzaldehydeSolvent-free5010 min92[4][14]
ZnS NanoparticlesBenzaldehydeEthanol7060 min95[6]
BAIL GelBenzaldehydeSolvent-free1305 h98[1][10]
KF–Al2O3Acid DerivativesAcetonitrileRoom Temp.45–90 min83–95[3]
TiO2–ZrO2Aromatic AldehydesAcetonitrile6015–25 min83–93[3]
NH4Clp-Chlorobenzoic AcidEthanol80-906-8 h88[7]

Table 2: Comparison of Alternative Energy Sources

CatalystAldehyde SubstrateEnergy SourceSolventTemperature (°C)TimeYield (%)Citation(s)
LAIL@MNPBenzaldehydeSonication (37 kHz)Solvent-free7030 min90[5][11][12]
Potassium FerrocyanideAromatic AldehydesGrinding (Mortar/Pestle)Solvent-freeRoom Temp.< 2 min87–96[1]

Detailed Experimental Protocols

Protocol 1: Solvent-Free Synthesis using a Magnetic Nanocatalyst (Fe3O4@SiO2-SO3H)

This protocol is adapted from methodologies utilizing magnetically separable acid catalysts.[4][14]

  • Reactant Mixture: In a round-bottom flask, combine 2-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and the Fe3O4@SiO2-SO3H nanocatalyst (0.03 g).

  • Reaction: Place the flask in a preheated oil bath at 50°C. Stir the reaction mixture magnetically.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (eluent: n-hexane:ethanol 3:1). The reaction is typically complete within 10-20 minutes.

  • Work-up and Catalyst Recovery: After completion, remove the flask from the heat and add hot ethanol (5 mL). Stir for 5 minutes. Place a strong external magnet against the side of the flask to immobilize the catalyst. Carefully decant the hot ethanol solution containing the product into a separate beaker.

  • Product Isolation: Allow the ethanol solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from hot ethanol if necessary.

  • Catalyst Recycling: Wash the recovered magnetic catalyst with ethanol, dry it in an oven, and store for reuse.

Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis using an Ionic Liquid Catalyst (LAIL@MNP)

This protocol is based on the use of a Lewis acidic ionic liquid supported on magnetic nanoparticles under sonication.[5][11][12]

  • Reactant Mixture: In a small vessel, add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the LAIL@MNP catalyst (4 mg).

  • Reaction: Place the vessel in an ultrasonic bath with a frequency of approximately 37 kHz. Set the temperature to 70°C and sonicate for 30 minutes.

  • Monitoring: After 30 minutes, confirm the reaction completion using GC-MS or TLC.

  • Work-up and Catalyst Recovery: Add ethyl acetate (10 mL) to the reaction mixture to dissolve the product. Use an external magnet to separate the LAIL@MNP catalyst.

  • Product Isolation: Decant the ethyl acetate solution. Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Catalyst Recycling: The recovered catalyst can be washed with ethyl acetate, dried, and reused for subsequent reactions.

Visualizations: Workflows and Logic Diagrams

G General Experimental Workflow for Green Benzoxazole Synthesis start Start reactants 1. Combine Reactants (2-Aminophenol, Aldehyde) & Green Catalyst start->reactants reaction 2. Apply Energy (Heating / Sonication / Grinding / Microwave) reactants->reaction monitor 3. Monitor Reaction (via TLC) reaction->monitor monitor->reaction Incomplete workup 4. Work-up (Add solvent, e.g., Ethanol) monitor->workup Reaction Complete separation 5. Separate Catalyst (Magnet / Filtration / Centrifugation) workup->separation isolation 6. Isolate Crude Product (Evaporation / Precipitation) separation->isolation purification 7. Purify Product (Recrystallization) isolation->purification end End (Characterization) purification->end

Caption: A typical workflow for the green synthesis of benzoxazole derivatives.

G Troubleshooting Guide for Low Product Yield start Problem: Low Product Yield q1 Is the reaction complete? start->q1 s1 Solution: - Increase reaction time - Increase temperature moderately - Monitor closely with TLC q1->s1 No q2 Is the catalyst active and at optimal loading? q1->q2 Yes success Yield Improved s1->success s2 Solution: - Use fresh or properly stored catalyst - Verify reusability if recycled - Optimize catalyst loading (mol%) q2->s2 No q3 Are starting materials pure? q2->q3 Yes s2->success s3 Solution: - Check purity of 2-aminophenol and aldehyde - Purify starting materials if needed q3->s3 No s3->success

Caption: A decision-making flowchart for troubleshooting low-yield reactions.

References

Reducing reaction times in microwave-assisted benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for microwave-assisted benzoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and optimize reaction conditions for faster synthesis times.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for benzoxazole synthesis compared to conventional heating?

Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods.[1][2] The primary benefits include a significant reduction in reaction times, often from hours to minutes.[3] This is due to efficient and rapid internal heating of the reaction mixture through direct coupling of microwave energy with the molecules.[1][4] Consequently, this leads to faster reaction rates, increased product yields, fewer by-products, and enhanced purity.[2][5] Furthermore, microwave synthesis is considered a green chemistry approach as it often allows for solvent-free reactions and reduces energy consumption.[2][5][6]

Q2: My reaction yield is low. What are the common causes and how can I improve it?

Low yields in microwave-assisted benzoxazole synthesis can stem from several factors. Common issues include non-optimal reaction temperature, incorrect reaction time, inappropriate solvent or catalyst, or degradation of starting materials or products. To improve yields, consider the following:

  • Optimize Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the synthesis of 5-chloro-2-phenylbenzoxazole, increasing the temperature from 100°C to 130°C resulted in a significantly higher conversion rate.[7]

  • Adjust Reaction Time: While microwaves drastically reduce reaction times, finding the optimal duration is key. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid incomplete reactions or product degradation from excessive heating.[8]

  • Select an Appropriate Catalyst: The choice of catalyst can dramatically impact yield. A variety of catalysts, from natural acids like citric acid (from lemon juice) to deep eutectic solvents (DES), have been used successfully.[7][8] Some reactions can even proceed efficiently without a catalyst under solvent-free conditions.[6]

  • Evaluate Your Solvent: The polarity of the solvent affects its ability to absorb microwave energy.[4] While some protocols are solvent-free[9], in other cases, a solvent like ethanol has been shown to be more efficient than THF, DMSO, or DMF.[8]

Q3: How can I reduce the reaction time even further?

To minimize reaction times, focus on optimizing the following conditions:

  • Microwave Power: Use the appropriate power setting on your microwave reactor. Higher power can lead to faster heating but may also cause localized overheating or side reactions.

  • Catalyst Efficiency: Employing a highly efficient catalyst can significantly shorten reaction times. For example, using a [CholineCl][oxalic acid] deep eutectic solvent as a catalyst under microwave irradiation can produce excellent yields in as little as 15 minutes.[7] Similarly, using natural citric acid from lemon juice has yielded products in just 2-3 minutes.[8]

  • Solvent-Free Conditions: Eliminating the solvent can lead to very rapid, high-yield reactions, as the microwave energy is absorbed directly by the reactants.[6][9]

Q4: Are there any specific safety precautions for microwave-assisted synthesis?

Yes, safety is paramount. Reactions involving volatile compounds or solvents can build up significant pressure inside a sealed reaction vessel, creating a risk of explosion.[5] Always use high-quality microwave reactors designed for chemical synthesis, which are equipped with pressure and temperature sensors. Ensure that the reaction vessel is not overfilled and is appropriate for the scale of your reaction.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No Product Formation Ineffective heating; wrong catalyst or no catalyst; inactive starting materials.Ensure your solvent (if any) is suitable for microwave heating. Verify the catalyst's activity. Check the purity of your 2-aminophenol and aldehyde/carboxylic acid.
Charring or Decomposition Temperature is too high; reaction time is too long.Reduce the microwave power or set a lower maximum temperature. Monitor the reaction closely with TLC to determine the optimal reaction time.[8]
Formation of Multiple By-products Non-selective reaction conditions; temperature too high.Optimize the reaction temperature and time. Consider using a more selective catalyst. Purification challenges can sometimes be mitigated by switching to a solvent-free approach.[9]
Inconsistent Results Uneven heating in the microwave cavity; variations in starting material quality.Use a dedicated, high-quality microwave reactor to ensure uniform heating.[2] Ensure the purity and consistency of your reactants for each run.
Reaction Stalls Before Completion Insufficient microwave power; catalyst deactivation.Increase the microwave power or reaction temperature slightly. Ensure you are using the correct catalyst loading; for example, 10 mol% was found to be effective for a [CholineCl][oxalic acid] catalyst.[7]

Data on Reaction Time Reduction

The following tables summarize quantitative data from various studies, illustrating the impact of different catalysts and conditions on reaction times and yields in microwave-assisted benzoxazole synthesis.

Table 1: Synthesis of 2-Aryl Benzoxazoles using a Natural Acid Catalyst

ReactantsCatalystSolventTime (min)Yield (%)Reference
2-Amino phenol + Substituted Carboxylic AcidsCitrus Limon ExtractEthanol2-380-90[8]

Table 2: Synthesis of Benzoxazoles using a Deep Eutectic Solvent (DES) Catalyst

ReactantsCatalyst (10 mol%)Temperature (°C)Time (min)Conversion (%)Reference
2-Amino-4-chlorophenol + Benzaldehyde[CholineCl][oxalic acid]1001573[7]
2-Amino-4-chlorophenol + Benzaldehyde[CholineCl][oxalic acid]1201589[7]
2-Amino-4-chlorophenol + Benzaldehyde[CholineCl][oxalic acid]1301594[7]
2-Amino-4-chlorophenol + Benzaldehyde[CholineCl][oxalic acid]1401592[7]

Table 3: Solvent-Free Synthesis of 2,5-Disubstituted Benzoxazoles

ReactantsOxidantConditionsTime (min)Yield (%)Reference
2-Amino-4-methylphenol + Aromatic AldehydesIodineMicrowave, Solvent-FreeNot Specified67-90[9]

Experimental Protocols

Protocol 1: Rapid Synthesis using Citrus Limon Extract[8]

This protocol details an eco-friendly method for synthesizing 2-aryl benzoxazoles.

  • Catalyst Preparation: Squeeze fresh lemon juice and filter it through cotton and then filter paper to obtain a clear juice. This will be used as the catalyst.

  • Reaction Setup: In a beaker, mix 2-amino phenol (0.01 mol), a substituted carboxylic acid (0.01 mol), and 5 mL of the prepared citrus limon extract in ethanol.

  • Microwave Irradiation: Place the beaker in a microwave oven and irradiate for 2-3 minutes.

  • Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water.

  • Purification: Filter the crude product and recrystallize it from ethanol to obtain the pure 2-aryl benzoxazole.

Protocol 2: Synthesis using a Deep Eutectic Solvent (DES) Catalyst[7]

This protocol utilizes a recyclable DES catalyst for the synthesis.

  • Catalyst Preparation: Prepare the [CholineCl][oxalic acid] catalyst by mixing choline chloride (10 mmol) and oxalic acid (10 mmol) and heating at 100°C with stirring until a clear, colorless liquid forms.

  • Reaction Setup: In a microwave reaction tube, combine the 2-aminophenol derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and [CholineCl][oxalic acid] (10 mol%).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at the optimized temperature (e.g., 130°C) for the determined time (e.g., 15 minutes).

  • Monitoring: Check for reaction completion using TLC and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, extract the mixture with ethyl acetate (3 x 5 mL).

  • Purification: Wash the combined ethyl acetate layers with distilled water (3 x 10 mL) and dry with Na₂SO₄. Remove the solvent under vacuum to obtain the crude product.

Visualizations

experimental_workflow General Experimental Workflow for Microwave-Assisted Benzoxazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Prepare Reactants (2-Aminophenol & Aldehyde/ Carboxylic Acid) Catalyst 2. Prepare Catalyst (e.g., DES, Natural Acid) Setup 3. Combine in Microwave Vessel Catalyst->Setup Irradiate 4. Microwave Irradiation (Set Time & Temp) Setup->Irradiate Monitor 5. Monitor with TLC Irradiate->Monitor Monitor->Irradiate Incomplete Extract 6. Quench & Extract Monitor->Extract Complete Purify 7. Purify Product (Recrystallization/ Chromatography) Extract->Purify Characterize 8. Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: A typical workflow for microwave-assisted benzoxazole synthesis.

troubleshooting_flow Troubleshooting Low Yield or No Reaction Start Low or No Yield? CheckTemp Is Temperature Optimized? Start->CheckTemp CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime No Sol_IncreaseTemp Increase Temperature in Increments CheckTemp->Sol_IncreaseTemp Yes CheckCatalyst Is Catalyst Active & Correct? CheckTime->CheckCatalyst No Sol_IncreaseTime Increase Reaction Time, Monitor with TLC CheckTime->Sol_IncreaseTime Yes CheckReactants Are Reactants Pure? CheckCatalyst->CheckReactants No Sol_ChangeCatalyst Try Different Catalyst or Increase Loading CheckCatalyst->Sol_ChangeCatalyst Yes Sol_PurifyReactants Purify Starting Materials CheckReactants->Sol_PurifyReactants No Success Yield Improved Sol_IncreaseTemp->Success Sol_IncreaseTime->Success Sol_ChangeCatalyst->Success Sol_PurifyReactants->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the scale-up synthesis of 1,2-Benzoxazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development.

Experimental Workflow

Scale-up Synthesis of this compound Experimental Workflow for this compound Synthesis start Starting Material (e.g., 4-Hydroxy-3-nitrobenzoic acid) esterification Esterification start->esterification  MeOH, H2SO4 (cat.) reduction Nitro Group Reduction esterification->reduction  H2, Pd/C diazotization Diazotization reduction->diazotization  NaNO2, HCl cyclization Intramolecular Cyclization diazotization->cyclization  Heat hydrolysis Ester Hydrolysis cyclization->hydrolysis  NaOH (aq) purification Purification (Crystallization) hydrolysis->purification product Final Product (this compound) purification->product analysis Quality Control (HPLC, NMR, MS) product->analysis

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Synthesis Strategy and Reaction Conditions

Q1: What is a common and scalable synthetic route for this compound?

A1: A widely applicable and scalable approach involves the intramolecular cyclization of an ortho-substituted aryl precursor. A common starting material is a substituted 2-hydroxy benzaldehyde or ketone which is converted to an oxime, followed by cyclization. For the 5-carboxylic acid derivative, a plausible route starts from a correspondingly substituted phenol.

Q2: What are the critical reaction parameters to monitor during scale-up?

A2: When scaling up the synthesis, the following parameters are crucial:

  • Temperature Control: Exothermic reactions, such as nitration or cyclization steps, require careful temperature management to prevent side reactions and ensure safety.

  • Reagent Addition Rate: Slow and controlled addition of reagents is often necessary to maintain the optimal reaction temperature and concentration profiles.

  • Mixing Efficiency: Adequate agitation is essential to ensure homogeneity, especially in large reaction vessels, to avoid localized overheating or concentration gradients.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products.

Q3: I am observing a low yield. What are the potential causes and solutions?

A3: Low yields can stem from several factors. Refer to the table below for common causes and troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature cautiously. - Ensure efficient mixing. - Check the purity and stoichiometry of reactants.
Side Reactions - Optimize the reaction temperature; lower temperatures may increase selectivity. - Investigate alternative catalysts or solvents. - Control the rate of reagent addition.
Product Degradation - Minimize the reaction time once the starting material is consumed. - Ensure the work-up procedure is not too harsh (e.g., avoid excessively high temperatures or extreme pH).
Losses During Work-up - Optimize extraction procedures (e.g., solvent choice, number of extractions). - Ensure complete precipitation and filtration if crystallization is used.
Troubleshooting Common Issues

Q4: My product is impure, showing multiple spots on TLC. How can I improve the purity?

A4: Impurities can arise from side products or unreacted starting materials. Consider the following purification strategies:

  • Recrystallization: This is often the most effective method for purifying solid products at scale. Experiment with different solvent systems to find one that provides good recovery and high purity.

  • Column Chromatography: While less common for large-scale production, it can be useful for removing closely related impurities. A plug of silica gel may be sufficient for removing polar impurities.

  • pH Adjustment and Extraction: For an acidic product like this compound, you can often purify it by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid.

Q5: The reaction is not proceeding to completion. What should I check?

A5: If the reaction stalls, investigate the following:

  • Catalyst Activity: If a catalyst is used (e.g., Pd/C for a reduction step), ensure it has not been deactivated. Use fresh catalyst if necessary.

  • Reagent Quality: Verify the purity and concentration of all reagents. Moisture or other contaminants in starting materials or solvents can inhibit the reaction.

  • Reaction Conditions: Re-verify that the temperature, pressure (if applicable), and atmosphere (e.g., inert gas) are appropriate for the reaction.

Detailed Experimental Protocol (Illustrative Example)

This protocol is a generalized example based on common synthetic methods for 1,2-benzisoxazoles and should be optimized for your specific laboratory conditions and scale.

Objective: To synthesize this compound.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Phenol

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Nucleophilic Aromatic Substitution:

    • In a suitable reaction vessel, combine 4-chloro-3-nitrobenzoic acid, phenol, and potassium carbonate in DMF.

    • Heat the mixture with stirring. The reaction progress can be monitored by TLC or HPLC.

    • Once the reaction is complete, cool the mixture and pour it into water.

    • Acidify with hydrochloric acid to precipitate the crude intermediate product.

    • Filter the solid, wash with water, and dry.

  • Reductive Cyclization:

    • The intermediate from the previous step is subjected to reductive conditions to simultaneously reduce the nitro group and induce cyclization. This can often be achieved using catalytic hydrogenation (e.g., H2 gas with a palladium catalyst) or chemical reducing agents.

    • Careful control of temperature and pressure is crucial during this step.

  • Work-up and Purification:

    • After the reaction is complete, the catalyst is filtered off.

    • The solvent is removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Quantitative Data Summary

The following table provides typical ranges for yields and purity that may be expected during the synthesis. These values are illustrative and will vary depending on the specific conditions and scale of the reaction.

ParameterLab Scale (1-10 g)Pilot Scale (100-1000 g)
Overall Yield 50-70%45-65%
Purity (by HPLC) >98%>98%
Reaction Time (per step) 4-12 hours8-24 hours

Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used by qualified professionals. All chemical reactions, especially at scale, should be performed with appropriate safety precautions and after a thorough risk assessment.

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 1,2-Benzoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used for the structural confirmation of synthesized 1,2-Benzoxazole-5-carboxylic acid. A direct comparison with its structural isomer, 1,3-Benzoxazole-5-carboxylic acid, is presented to highlight the distinguishing features in their spectral data. Due to the limited availability of published experimental data for this compound, this guide incorporates expected spectral characteristics based on known data for closely related benzoxazole derivatives.

Spectroscopic Data Comparison

The structural elucidation of synthesized benzoxazole derivatives relies on a combination of spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms the molecular formula, while infrared (IR) spectroscopy identifies key functional groups. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the isomeric structure.

Table 1: Comparison of Mass Spectrometry and Infrared Spectroscopy Data

Analytical Technique This compound 1,3-Benzoxazole-5-carboxylic acid (Alternative) General Expected Observations
Molecular Formula C₈H₅NO₃C₈H₅NO₃Both isomers have the same molecular formula and exact mass.
Mass Spectrometry (ESI-MS) Data not available in published literature. Expected [M+H]⁺ at m/z 164.03.[M+H]⁺ at m/z 164[1]The molecular ion peak confirms the molecular weight. Fragmentation patterns may differ between isomers.
Infrared (IR) Spectroscopy (cm⁻¹) Data not available in published literature.Data not available in published literature.-OH (Carboxylic Acid): Broad band ~2500-3300 cm⁻¹ C=O (Carboxylic Acid): ~1680-1710 cm⁻¹ C=N (Oxazole Ring): ~1500-1650 cm⁻¹ C-O (Oxazole Ring): ~1200-1280 cm⁻¹

Table 2: Comparison of ¹H and ¹³C NMR Spectroscopy Data

Spectroscopic Data This compound 1,3-Benzoxazole-5-carboxylic acid (Alternative)
¹H NMR (ppm) Data not available in published literature. Expected signals for three aromatic protons and one carboxylic acid proton.δ 8.57 (d, J = 1.5 Hz, 1H), 8.20 (dd, J = 8.4, 1.8 Hz, 1H), 8.20 (s, 1H), 7.67 (d, J = 9.0 Hz, 1H)[1]
¹³C NMR (ppm) Data not available in published literature. Expected signals for eight distinct carbons.Data not available in published literature.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and molecular weight of the synthesized compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy. Set the ESI source to positive or negative ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer via a syringe pump at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. The calculated formula should match the expected formula of C₈H₅NO₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the synthesized molecule.

Instrumentation: A Fourier-transform infrared spectrometer.

Procedure:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample pellet (or position the ATR crystal on the sample) in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups expected in the molecule, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, the C=N and C-O stretches of the benzoxazole ring, and the aromatic C-H and C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure, including the connectivity of atoms and the isomeric form of the benzoxazole ring.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis:

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the protons to their respective positions in the molecule. The distinct aromatic proton signals will be crucial in differentiating between the 1,2- and 1,3-isomers.

    • ¹³C NMR: Analyze the chemical shifts of the carbon signals to identify the different types of carbon atoms (e.g., carbonyl, aromatic, etc.). The chemical shifts of the carbons in the benzoxazole ring will be particularly informative for isomer differentiation.

Analytical Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_results Data Interpretation Synthesis Synthesized Product: This compound MS Mass Spectrometry (HRMS) Synthesis->MS Analytical Techniques IR FTIR Spectroscopy Synthesis->IR Analytical Techniques NMR NMR Spectroscopy Synthesis->NMR Analytical Techniques MolFormula Molecular Formula Confirmation MS->MolFormula FuncGroups Functional Group Identification IR->FuncGroups H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR StructureElucid Structural Isomer Elucidation H_NMR->StructureElucid C_NMR->StructureElucid FinalConfirm Final Structural Confirmation MolFormula->FinalConfirm FuncGroups->FinalConfirm StructureElucid->FinalConfirm

Caption: Workflow for the structural confirmation of synthesized compounds.

This guide provides a foundational framework for the structural confirmation of this compound. Researchers should aim to acquire a full set of experimental data for their synthesized compounds to ensure accurate and robust structural characterization.

References

In Vivo Validation of Benzoxazole Derivatives as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

Researchers in the field of oncology and drug development now have access to a comprehensive comparison guide detailing the in vivo anticancer activity of promising benzoxazole derivatives. This guide provides a thorough analysis of preclinical data, experimental protocols, and the molecular pathways targeted by these compounds, offering valuable insights for the advancement of novel cancer therapies.

This publication addresses the critical need for effective and well-characterized anticancer agents. By presenting a side-by-side comparison of leading benzoxazole derivatives, this guide aims to accelerate the translation of promising laboratory findings into clinical applications.

Comparative Analysis of Anticancer Efficacy

Two notable benzoxazole derivatives, designated Compound 12l and MBI-3 , have demonstrated significant in vivo anticancer activity in preclinical xenograft models. The following table summarizes their efficacy in inhibiting tumor growth.

CompoundAnimal ModelCancer Cell LineDosageTumor Growth Inhibition (%)Reference
Compound 12l Nude MiceHepatocellular Carcinoma (HepG2)10 mg/kgNot explicitly quantified in vivo, but showed significant tumor growth arrest.[1]
MBI-3 BALB/c Nude MiceBreast Cancer (MDA-MB-231)Not specified79.7%[2]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key in vivo experiments are provided below.

Xenograft Tumor Model for Compound 12l (Hepatocellular Carcinoma)
  • Animal Model: Male nude mice.

  • Cell Line: HepG2 human hepatocellular carcinoma cells.

  • Cell Implantation: 2 x 106 HepG2 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment Schedule: When tumors reached a palpable size, mice were randomly assigned to treatment and control groups. Compound 12l was administered at a dose of 10 mg/kg.

  • Evaluation of Anticancer Activity: Tumor volume was measured regularly to assess the effect of the compound on tumor growth.[1]

Xenograft Tumor Model for MBI-3 (Breast Cancer)
  • Animal Model: Female BALB/c nude mice (4-6 weeks old).

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Cell Implantation: 5 x 106 MDA-MB-231 cells were subcutaneously injected into the mammary fat pad of each mouse.

  • Treatment Schedule: Once tumors reached a volume of approximately 100 mm³, mice were randomized into control and treatment groups. MBI-3 was administered for 4 weeks.

  • Evaluation of Anticancer Activity: Tumor volume was measured twice a week using calipers. At the end of the study, tumors were excised and weighed.[2]

Molecular Mechanisms and Signaling Pathways

Understanding the mechanism of action is crucial for the development of targeted therapies. The benzoxazole derivatives highlighted in this guide modulate key signaling pathways involved in cancer cell proliferation and survival.

Compound 12l is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By blocking VEGFR-2, Compound 12l disrupts the formation of new blood vessels that supply nutrients to the tumor, thereby inhibiting its growth.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras Compound12l Compound 12l Compound12l->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation

VEGFR-2 signaling pathway inhibited by Compound 12l.

MBI-3 functions as a Microtubule Targeting Agent (MTA). It disrupts the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. This interference leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[2]

Microtubule_Targeting_Workflow MBI3 MBI-3 Tubulin Tubulin Dimers MBI3->Tubulin Binds to Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Disrupted by MBI-3 Apoptosis Apoptosis MitoticArrest->Apoptosis

Mechanism of action of MBI-3 as a microtubule targeting agent.

Conclusion

The data presented in this guide underscore the significant potential of benzoxazole derivatives as a promising class of anticancer agents. The detailed experimental protocols and elucidation of their mechanisms of action provide a solid foundation for further research and development in this area. Scientists and drug developers are encouraged to leverage this information to design and execute further preclinical and clinical studies, with the ultimate goal of bringing new and effective cancer treatments to patients.

References

A Comparative Guide to the Synthesis of 2-(halophenyl)benzoxazole-5-carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(halophenyl)benzoxazole-5-carboxylic acids, a scaffold of significant interest in medicinal chemistry, presents various methodological challenges. Reproducibility, yield, and purity are paramount for advancing drug discovery and development programs. This guide provides an objective comparison of common synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable protocol for their needs.

Comparative Analysis of Synthetic Methodologies

The primary approach to synthesizing the 2-(halophenyl)benzoxazole-5-carboxylic acid core involves the condensation and subsequent cyclization of 3-amino-4-hydroxybenzoic acid (or its ester derivative) with a halogen-substituted benzoic acid or benzaldehyde. Variations in catalysts, solvents, and reaction conditions significantly impact the efficiency and outcome of the synthesis.

One of the most common methods is a one-pot synthesis utilizing a strong acid catalyst, such as polyphosphoric acid (PPA), to drive the condensation and dehydrative cyclization. This method is often effective but can require high temperatures and challenging workup procedures.

Table 1: Comparison of One-Pot Synthesis Protocols for 2-(halophenyl)benzoxazole-5-carboxylic Acids

ProductHalogen & PositionReactantsCatalyst/MediumTime (h)Temp (°C)Yield (%)Reference
2-(2-Chlorophenyl)benzoxazole-5-carboxylic acidChloro (ortho)3-Amino-4-hydroxybenzoic acid, 2-Chlorobenzoic acidPolyphosphoric acid (PPA)4200-21078[1]
2-(3-Chlorophenyl)benzoxazole-5-carboxylic acidChloro (meta)3-Amino-4-hydroxybenzoic acid, 3-Chlorobenzoic acidPolyphosphoric acid (PPA)4200-21082[1]
2-(4-Chlorophenyl)benzoxazole-5-carboxylic acidChloro (para)3-Amino-4-hydroxybenzoic acid, 4-Chlorobenzoic acidPolyphosphoric acid (PPA)4200-21085[1]
2-(4-Fluorophenyl)benzoxazole-5-carboxylic acidFluoro (para)3-Amino-4-hydroxybenzoic acid, 4-Fluorobenzoic acidPolyphosphoric acid (PPA)4200-21088[1]
2-(4-Bromophenyl)benzoxazole-5-carboxylic acidBromo (para)3-Amino-4-hydroxybenzoic acid, 4-Bromobenzoic acidPolyphosphoric acid (PPA)4200-21084[1]

Note: The data presented is based on reported laboratory-scale syntheses and may vary based on experimental conditions and scale.

Alternative "greener" approaches and different catalytic systems have also been explored to mitigate the harsh conditions of traditional methods. These can include microwave-assisted synthesis or the use of novel catalysts, though specific data for the target compounds can be limited.[2][3] The classic Phillips condensation reaction, which involves heating the reactants in the presence of an acid, forms the basis for many of these syntheses.[4][5]

Experimental Workflow and Protocols

The synthesis of these compounds generally follows a two-stage process within a single pot: an initial amidation followed by a cyclodehydration reaction.

G reactant reactant process process intermediate intermediate product product A 3-Amino-4-hydroxybenzoic acid C Condensation / Amidation A->C B Halophenyl-carboxylic acid B->C D N-(2-hydroxy-5-carboxyphenyl) halobenzamide Intermediate C->D Formation of Amide Bond E Cyclodehydration (e.g., PPA, 200°C) D->E F 2-(Halophenyl)benzoxazole- 5-carboxylic acid E->F Ring Closure & Water Elimination

Caption: General workflow for one-pot synthesis.

Detailed Experimental Protocol: One-Pot Synthesis using Polyphosphoric Acid (PPA)

This protocol is a representative example for the synthesis of 2-(halophenyl)benzoxazole-5-carboxylic acids.

Materials:

  • 3-Amino-4-hydroxybenzoic acid (1.0 eq)

  • Appropriate halobenzoic acid (e.g., 4-chlorobenzoic acid) (1.1 eq)

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of 3-amino-4-hydroxybenzoic acid and the selected halobenzoic acid is added to polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride guard tube.

  • The reaction mixture is heated with stirring to a temperature of 200-210 °C.

  • The progress of the reaction is monitored, typically by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-5 hours.

  • Upon completion, the hot reaction mixture is carefully poured into a beaker containing ice-cold water.

  • The precipitate that forms is collected by vacuum filtration.

  • The crude solid is then thoroughly washed with a 10% sodium bicarbonate solution to remove any unreacted acidic starting materials, followed by washing with water until the filtrate is neutral.

  • The resulting solid product is dried under vacuum.

  • For further purification, the crude product can be recrystallized from an appropriate solvent, such as ethanol or a mixture of ethanol and water.

This general procedure has been successfully applied to synthesize a range of chloro-, bromo-, and fluoro-substituted analogs in good to excellent yields.[1] Researchers should note that the viscosity of PPA and the exothermic nature of its quenching require careful handling and appropriate safety precautions. The reproducibility of this method is generally high, provided that moisture is excluded and the temperature is carefully controlled.

References

Novel Benzoxazole Compounds Demonstrate Potent Cytotoxicity Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of recent studies reveals that newly synthesized benzoxazole derivatives exhibit significant cytotoxic effects against a range of human cancer cell lines. These findings underscore the potential of the benzoxazole scaffold as a promising framework for the development of novel anticancer therapeutics. The cytotoxic activity, measured by IC50 values, varies depending on the specific chemical substitutions on the benzoxazole core and the cancer cell line being targeted.

Recent research has consistently highlighted the anticancer potential of benzoxazole derivatives.[1][2] These compounds have been shown to induce cell death through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation.[3][4] The versatility of the benzoxazole structure allows for chemical modifications that can enhance its cytotoxic potency and selectivity against cancer cells.[5]

Comparative Cytotoxicity of Novel Benzoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several recently developed benzoxazole compounds against various human cancer cell lines. The data is compiled from multiple independent studies and showcases the broad-spectrum anticancer potential of this class of compounds.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
3g C6 (Rat Glioma)4.30 ± 0.28 µg/mLMitoxantrone4.56 ± 1.24 µg/mL[6]
3m HT-29 (Colon)Not specified, but attractiveDoxorubicinNot specified[7]
3n HT-29 (Colon)Not specified, but attractiveDoxorubicinNot specified[7]
3d A549 (Lung)<3.9 µg/mLCisplatin19.00 µg/mL[3]
5d A549 (Lung)<3.9 µg/mLCisplatin19.00 µg/mL[3]
3e A549 (Lung)10.33 µg/mLCisplatin19.00 µg/mL[3]
5b A549 (Lung)11.6 µg/mLCisplatin19.00 µg/mL[3]
5c A549 (Lung)5.00 µg/mLCisplatin19.00 µg/mL[3]
5e A549 (Lung)4.5 µg/mLCisplatin19.00 µg/mL[3]
3b MCF-7 (Breast)12 µg/mL--[8]
3c MCF-7 (Breast)4 µg/mL--[9]
3e Hep-G2 (Liver)17.9 µg/mL--[8]
14o HepG2 (Liver)3.22 ± 0.13--[10]
14l HepG2 (Liver)Not specified--[10]
14b HepG2 (Liver)Not specified--[10]
14a HepG2 (Liver)3.95 ± 0.18--[10]
14a MCF-7 (Breast)4.054 ± 0.17--[10]
14g MCF-7 (Breast)5.8 ± 0.22--[10]
40 NCI-H460 (Lung)0.4Etoposide6.1[5]
33 NCI-H460 (Lung)1.1Etoposide6.1[5]
36 NCI-H460 (Lung)1.3Etoposide6.1[5]
45 NCI-H460 (Lung)0.9Etoposide6.1[5]
46 NCI-H460 (Lung)1.1Etoposide6.1[5]
47 NCI-H460 (Lung)1.3Etoposide6.1[5]
BK89 MCF-7 (Breast)Not specified5-FluorouracilNot specified[11]
3f HT-29 (Colon)Identified as most cytotoxic--[12]
3f HCT116 (Colon)Identified as most cytotoxic--[12]

Experimental Protocols

The evaluation of the cytotoxic activity of these novel benzoxazole compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

General MTT Assay Protocol
  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazole compounds and a reference drug (e.g., Cisplatin, Doxorubicin) for a specified period, typically 24 to 72 hours.[3][7]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2 to 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and cytotoxic evaluation of novel benzoxazole compounds.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment of Benzoxazole Compounds cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Evaluation cluster_mechanistic Mechanism of Action Studies cluster_conclusion Conclusion synthesis Synthesis of Novel Benzoxazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization treatment Treatment with Benzoxazole Compounds characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 apoptosis_assay Apoptosis Analysis (e.g., Flow Cytometry) ic50->apoptosis_assay pathway_analysis Signaling Pathway Investigation (e.g., Western Blot) ic50->pathway_analysis conclusion Identification of Lead Compounds for Further Development apoptosis_assay->conclusion pathway_analysis->conclusion

Caption: A flowchart illustrating the key stages in the discovery and evaluation of novel anticancer benzoxazole compounds.

Signaling Pathways Implicated in Benzoxazole-Induced Cytotoxicity

Several studies have begun to elucidate the molecular mechanisms by which benzoxazole derivatives exert their cytotoxic effects. A prominent pathway involves the induction of apoptosis, or programmed cell death. For instance, some novel benzoxazole-hydrazone and benzoxazole-1,3,4-oxadiazole derivatives were found to induce apoptosis in A549 lung cancer cells.[3]

Another important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Certain benzoxazole derivatives have been designed as VEGFR-2 inhibitors and have demonstrated potent anti-proliferative activities.[10][13] The inhibition of VEGFR-2 signaling can lead to the suppression of tumor angiogenesis and subsequent tumor growth.

The following diagram depicts a simplified overview of the VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.

signaling_pathway Inhibition of VEGFR-2 Signaling by Benzoxazole Derivatives cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: A diagram illustrating the inhibitory effect of benzoxazole derivatives on the VEGFR-2 signaling pathway.

References

A Tale of Two Scaffolds: A Comparative Analysis of Benzoxazole and Benzimidazole in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic agent. Among the pantheon of "privileged structures" in medicinal chemistry, the benzoxazole and benzimidazole rings stand out for their remarkable versatility and presence in a multitude of clinically approved drugs. This guide provides an objective, data-driven comparison of these two bicyclic heterocyclic systems, offering insights into their relative performance across key therapeutic areas and detailing the experimental foundations for these observations.

This comprehensive analysis delves into the anticancer, antimicrobial, and enzyme inhibitory activities of benzoxazole and benzimidazole derivatives, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for the cited studies are provided to ensure reproducibility and facilitate further investigation.

Physicochemical Properties: A Subtle Distinction

At their core, benzoxazole and benzimidazole are isosteres, meaning they possess a similar shape and size. The key difference lies in the heteroatom at position 1 of the five-membered ring: an oxygen atom in benzoxazole and a nitrogen atom in benzimidazole. This seemingly minor substitution has significant implications for the molecule's electronic properties and hydrogen bonding capabilities. The nitrogen atom in the benzimidazole ring can act as both a hydrogen bond donor and acceptor, a versatility not shared by the oxygen atom in benzoxazole. This difference can lead to distinct binding interactions with biological targets.

Comparative Analysis of Biological Activities

To provide a clear and quantitative comparison, the following sections summarize the biological activities of benzoxazole and benzimidazole derivatives in key therapeutic areas.

Anticancer Activity

The antiproliferative effects of benzoxazole and benzimidazole derivatives have been extensively explored. A direct comparison of their potential can be seen in studies where both scaffolds are evaluated against the same cancer cell lines under identical conditions.

Table 1: Comparative Anticancer Activity of Benzoxazole vs. Benzimidazole Derivatives

Compound IDScaffoldTarget Cell LineIC50 (µM)
1f BenzoxazoleHCT-1161.8 ± 0.2
1g BenzimidazoleHCT-1162.1 ± 0.3

Data sourced from a study on novel antitumor agents.

In this specific comparison, the benzoxazole derivative (1f) exhibited slightly greater potency against the HCT-116 human colon cancer cell line than its benzimidazole counterpart (1g). However, both compounds demonstrated significant anticancer activity in the low micromolar range.

Antimicrobial Activity

Both benzoxazole and benzimidazole scaffolds have been incorporated into potent antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against various microbial strains. It is important to note that a direct head-to-head comparison in a single study with structurally analogous compounds is limited in the available literature. The data below is compiled from separate studies to provide a general overview.

Table 2: Comparative Antimicrobial Activity of Benzoxazole vs. Benzimidazole Derivatives

ScaffoldCompound TypeTarget OrganismMIC (µg/mL)
Benzoxazole2-aryl derivativeStaphylococcus aureus25
Benzoxazole2-aryl derivativeEscherichia coli>200
Benzimidazole2-substituted derivativeStaphylococcus aureus50 - 200
Benzimidazole2-substituted derivativeEscherichia coli50 - 200

MIC values are indicative and sourced from multiple studies. Direct comparison should be made with caution.

The presented data suggests that while both scaffolds can yield potent antimicrobial agents, the specific substitution patterns play a crucial role in determining the spectrum and potency of their activity.

Enzyme Inhibition: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. Both benzoxazole and benzimidazole derivatives have been developed as potent VEGFR-2 inhibitors.

Table 3: Comparative VEGFR-2 Inhibitory Activity of Benzoxazole vs. Benzimidazole Derivatives

ScaffoldCompound TypeIC50 (µM)
Benzoxazole2-thioacetamide linked conjugate0.268
BenzimidazoleBenzimidazole-oxadiazole derivative0.475

IC50 values are from separate studies and represent highly potent examples of each scaffold.

In these examples, a highly optimized benzoxazole derivative demonstrated sub-micromolar inhibitory activity against VEGFR-2, showcasing the potential of this scaffold in designing potent enzyme inhibitors. A leading benzimidazole derivative also displayed strong inhibition in the sub-micromolar range.

Experimental Protocols

To aid researchers in their own investigations, the following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Human cancer cells (e.g., HCT-116) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzoxazole and benzimidazole derivatives) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

VEGFR-2 Kinase Inhibition Assay

Objective: To measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: The test compounds (benzoxazole or benzimidazole derivatives) are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of ATP remaining after the reaction is quantified using a luminescence-based assay, such as the Kinase-Glo® assay. The luminescence signal is inversely proportional to the kinase activity.

  • IC50 Calculation: The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed cells in 96-well plate b Incubate for 24h a->b c Add test compounds (Benzoxazole/Benzimidazole) b->c d Incubate for 48h c->d e Add MTT reagent d->e f Incubate for 4h e->f g Solubilize formazan (DMSO) f->g h Read absorbance (490 nm) g->h

Caption: Experimental workflow for the MTT assay.

Conclusion: A Matter of Context and Optimization

The comparative analysis of benzoxazole and benzimidazole scaffolds reveals that both are highly valuable in drug design, each with the potential to yield potent and selective therapeutic agents. The choice between the two is not a matter of inherent superiority but rather depends on the specific biological target and the desired physicochemical properties of the final drug candidate. The subtle difference in their electronic nature and hydrogen bonding capacity can lead to significant variations in biological activity.

For drug development professionals, this guide underscores the importance of considering both scaffolds in the early stages of lead discovery and optimization. The provided experimental data and detailed protocols offer a solid foundation for making informed decisions and for designing future studies aimed at unlocking the full therapeutic potential of these remarkable heterocyclic systems.

A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole and benzisoxazole are isomeric heterocyclic compounds that form the core of many biologically active molecules. Their structural similarity, yet distinct electronic properties, lead to a diverse range of pharmacological activities. This guide provides an objective comparison of the biological activities of benzoxazole and benzisoxazole isomers, supported by experimental data, to aid researchers in drug discovery and development.

At a Glance: Benzoxazole vs. Benzisoxazole

FeatureBenzoxazoleBenzisoxazole
Structure Fused benzene and oxazole ringsFused benzene and isoxazole rings
Key Biological Activities Anticancer, Antimicrobial, Anti-inflammatoryAnticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant
Mechanism of Action Diverse; includes inhibition of tyrosine kinases, VEGFR-2, and modulation of NF-κB and apoptotic pathways.Varied; includes inhibition of monoamine oxidase (MAO) and other enzymes.

Anticancer Activity: A Tale of Two Scaffolds

Both benzoxazole and benzisoxazole derivatives have demonstrated significant potential as anticancer agents. However, their efficacy can vary depending on the substitution patterns and the specific cancer cell line.

Recent studies have highlighted the potential of benzoxazole derivatives as potent anticancer agents. For instance, certain benzoxazole derivatives have been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells.[1][2] The anticancer mechanism of benzoxazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer progression, such as the VEGF/VEGFR-2 signaling pathway, or by inducing apoptosis through the modulation of proteins like NF-κB.[3][4]

Benzisoxazole derivatives have also emerged as a promising class of anticancer compounds.[5][6][7] Their mechanism of action can involve the inhibition of enzymes crucial for cancer cell survival and proliferation. While direct comparative studies with their benzoxazole isomers are limited, the available data suggests that the position of the nitrogen atom in the oxazole ring significantly influences the anticancer potency and selectivity.

Table 1: Comparative Anticancer Activity of Benzoxazole and Benzisoxazole Derivatives

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Benzoxazole 5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7 (Breast)0.022[3]
5-amino-2-[p-bromophenyl]-benzoxazoleMDA-MB (Breast)0.028[3]
Substituted benzoxazole-pyrazoleMCF-7 (Breast)Data not quantified[1]
Substituted benzoxazole-pyrazoleA549 (Lung)Data not quantified[1]
Benzisoxazole Benzisoxazole-substituted-allyl derivativeHT-29 (Colon)Data not quantified[5]
Benzisoxazole tethered 1,2,4-triazoleA549 (Lung)35.57[6]

Antimicrobial Activity: Broad-Spectrum Potential

Both benzoxazole and benzisoxazole scaffolds have been extensively explored for their antimicrobial properties against a range of bacteria and fungi.

Studies have shown that benzoxazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria.[8][9] For example, certain 2-substituted benzoxazoles have demonstrated potent inhibitory effects against Staphylococcus aureus and Escherichia coli.[10]

Similarly, benzisoxazole derivatives have been reported to possess broad-spectrum antimicrobial activity.[5][11] The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the benzisoxazole core.

Table 2: Comparative Antimicrobial Activity of Benzoxazole and Benzisoxazole Derivatives

Compound TypeDerivativeMicroorganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
Benzoxazole 2-(trifluoromethylphenyl)-benzoxazoleE. coliMIC: Not specified, but higher activity than methoxyphenyl derivative[10]
2-(trifluoromethylphenyl)-benzoxazoleS. aureusMIC: Not specified, but higher activity than methoxyphenyl derivative[10]
2-substituted benzoxazolesS. aureusMIC for 90% inhibition: 25-50 µg/mL[8]
Benzisoxazole Unsubstituted benzisoxazole derivativeE. coliGood activity[5]
Unsubstituted benzisoxazole derivativeK. pneumoniaeGood activity[5]
Unsubstituted benzisoxazole derivativeS. typhiGood activity[5]
Unsubstituted benzisoxazole derivativeB. subtilisGood activity[5]

Anti-inflammatory Activity: Targeting Key Mediators

Inflammation is a key pathological feature of many diseases, and both benzoxazole and benzisoxazole derivatives have shown promise as anti-inflammatory agents.

Benzoxazole derivatives have been investigated for their ability to inhibit key inflammatory mediators. For instance, some derivatives have been found to inhibit the production of interleukin-6 (IL-6), a pro-inflammatory cytokine.[12] The mechanism of their anti-inflammatory action can involve the inhibition of enzymes like cyclooxygenase (COX) or targeting proteins such as the myeloid differentiation protein 2 (MD2).[12]

Benzisoxazole derivatives have also demonstrated significant anti-inflammatory properties.[5][13] Structure-activity relationship studies have shown that the anti-inflammatory activity is highly dependent on the substituents on the benzisoxazole ring.[11]

Table 3: Comparative Anti-inflammatory Activity of Benzoxazole and Benzisoxazole Derivatives

Compound TypeDerivativeAssayActivity (e.g., % inhibition, IC50)Reference
Benzoxazole Benzoxazolone derivative (3g)IL-6 inhibitionIC50: 5.09 ± 0.88 µM[12]
Benzoxazolone derivative (3d)IL-6 inhibitionIC50: 5.43 ± 0.51 µM[12]
Benzisoxazole Nitro-substituted benzisoxazoleCarrageenan-induced paw edemaGood anti-inflammatory activity[5]
Piperidine conjugated benzisoxazoleLipoxygenase inhibitionGood activity[13]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzoxazole or benzisoxazole derivatives) and incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the compounds.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the microbial suspension.

  • Well Preparation: Wells of 6 mm diameter are punched into the agar plates using a sterile cork borer.

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of the compounds.

  • Animal Grouping: Rats are divided into control, standard, and test groups.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the test groups. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison Benzoxazole_Syn Benzoxazole Derivatives Synthesis Anticancer Anticancer Assays (e.g., MTT) Benzoxazole_Syn->Anticancer Antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) Benzoxazole_Syn->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., Paw Edema) Benzoxazole_Syn->Antiinflammatory Benzisoxazole_Syn Benzisoxazole Isomers Synthesis Benzisoxazole_Syn->Anticancer Benzisoxazole_Syn->Antimicrobial Benzisoxazole_Syn->Antiinflammatory Data_Collection Quantitative Data Collection (IC50, MIC, % Inhibition) Anticancer->Data_Collection Antimicrobial->Data_Collection Antiinflammatory->Data_Collection Comparison Comparative Analysis of Isomers Data_Collection->Comparison

Caption: General workflow for the synthesis and biological evaluation of benzoxazole and benzisoxazole isomers.

Generalized Signaling Pathway for Anticancer Activity of Benzoxazole Derivatives

G cluster_cell Cancer Cell Benzoxazole Benzoxazole Derivative Receptor Growth Factor Receptor (e.g., VEGFR-2) Benzoxazole->Receptor Inhibition TK Tyrosine Kinase Benzoxazole->TK Inhibition NFkB_pathway NF-κB Signaling Pathway Benzoxazole->NFkB_pathway Modulation Apoptosis_pathway Apoptotic Pathway Benzoxazole->Apoptosis_pathway Induction Receptor->TK Proliferation Cell Proliferation & Angiogenesis TK->Proliferation Activation NFkB_pathway->Proliferation Activation Apoptosis Apoptosis Apoptosis_pathway->Apoptosis Activation

Caption: Potential anticancer mechanisms of action for benzoxazole derivatives.

Conclusion

Both benzoxazole and benzisoxazole isomers represent privileged scaffolds in medicinal chemistry with a broad spectrum of biological activities. While direct comparative studies are limited, the available data suggest that subtle changes in the heterocyclic ring structure can significantly impact their pharmacological profiles. Benzoxazole derivatives have shown strong potential, particularly as anticancer agents targeting specific signaling pathways. Benzisoxazole derivatives also exhibit a wide array of activities and warrant further investigation. Future research focusing on the synthesis and side-by-side biological evaluation of isomeric pairs will be crucial for a more definitive comparison and for guiding the rational design of new therapeutic agents.

References

A Comparative Analysis of the Selectivity Index: Benzoxazole Derivatives Versus Doxorubicin in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for anti-cancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a paramount objective. The selectivity index (SI), a critical parameter in drug discovery, quantifies this differential cytotoxicity. This guide provides a comprehensive comparison of the selectivity index of emerging benzoxazole derivatives against the well-established chemotherapeutic agent, doxorubicin, supported by experimental data and detailed methodologies.

This analysis reveals that certain benzoxazole derivatives exhibit a promisingly higher selectivity index compared to doxorubicin, suggesting a potentially wider therapeutic window. While doxorubicin remains a potent anti-cancer drug, its clinical use is often limited by significant side effects stemming from its low selectivity. The data presented herein highlights the potential of benzoxazole scaffolds in the development of more targeted and less toxic cancer therapies.

Quantitative Comparison of Cytotoxicity and Selectivity Index

The following table summarizes the in vitro cytotoxicity (IC50 values) and the calculated selectivity index of representative benzoxazole derivatives and doxorubicin against various cancer and normal cell lines. A higher SI value indicates greater selectivity for cancer cells.

CompoundCancer Cell LineIC50 (µM) - CancerNormal Cell LineIC50 (µM) - NormalSelectivity Index (SI)Reference
Benzoxazole Deriv. 1 MCF-7 (Breast)15.21WI-38 (Lung)37.972.50[1]
Benzoxazole Deriv. 2 HepG2 (Liver)10.50WI-38 (Lung)37.973.62[1]
Benzoxazole Deriv. 3 A549 (Lung)<3.9---[2]
Doxorubicin HCT-116 (Colon)0.15VERO (Kidney)0.996.60[3]
Doxorubicin LNCaP (Prostate)0.28VERO (Kidney)0.993.54[3]
Doxorubicin MCF-7 (Breast)0.65HK-2 (Kidney)>20>30.77[4][5]
Doxorubicin A549 (Lung)>20HK-2 (Kidney)>20-[5]

Note: The selectivity index is calculated as the ratio of the IC50 value in the normal cell line to the IC50 value in the cancer cell line (SI = IC50 Normal / IC50 Cancer).[6] A higher SI value is desirable, with values greater than 3 often considered to indicate high selectivity.[6] The presented data is a compilation from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The determination of cytotoxicity and, consequently, the selectivity index, relies on robust and reproducible in vitro assays. The two most commonly employed methods cited in the referenced literature are the MTT and Sulforhodamine B (SRB) assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (benzoxazole derivatives or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[7] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[3]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the treatment period, gently remove the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates several times with slow-running tap water to remove excess TCA. Allow the plates to air dry completely.

  • SRB Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Protein-Bound Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, the absorbance is proportional to the cell number. Calculate the IC50 values from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The selectivity of an anti-cancer agent is intrinsically linked to its mechanism of action and the signaling pathways it modulates.

Benzoxazole Derivatives: Targeting Specific Pathways

Several studies have elucidated that certain benzoxazole derivatives exert their anti-cancer effects through the inhibition of specific molecular targets, leading to the induction of apoptosis. A prominent mechanism for some derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][9][10] This inhibition disrupts downstream signaling pathways crucial for tumor angiogenesis and cell survival. The apoptotic cascade is often initiated through the intrinsic pathway, characterized by an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3.[3][9]

Another identified mechanism for some benzoxazole derivatives involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which can lead to DNA damage, cell cycle arrest, and apoptosis in sensitive cancer cells.

benzoxazole_pathway cluster_VEGFR2 VEGFR-2 Inhibition Pathway Benzoxazole Benzoxazole Derivative VEGFR2 VEGFR-2 Benzoxazole->VEGFR2 Inhibits PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K RAS RAS/RAF/MEK/ERK VEGFR2->RAS Bcl2 Bcl-2 PI3K->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis_V Apoptosis Caspase3->Apoptosis_V

Caption: VEGFR-2 inhibition by benzoxazole derivatives leading to apoptosis.

ahr_pathway cluster_AhR AhR Signaling Pathway Benzoxazole_AhR Benzoxazole Derivative AhR AhR Benzoxazole_AhR->AhR Activates ARNT ARNT AhR->ARNT Dimerizes with XRE XRE ARNT->XRE Binds to Gene_Expression Target Gene Expression XRE->Gene_Expression CellCycleArrest Cell Cycle Arrest Gene_Expression->CellCycleArrest DNA_Damage DNA Damage Gene_Expression->DNA_Damage Apoptosis_AhR Apoptosis Gene_Expression->Apoptosis_AhR

Caption: AhR signaling activation by benzoxazole derivatives.

Doxorubicin: A Multi-pronged Attack on Cancer Cells

Doxorubicin's potent anti-cancer activity stems from its ability to interfere with fundamental cellular processes. Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[11]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for DNA replication and repair. This leads to double-strand breaks in the DNA, triggering apoptotic pathways.[11]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[11]

These mechanisms, while highly effective at killing rapidly dividing cancer cells, are not specific to them and can also cause significant damage to healthy cells, particularly in the heart, leading to cardiotoxicity.

doxorubicin_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage_Dox DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage_Dox Topo_II->DNA_Damage_Dox p53 p53 Activation DNA_Damage_Dox->p53 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->p53 Apoptosis_Dox Apoptosis p53->Apoptosis_Dox

Caption: Doxorubicin's multi-faceted mechanism of action leading to apoptosis.

References

Safety Operating Guide

Navigating the Disposal of 1,2-Benzoxazole-5-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1,2-Benzoxazole-5-carboxylic acid is critical for ensuring laboratory safety and environmental protection. For drug development professionals and researchers, adherence to established protocols is paramount. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, ensure that all necessary safety measures are in place. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. Handlers must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of dusts[1].

Table 1: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents direct skin contact.
Body Protection A lab coat or other protective clothing.Shields skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A dust respirator may be necessary if dust generation is unavoidable.Avoids inhalation of potentially harmful dust.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this chemical is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash[2].

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a dedicated, clearly labeled, and sealable container[1].

    • Ensure the container is made of a compatible material.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area[1].

    • Keep the container away from incompatible materials, such as strong oxidizing agents and bases[3].

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for documentation and hand-off. The final disposal must be conducted at an approved waste disposal plant.

Accidental Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor and EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain:

    • For dry spills, carefully sweep or vacuum the material. Avoid generating dust[1]. Moisten the material slightly with water to prevent it from becoming airborne if necessary[4].

    • Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for disposal as hazardous waste[1].

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[5].

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to Dispose of Chemical wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe work_area Work in a Ventilated Area (Fume Hood) wear_ppe->work_area collect_waste Collect Waste in a DEDICATED & SEALED Container work_area->collect_waste spill Accidental Spill? collect_waste->spill label_waste Label Container: 'Hazardous Waste' + Chemical Name store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs follow_procedures Follow EHS Procedures for Documentation & Hand-off contact_ehs->follow_procedures end_point Disposal at an Approved Facility follow_procedures->end_point spill->label_waste No spill_protocol Follow Spill Response Protocol spill->spill_protocol Yes spill_protocol->collect_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,2-Benzoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for handling 1,2-Benzoxazole-5-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, information from safety data sheets (SDS) for structurally similar compounds, such as other benzoxazole derivatives and carboxylic acids, indicates a need for caution. The primary risks are associated with irritation to the skin, eyes, and respiratory system. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and potential irritation. Inspect gloves for integrity before each use.[1]
Body Protection Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or higher is recommended.Minimizes inhalation of airborne particles.[2][3]
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Operational Plan:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, should be used, especially when working with the solid form to avoid dust generation.[2]

  • Weighing and Transfer:

    • Handle the compound in a well-ventilated area.[2]

    • Avoid creating dust. Use techniques such as gentle scooping rather than pouring.

    • For solutions, use appropriate pipetting aids. Never pipette by mouth.

  • Spill Management:

    • In case of a spill, immediately alert others in the vicinity.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

    • Keep away from incompatible materials such as strong oxidizing agents.[4]

    • Some sources suggest long-term storage at -20°C to -80°C.[5]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste material, including contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: Ensure the waste container is properly labeled with the chemical name and associated hazards.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not dispose of this chemical down the drain.[3]

Experimental Protocol: Safe Handling and Preparation of a Stock Solution

This protocol outlines the steps for safely handling the solid form of this compound and preparing a stock solution.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Pipettes and pipette aid

  • Vortex mixer or sonicator

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Don PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves.

  • Prepare Workspace: Ensure the analytical balance and workspace are clean. If there is a risk of dust, perform the weighing in a chemical fume hood.

  • Weigh the Compound:

    • Place a weighing paper or boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of this compound to the weighing paper. Avoid generating dust.

    • Record the exact weight.

  • Transfer to Volumetric Flask:

    • Carefully transfer the weighed solid into the appropriate size volumetric flask. A powder funnel can be used to minimize loss.

  • Dissolution:

    • Add a small amount of the desired solvent to the flask to dissolve the solid.

    • Gently swirl the flask. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Dilution to Final Volume:

    • Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.

    • Store the solution under the recommended conditions, typically protected from light.

  • Cleanup:

    • Clean the spatula and any other reusable equipment.

    • Dispose of the weighing paper and any other contaminated disposable items in the designated chemical waste container.

    • Remove and dispose of gloves in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

Visual Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

G start Start: Obtain 1,2-Benzoxazole- 5-carboxylic acid assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_workspace Prepare Workspace (Clean, Ventilated Area/Fume Hood) don_ppe->prepare_workspace weighing Weigh Solid Compound (Avoid Dust Generation) prepare_workspace->weighing dissolving Dissolve in Solvent weighing->dissolving storage Store Solution/Solid Properly (Cool, Dry, Well-Ventilated) dissolving->storage Store for later use experiment Perform Experiment dissolving->experiment cleanup Cleanup Workspace and Equipment experiment->cleanup waste_disposal Dispose of Waste (Follow EHS Guidelines) cleanup->waste_disposal end End waste_disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Benzoxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,2-Benzoxazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.